4-chloro-1-methyl-1H-indole-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCZPBOQBLXWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406470 | |
| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23967-44-4 | |
| Record name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-chloro-1-methyl-1H-indole-2-carboxylic acid CAS number 23967-44-4
An In-depth Technical Guide to 4-chloro-1-methyl-1H-indole-2-carboxylic Acid (CAS: 23967-44-4)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS No. 23967-44-4), a substituted indole derivative of significant interest in contemporary drug discovery and chemical synthesis. This document delineates its fundamental physicochemical properties, outlines established synthesis and purification strategies, and explores its emerging applications, particularly as a scaffold for novel therapeutic agents. Detailed analytical methodologies for characterization and key experimental protocols are presented to equip researchers, scientists, and drug development professionals with the practical insights required for its effective utilization. All discussions are grounded in authoritative references to ensure scientific integrity and to provide a foundation for further investigation.
Introduction and Significance
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. 4-chloro-1-methyl-1H-indole-2-carboxylic acid belongs to this important class of heterocyclic compounds. The strategic placement of a chloro group at the 4-position, a methyl group on the indole nitrogen, and a carboxylic acid at the 2-position creates a molecule with distinct steric and electronic features. These substitutions are not merely decorative; they are critical for modulating biological activity, solubility, and metabolic stability.
Recent research has highlighted the potential of the indole-2-carboxylic acid core in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The carboxylic acid and indole nitrogen are capable of chelating essential magnesium ions (Mg²⁺) within the enzyme's active site, a key mechanism for disrupting the viral replication cycle.[2][3] This guide will delve into the technical specifics of this compound, providing a foundational resource for its application in advanced research.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key computed properties for 4-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 23967-44-4 | [4] |
| Molecular Formula | C₁₀H₈ClNO₂ | [4][] |
| Molecular Weight | 209.63 g/mol | [4][] |
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid | [4][] |
| InChI Key | VGCZPBOQBLXWRG-UHFFFAOYSA-N | [4][] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Topological Polar Surface Area | 49.6 Ų | [4] |
Table 1: Core physicochemical properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Synthesis and Purification
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic workflow for the target compound.
Purification Protocol: Post-synthesis, the crude product requires purification to meet analytical standards for research.
-
Extraction: The reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Chromatography: The crude solid is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from starting materials and byproducts.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the final product as a crystalline solid.
Applications in Drug Discovery: A Focus on HIV-1 Integrase Inhibition
The indole-2-carboxylic acid scaffold has emerged as a promising starting point for the design of novel HIV-1 integrase inhibitors.[3] HIV-1 integrase is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, an essential step in the viral replication cycle.[2] The active site of this enzyme contains two crucial Mg²⁺ ions.
Mechanism of Action: The inhibitory activity of indole-2-carboxylic acid derivatives stems from their ability to function as metal-chelating agents.[2] The carboxylic acid at the C2 position and the indole nitrogen act as a bidentate ligand, binding to the two Mg²⁺ ions in the integrase active site. This chelation disrupts the enzyme's catalytic function, preventing it from processing the viral DNA and effectively halting the integration process.[3] The aromatic indole ring can further stabilize this interaction through π-π stacking with viral DNA bases in the active region.[2]
Caption: Proposed chelation mechanism of indole-2-carboxylic acid inhibitors.
Derivatives of this core structure are actively being synthesized and evaluated to optimize potency and pharmacokinetic properties.[2][3] The 4-chloro substituent on the target molecule likely plays a role in modulating electronic properties and providing an additional vector for interaction within the enzyme's binding pocket.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the industry-preferred method for assessing the purity of small molecules.[6] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically used. Purity is determined by the area percentage of the main peak detected by a UV detector.
-
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound.[7] Electrospray ionization (ESI) is commonly used, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation of the connectivity and substitution pattern of the indole ring.
Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol outlines a representative biochemical assay to evaluate the inhibitory activity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid against the strand transfer function of HIV-1 integrase.
Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in 100% DMSO. Create a serial dilution series in assay buffer to achieve the desired final concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control (DMSO).
-
Enzyme/Substrate Addition: Add a pre-mixed solution of recombinant HIV-1 integrase enzyme and a biotinylated donor DNA substrate to each well. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the strand transfer reaction by adding a digoxigenin-labeled target DNA substrate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to proceed.
-
Detection: Stop the reaction. The plate is then washed, and an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added. After another incubation and wash step, a chemiluminescent or fluorescent substrate is added.
-
Data Acquisition: Read the signal on a plate reader. The intensity of the signal is proportional to the amount of strand transfer product formed.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the integrase activity.
Safety and Handling
As a research chemical, 4-chloro-1-methyl-1H-indole-2-carboxylic acid must be handled with appropriate care, following standard laboratory safety protocols.
GHS Hazard Classification: [4]
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H315: Causes skin irritation (Warning)[4]
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H319: Causes serious eye irritation (Warning)[4]
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H335: May cause respiratory irritation (Warning)[4]
Recommended Personal Protective Equipment (PPE): [8][9]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
Handling and Storage:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][10]
-
Wash face, hands, and any exposed skin thoroughly after handling.[8]
-
Store in a well-ventilated place. Keep the container tightly closed and store locked up.[8][9]
Conclusion
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its structural features make it an attractive scaffold for developing inhibitors of key biological targets, most notably HIV-1 integrase. This guide has provided a technical foundation covering its properties, synthesis, analytical characterization, and safe handling. The detailed protocols and mechanistic insights serve as a starting point for researchers aiming to leverage this compound in their drug discovery and development programs. Further derivatization and structure-activity relationship studies are warranted to fully exploit the therapeutic potential of this promising indole core.
References
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PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Zhang, R.-H., et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
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Appendino, G., et al. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
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Aguilar, A., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]
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De Heuvel, D., et al. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Gassman, P. G., & van Bergen, T. J. Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. [Link]
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Zhang, R.-H., et al. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [Link]
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LibreTexts Chemistry. Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
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Han, J., & Liu, Y. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]
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Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. AAPS Open. [Link]
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Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]
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LibreTexts Chemistry. 21.S: Carboxylic Acid Derivatives (Summary). [Link]
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KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]
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Organic Syntheses. Methyl indole-4-carboxylate. [Link]
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Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
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LookChem. Cas 230291-43-7,1H-Indole-2-carboxylic acid, 4-chloro. [Link]
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spectroscopic data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 4-chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in synthetic chemistry and drug discovery. As experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on foundational spectroscopic principles and data from analogous structures. We present an in-depth exploration of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the predicted spectra, elucidating the structural features that give rise to specific signals. Furthermore, this guide furnishes standardized, field-proven protocols for data acquisition, ensuring that researchers can reliably generate and interpret high-quality data. This document is intended to serve as an essential reference for scientists engaged in the synthesis, characterization, and application of novel indole derivatives.
Molecular Structure and Overview
4-chloro-1-methyl-1H-indole-2-carboxylic acid (C₁₀H₈ClNO₂) is a heterocyclic compound featuring an indole core. The structure is characterized by a chlorine substituent at the C4 position of the benzene ring, a methyl group on the indole nitrogen (N1), and a carboxylic acid group at the C2 position of the pyrrole ring. These features create a distinct electronic and steric environment that is reflected in its spectroscopic signature. Accurate structural confirmation is paramount for any research or development application, and a multi-technique spectroscopic approach is the gold standard for this purpose.
The molecular weight of this compound is 209.63 g/mol , with a monoisotopic mass of 209.0243562 Da.[1] The presence of a chlorine atom is a key feature that will manifest as a characteristic isotopic pattern in mass spectrometry.
Figure 1: Structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is essential for identifying the hydrogen framework of a molecule. For 4-chloro-1-methyl-1H-indole-2-carboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the C3-proton, and the carboxylic acid proton.
Predicted ¹H NMR Data
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | broad singlet | 1H | COOH | The acidic proton is highly deshielded, concentration-dependent, and often broad due to hydrogen bonding and exchange. |
| ~7.50 | doublet | 1H | H-5 | Coupled to H-6. Expected to be downfield due to proximity to the electron-withdrawing chlorine atom. |
| ~7.30 | triplet | 1H | H-6 | Coupled to H-5 and H-7. |
| ~7.15 | doublet | 1H | H-7 | Coupled to H-6. |
| ~7.10 | singlet | 1H | H-3 | A singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent carboxyl group. |
| ~4.05 | singlet | 3H | N-CH₃ | The N-methyl group is a singlet and its chemical shift is characteristic for N-methyl indoles. |
Expert Interpretation
The aromatic region (7.0-8.0 ppm) will be critical for confirming the substitution pattern. The three adjacent protons on the benzene ring (H-5, H-6, and H-7) are expected to form a coupled system. H-5 and H-7 should appear as doublets, while H-6 will be a triplet (or a doublet of doublets). The electron-withdrawing effect of the chlorine atom at C4 will likely shift the adjacent H-5 proton further downfield. The proton at C3 is a singlet and its position is a key identifier for 2-substituted indoles. The N-methyl group gives a characteristic singlet around 4.05 ppm, confirming the N-alkylation. The carboxylic acid proton signal is typically broad and its observation can depend on the solvent and concentration; it can be confirmed by a D₂O exchange experiment, where the peak would disappear.
Figure 2: Predicted ¹H NMR assignments for the target molecule.
Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence (e.g., 'zg30') is typically used. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal.
Predicted ¹³C NMR Data
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~162.5 | C=O | Carboxylic acid carbonyl carbons are characteristically found in this downfield region.[2] |
| ~138.0 | C-7a | Quaternary indole carbon adjacent to the nitrogen. |
| ~135.0 | C-2 | Carbon bearing the carboxylic acid group, shifted downfield. |
| ~129.0 | C-4 | Carbon bearing the chlorine atom; its shift is significantly affected by the halogen. |
| ~128.5 | C-3a | Quaternary indole carbon. |
| ~123.0 | C-6 | Aromatic methine carbon. |
| ~121.0 | C-5 | Aromatic methine carbon. |
| ~110.0 | C-7 | Aromatic methine carbon, typically upfield in indoles. |
| ~102.0 | C-3 | Pyrrole ring carbon, characteristically upfield. |
| ~31.5 | N-CH₃ | N-methyl carbon signal, typical for this functional group. |
Expert Interpretation
The ¹³C NMR spectrum will confirm the presence of ten unique carbon atoms. The most downfield signal will be the carboxylic acid carbonyl carbon (~162.5 ppm).[3] The aromatic region will contain signals for the eight indole ring carbons. Quaternary carbons (C-2, C-3a, C-4, C-7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The carbon directly attached to the chlorine (C-4) will have its chemical shift influenced by the electronegativity and heavy atom effect of chlorine. The N-methyl carbon will appear as a sharp signal in the aliphatic region (~31.5 ppm).
Standard Operating Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal in a shorter time.
-
Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary.
-
Processing & Referencing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680-1710 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
| ~1050-1090 | C-Cl stretch | Aryl Chloride |
| ~750-800 | C-H bend (out-of-plane) | Aromatic Ring |
Expert Interpretation
The IR spectrum will be dominated by features of the carboxylic acid group. A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[4] The C=O stretching vibration is expected to appear as a strong, sharp peak around 1680-1710 cm⁻¹, a frequency slightly lowered due to conjugation with the indole ring system.[3] The presence of the aromatic indole core will be confirmed by C=C stretching peaks around 1600 and 1470 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically around 1050-1090 cm⁻¹, but can be difficult to assign definitively.
Figure 3: Key functional groups and their expected IR vibrational frequencies.
Standard Operating Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance versus wavenumber. Identify and label the significant absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
| m/z (predicted) | Ion | Rationale |
| 209 / 211 | [M]⁺• | Molecular ion peak. The M+2 peak at m/z 211 will have ~1/3 the intensity of the M peak at m/z 209, characteristic of a monochlorinated compound. |
| 164 / 166 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway for carboxylic acids.[5] The chlorine isotopic pattern will be retained. |
| 129 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine radical (35 Da) from the [M - COOH]⁺ fragment. |
Note: For ESI-MS in positive mode, the pseudomolecular ion [M+H]⁺ would be observed at m/z 210 / 212. In negative mode, [M-H]⁻ would be at m/z 208 / 210.[6]
Expert Interpretation
The most crucial feature in the mass spectrum will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a pair of peaks ([M]⁺• and [M+2]⁺•) with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (predicted: 209.0243562 for C₁₀H₈³⁵ClNO₂). The fragmentation pattern will likely be initiated by the loss of the carboxylic acid moiety, a stable neutral loss, followed by further fragmentation of the indole core.[7]
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An In-depth Technical Guide to the Solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic Acid in Organic Solvents
Introduction
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for downstream applications such as process chemistry, formulation development, and bioavailability studies. Among these properties, solubility is a critical determinant of a compound's utility. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in organic solvents, designed for researchers, scientists, and drug development professionals. While quantitative solubility data for this specific molecule is not widely published, this guide will leverage data from structurally similar compounds and first principles to provide robust predictions and a detailed methodology for its empirical determination.
Physicochemical Properties of 4-chloro-1-methyl-1H-indole-2-carboxylic Acid
A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior. The key physicochemical parameters for 4-chloro-1-methyl-1H-indole-2-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem |
| Molecular Weight | 209.63 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| CAS Number | 23967-44-4 | PubChem |
XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound. A value of 2.6 suggests a moderate lipophilicity.
Theoretical Principles Governing Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 4-chloro-1-methyl-1H-indole-2-carboxylic acid, the key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature will dominate its interactions with polar protic and polar aprotic solvents.
-
The Indole Ring System: The bicyclic aromatic indole core is largely non-polar and will engage in van der Waals forces and potential π-π stacking interactions.
-
The 4-Chloro Substituent (-Cl): The chloro group is electron-withdrawing and adds to the molecule's polarizability, while also increasing its lipophilicity.
-
The 1-Methyl Group (-CH₃): The N-methyl group blocks hydrogen bonding at the indole nitrogen, which will influence its solubility profile compared to unsubstituted indoles. This substitution also slightly increases lipophilicity.
The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity of the molecule, and thus its affinity for different classes of solvents.
Caption: Key molecular features influencing solvent interactions.
Predicted Solubility Profile
While specific quantitative data is unavailable for the title compound, we can make informed predictions based on experimental data for the parent compound, indole-2-carboxylic acid. A study by Gao et al. (2013) provides solubility data for indole-2-carboxylic acid in a range of solvents.[1][2] We can extrapolate from this data, considering the structural modifications of our target molecule. The addition of a chloro and a methyl group will generally increase the lipophilicity and molecular weight, which would be expected to decrease solubility in highly polar solvents like water and increase it in less polar and non-polar solvents.
| Solvent Class | Example Solvents | Predicted Solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group will form strong hydrogen bonds with these solvents. Indole-2-carboxylic acid shows high solubility in alcohols[2]. The increased lipophilicity of the target compound may slightly reduce solubility compared to the parent indole, but it is expected to remain high. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | High to Moderate | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in strong dipole-dipole interactions. Indole-2-carboxylic acid is highly soluble in ethyl acetate[2]. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |
| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | The non-polar indole ring and the lipophilic chloro and methyl groups will favor interaction with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Indole-2-carboxylic acid has low solubility in toluene and is likely to be very poorly soluble in alkanes like hexane[2]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents have moderate polarity. While they can interact with the lipophilic parts of the molecule, they are poor hydrogen bond acceptors for the carboxylic acid. Indole-2-carboxylic acid has low solubility in dichloromethane[2]. |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
To obtain definitive quantitative data, an experimental determination of solubility is required. The shake-flask method is a widely accepted and robust technique for this purpose.
Objective: To determine the equilibrium solubility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
4-chloro-1-methyl-1H-indole-2-carboxylic acid (solid, >98% purity)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials (20 mL) with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-chloro-1-methyl-1H-indole-2-carboxylic acid to a series of scintillation vials. An amount that is clearly in excess of what will dissolve is required to ensure equilibrium with the solid phase.
-
Pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to 25 °C.
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Causality: This extended agitation ensures that the dissolution process has reached a thermodynamic equilibrium, providing a true measure of solubility.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a pipette.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Perform a precise serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of known concentrations of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in each solvent.
-
Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is a suitable starting point, with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at a wavelength of maximum absorbance for the compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Caption: Experimental workflow for the shake-flask solubility method.
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.
Example Table for Reporting Solubility Data:
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |
| Methanol | 5.1 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Dichloromethane | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Hexane | 0.1 | Experimental Value | Calculated Value |
Safety Precautions
4-chloro-1-methyl-1H-indole-2-carboxylic acid is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for the compound and for each solvent used for detailed safety information.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link].
-
Gao, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(11), 3106-3111. Available at: [Link].
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Elucidating the Molecular Mechanisms of 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives
An In-Depth Technical Guide for Drug Discovery Professionals
This guide provides a detailed exploration of the mechanism of action for 4-chloro-1-methyl-1H-indole-2-carboxylic acid and its derivatives. As a Senior Application Scientist, the following analysis synthesizes data from peer-reviewed literature to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the primary molecular targets, the specific interactions driving bioactivity, and the experimental methodologies required to validate these mechanisms.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Its derivatives are recognized for a wide array of biological activities.[2] The indole-2-carboxylic acid scaffold, specifically, possesses key chemical features that make it a highly effective pharmacophore for designing targeted inhibitors.
The core structure consists of:
-
An Indole Nucleus: A bicyclic aromatic system that can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions with biological targets.[3]
-
A Carboxylic Acid Group at Position 2: This functional group is crucial for the primary mechanism of action observed in many derivatives. It can act as a hydrogen bond donor and acceptor, and critically, as a chelating agent for divalent metal ions like Magnesium (Mg²⁺), which are essential cofactors for many enzymes.[4][5]
The specific derivative, 4-chloro-1-methyl-1H-indole-2-carboxylic acid, adds further layers of chemical diversity:
-
1-Methyl Group: Methylation of the indole nitrogen can alter the electronic properties and steric profile of the molecule, potentially enhancing binding affinity or improving pharmacokinetic properties.
-
4-Chloro Group: The halogen substituent can modulate the molecule's lipophilicity and electronic distribution, and may form specific halogen bonds with the target protein, thereby influencing potency and selectivity.
Primary Mechanism of Action: Inhibition of HIV-1 Integrase
The most extensively documented mechanism of action for indole-2-carboxylic acid derivatives is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) integrase enzyme.[4][5] This enzyme is critical for the viral life cycle, as it catalyzes the insertion of viral DNA into the host cell's genome, a step known as strand transfer.[4]
The HIV-1 Integrase Active Site and the Role of Magnesium
The catalytic core of HIV-1 integrase contains two essential Mg²⁺ ions. These ions are coordinated by key aspartate residues and are directly involved in the catalytic mechanism of DNA strand transfer. Consequently, molecules that can effectively chelate these two metal ions can block the enzyme's function, acting as potent inhibitors.
Molecular Interaction Model
Derivatives based on the indole-2-carboxylic acid scaffold have been shown to be highly effective integrase strand transfer inhibitors (INSTIs).[3][6] Their mechanism relies on the ability of the indole nucleus and the C2-carboxylic acid group to form a critical chelating interaction with the two Mg²⁺ ions in the enzyme's active site.[4][5] This interaction mimics the natural binding of the viral DNA substrate, effectively blocking the strand transfer reaction.
Furthermore, structural optimizations have shown that adding specific substituents can create additional, potency-enhancing interactions. For instance, a halogenated benzene ring attached to the indole core can establish a π-π stacking interaction with viral DNA bases (like dC20) near the active site, further anchoring the inhibitor.[3][6]
Caption: Interaction model of an indole-2-carboxylic acid derivative in the HIV-1 integrase active site.
Quantitative Analysis of Integrase Inhibition
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these derivatives. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound Class/Derivative | Target | IC₅₀ (µM) | Reference |
| Indole-2-carboxylic acid (1 ) | HIV-1 Integrase | 32.37 | [3][6] |
| Optimized Derivative (17a ) | HIV-1 Integrase | 3.11 | [3][6] |
| Optimized Derivative (20a ) | HIV-1 Integrase | 0.13 | [4][5] |
This table summarizes representative data from cited literature to illustrate the scaffold's potential.
Alternative and Emerging Mechanisms of Action
While HIV-1 integrase inhibition is a primary mechanism, the versatility of the indole scaffold allows its derivatives to target other biomolecules, depending on their specific substitution patterns.
Allosteric Inhibition of Fructose-1,6-bisphosphatase
A related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] X-ray crystallography revealed that this molecule does not bind to the active site but rather to the allosteric site normally occupied by AMP.[7] This finding highlights that indole-2-carboxylic acid derivatives can function as allosteric modulators, representing a distinct mechanism from the competitive inhibition seen with HIV-1 integrase.
Experimental Protocols for Mechanism Elucidation
To rigorously determine the mechanism of action for a novel 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivative, a multi-faceted experimental approach is required.
In Vitro HIV-1 Integrase Strand Transfer Assay
This biochemical assay is the gold standard for confirming inhibition of the enzyme's catalytic function.
Objective: To quantify the inhibitory effect of a test compound on the strand transfer step of HIV-1 integrase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and an assay buffer containing Mg²⁺.
-
Compound Addition: Add the test compound (e.g., a derivative of 4-chloro-1-methyl-1H-indole-2-carboxylic acid) at various concentrations. Include a positive control (a known INSTI like Raltegravir) and a negative control (DMSO vehicle).
-
Initiation: Add the target DNA substrate to initiate the integration reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The strand transfer product is typically detected using a fluorescence-based method, such as an ELISA-like system where the integrated product is captured and quantified.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls is critical. The positive control validates that the assay system is sensitive to known inhibitors, while the negative control establishes the baseline for 100% enzyme activity.
Molecular Docking Workflow
Computational methods, such as molecular docking, are invaluable for predicting and rationalizing the binding mode of inhibitors. This approach was used to identify the indole-2-carboxylic acid scaffold as a potential INSTI.[4][5]
Caption: A typical workflow for a molecular docking study to predict inhibitor binding modes.
Conclusion
The 4-chloro-1-methyl-1H-indole-2-carboxylic acid scaffold belongs to a class of compounds with a well-defined primary mechanism of action as HIV-1 integrase inhibitors. This activity is driven by the potent metal-chelating ability of the indole-2-carboxylic acid pharmacophore, which disrupts the enzyme's catalytic function. The versatility of the indole nucleus also allows for the development of derivatives that can target other enzymes through different mechanisms, such as allosteric inhibition. A systematic combination of biochemical assays and computational modeling is essential for fully characterizing the mechanism of action of any new derivative and unlocking its therapeutic potential.
References
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PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Wright, S. W., et al. (2003). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-8. [Link]
-
Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]
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Iannuzzi, M., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(23), 7806. [Link]
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Luo, R., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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De Rycker, M., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Luo, R., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Luo, R., et al. (2023). Discovery of Indole-2-Carboxylic Acid Derivatives as Novel Hiv-1 Integrase Strand Transfer Inhibitors. ResearchGate. [Link]
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- 7. 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 4-chloro-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including roles as anticancer, antiviral, and anti-inflammatory agents. This technical guide focuses on a specific, yet under-explored derivative, 4-chloro-1-methyl-1H-indole-2-carboxylic acid. While direct biological targets for this compound are not yet elucidated in public literature, its structural features suggest a high potential for therapeutic relevance. This document provides a comprehensive, technically-grounded framework for the systematic identification and validation of its molecular targets. We will delve into the rationale behind a multi-pronged approach, combining computational and experimental strategies, to unlock the therapeutic promise of this molecule. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific rigor.
Introduction: The Indole-2-Carboxylic Acid Moiety - A Versatile Pharmacophore
The indole ring system is a cornerstone of many biologically active natural products and synthetic drugs. The indole-2-carboxylic acid backbone, in particular, has proven to be a fertile ground for the development of novel therapeutics. Derivatives have been successfully designed to target a diverse array of proteins, underscoring the versatility of this chemical scaffold. Notable examples include:
-
Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are critical regulators of tryptophan metabolism and are implicated in tumor immune evasion. Certain indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors, highlighting their potential in immuno-oncology.[1]
-
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): The carboxylate function of the indole-2-carboxylic acid core can effectively chelate magnesium ions in the active site of HIV-1 integrase, a key enzyme for viral replication. This has led to the development of potent antiviral agents.[2][3][4]
-
Modulators of Protein-Protein Interactions: Derivatives have been shown to target the 14-3-3η protein, which is involved in various signaling pathways and is a promising target in liver cancer.[5]
-
Broad-Spectrum Biological Activity: Further research has demonstrated the potential of this scaffold in developing agents with antimicrobial, anticonvulsant, and anti-inflammatory properties.[6][7][8]
The subject of this guide, 4-chloro-1-methyl-1H-indole-2-carboxylic acid, possesses key structural modifications—a chloro group at the 4-position and a methyl group on the indole nitrogen—that distinguish it from previously studied analogs. These modifications are expected to significantly influence its physicochemical properties, and consequently, its biological target profile. The electron-withdrawing nature of the chlorine atom and the modulation of the indole nitrogen's hydrogen-bonding capacity by the methyl group are critical determinants of its potential interactions with protein targets.
Strategic Framework for Target Identification
Given the absence of established targets for 4-chloro-1-methyl-1H-indole-2-carboxylic acid, a systematic and multi-faceted approach to target deconvolution is warranted. The following workflow outlines a logical progression from broad, unbiased screening to specific target validation.
Figure 1: A strategic workflow for the identification and validation of therapeutic targets.
Phase 1: Hypothesis Generation - In Silico and Phenotypic Approaches
Computational Target Prediction and Molecular Docking
The initial phase of our investigation will leverage computational methods to generate a preliminary list of potential protein targets.
-
Rationale: By comparing the structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid to databases of known ligands, we can identify proteins that are predicted to bind to our compound of interest. Molecular docking simulations will then be used to model the binding pose and estimate the binding affinity, providing a rationale for prioritizing targets for experimental validation.
-
Methodology:
-
Ligand-Based Virtual Screening: Utilize platforms such as PharmMapper or SuperPred to identify potential targets based on pharmacophore similarity to known drugs and bioactive molecules.
-
Structure-Based Virtual Screening (Molecular Docking):
-
Select a panel of high-priority potential targets identified from the literature on indole-2-carboxylic acid derivatives (e.g., IDO1, TDO, HIV-1 integrase, 14-3-3η).
-
Obtain crystal structures of these proteins from the Protein Data Bank (PDB).
-
Perform molecular docking studies using software like AutoDock Vina or Glide to predict the binding mode and affinity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
-
Analyze the docking poses to understand the key interactions, paying close attention to the roles of the 4-chloro and 1-methyl substitutions.
-
-
High-Content Phenotypic Screening
Parallel to in silico efforts, a broad phenotypic screen will be conducted to identify cellular contexts in which 4-chloro-1-methyl-1H-indole-2-carboxylic acid elicits a biological response.
-
Rationale: Phenotypic screening provides an unbiased approach to discovering the compound's effects on cellular morphology, proliferation, and signaling pathways, without a priori knowledge of its molecular target. This can reveal unexpected therapeutic applications.
-
Methodology:
-
Cell Panel Screening: Screen the compound against a diverse panel of human cancer cell lines (e.g., NCI-60) to identify cell types that are particularly sensitive to its anti-proliferative effects.
-
High-Content Imaging: In sensitive cell lines, perform high-content imaging to assess a wide range of cellular parameters, including cell cycle progression, apoptosis induction, cytoskeletal organization, and organelle morphology.
-
Pathway Analysis: Utilize reporter cell lines for key signaling pathways (e.g., NF-κB, Wnt, MAPK) to determine if the compound modulates specific cellular signaling cascades.
-
| Parameter | Experimental Readout | Potential Implication |
| Cell Viability | IC50 determination (e.g., MTS/MTT assay) | General cytotoxicity or anti-proliferative effect |
| Apoptosis | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death |
| Cell Cycle | DNA content analysis (e.g., propidium iodide staining) | Arrest at a specific cell cycle checkpoint |
| Pathway Activity | Luciferase or GFP reporter assays | Modulation of a specific signaling pathway |
Table 1: Key parameters and readouts for phenotypic screening.
Phase 2: Unbiased Target Identification
The insights gained from Phase 1 will guide our efforts in the direct identification of the molecular binding partners of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Affinity Chromatography-Mass Spectrometry
This powerful technique allows for the isolation of proteins that directly bind to our compound of interest from a complex biological sample.
-
Rationale: By immobilizing the compound on a solid support, we can "fish" for its binding partners in a cell lysate. The captured proteins can then be identified with high sensitivity and accuracy using mass spectrometry.
-
Protocol: Synthesis of an Affinity Resin and Pull-Down Experiment
-
Synthesis of a Linker-Modified Compound: The carboxylic acid moiety of 4-chloro-1-methyl-1H-indole-2-carboxylic acid provides a convenient handle for chemical modification.[9] A derivative with a linker arm (e.g., a short polyethylene glycol chain terminating in an amine) will be synthesized.
-
Immobilization: The linker-modified compound will be covalently coupled to an activated solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysis: Prepare a lysate from a cell line identified as sensitive in the phenotypic screen.
-
Affinity Pull-Down: Incubate the cell lysate with the affinity resin. Non-specifically bound proteins will be removed by extensive washing.
-
Elution: Elute the specifically bound proteins using a competitive ligand (excess free 4-chloro-1-methyl-1H-indole-2-carboxylic acid) or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: The eluted proteins will be separated by SDS-PAGE, and protein bands of interest will be excised and subjected to in-gel digestion followed by LC-MS/MS analysis for protein identification.
-
Figure 2: Workflow for affinity chromatography-mass spectrometry.
Phase 3: Rigorous Target Validation
The candidate proteins identified in Phase 2 must be rigorously validated to confirm that they are indeed direct and functionally relevant targets of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Biochemical and Biophysical Confirmation of Direct Binding
-
Rationale: It is crucial to confirm a direct physical interaction between the compound and the putative target protein and to quantify the binding affinity.
-
Methodologies:
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (KD). The purified candidate protein is immobilized on a sensor chip, and the binding of the compound is measured by changes in the refractive index at the sensor surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity will be measured in the presence of increasing concentrations of the compound to determine the IC50 value and the mechanism of inhibition.
-
| Technique | Key Information Provided | Advantages |
| Surface Plasmon Resonance (SPR) | Binding kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high throughput |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | Label-free, in-solution, provides thermodynamic data |
| Enzyme Inhibition Assay | Potency (IC50), Mechanism of inhibition | Direct measure of functional effect on an enzyme |
Table 2: Comparison of biophysical and biochemical methods for target validation.
Cell-Based Target Engagement and Functional Assays
-
Rationale: Demonstrating that the compound engages its target in a cellular context and that this engagement leads to a functional consequence is the ultimate validation.
-
Methodologies:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein should render the cells less sensitive to the compound, thus phenocopying the compound's effect.
-
Overexpression Studies: Conversely, overexpressing the target protein may sensitize the cells to the compound.
-
Downstream Pathway Analysis: Western blotting or other immunoassays can be used to measure the effect of the compound on the phosphorylation status or expression levels of proteins known to be downstream of the validated target.
-
Conclusion and Future Directions
This technical guide outlines a comprehensive and robust strategy for the deconvolution of the therapeutic targets of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. By integrating computational, phenotypic, and proteomic approaches, followed by rigorous biophysical and cell-based validation, this workflow provides a clear path to understanding the mechanism of action of this promising compound. The identification of its molecular targets will be a critical step in advancing this molecule through the drug discovery pipeline and ultimately realizing its full therapeutic potential. The structure-activity relationships derived from this and related indole-2-carboxylic acids will continue to inform the design of next-generation therapeutics with improved potency and selectivity.[10][11][12]
References
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Hu, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]
-
Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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discovery and history of substituted indole-2-carboxylic acids
An In-Depth Technical Guide to the Discovery and History of Substituted Indole-2-Carboxylic Acids
Introduction: The Enduring Legacy of a Privileged Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1] Among its many derivatives, the substituted indole-2-carboxylic acid core holds a place of particular distinction. The strategic placement of the carboxyl group at the 2-position provides a crucial anchor for molecular interactions, often acting as a key hydrogen bond donor/acceptor or a metal-chelating moiety in enzyme active sites.[2][3] This unique feature, combined with the vast chemical space accessible through substitution on the indole nucleus, has cemented its role as a foundational building block in modern drug discovery.
This guide provides a comprehensive exploration of the . We will journey from the foundational 19th-century name reactions that first unlocked this scaffold to the sophisticated catalytic methods and strategic applications that define its use today. As senior application scientists, our focus is not merely on the "what" but the "why"—the causal logic behind synthetic choices, the evolution of methodologies driven by necessity, and the intricate structure-activity relationships that have yielded potent therapeutics.
Part 1: The Foundational Pillars: Classical Indole Syntheses
The story of indole-2-carboxylic acids begins with two seminal, eponymous reactions that, despite their age, remain relevant and instructive.
The Reissert Indole Synthesis (1897): A Strategy of Condensation and Reductive Cyclization
Over a century ago, Arnold Reissert devised an ingenious two-step process that provided a direct entry to the indole-2-carboxylic acid core.[4][5] The Reissert synthesis is a testament to the power of classical organic chemistry, relying on fundamental transformations that remain central to synthetic design.[6]
Mechanistic Rationale and Experimental Causality:
The synthesis begins with a base-catalyzed condensation of an ortho-nitrotoluene derivative with diethyl oxalate.[5][6] The choice of a strong base, such as potassium ethoxide, is critical for deprotonating the methyl group of the o-nitrotoluene, which is activated by the electron-withdrawing nitro group.[6] This generates a carbanion that readily attacks the electrophilic diethyl oxalate, forming an ethyl o-nitrophenylpyruvate intermediate.
The second, and defining, step is the reductive cyclization of this pyruvate.[6] The genius of this step lies in its efficiency: the nitro group is reduced to an amine, which, being in close proximity to the ketone, spontaneously undergoes intramolecular condensation (cyclization) to form the indole ring.[4][5] A variety of reducing agents have been successfully employed, including zinc dust in acetic acid, ferrous sulfate with ammonia, and iron powder, each offering different trade-offs in terms of cost, efficiency, and waste management.[4][5][6][7]
The initial product is the indole-2-carboxylic acid, which can be isolated or, if desired, decarboxylated by heating to yield the parent indole.[4][6] This method's enduring utility is demonstrated by its application in synthesizing precursors for potent HIV-1 reverse transcriptase inhibitors.[4]
Workflow: The Reissert Indole Synthesis
Caption: General workflow of the Reissert Indole Synthesis.
The Fischer Indole Synthesis (1883): A Symphony of Rearrangement and Cyclization
Discovered by the legendary Emil Fischer fourteen years prior to Reissert's work, the Fischer indole synthesis is arguably the most famous and widely used method for preparing substituted indoles.[8][9][10] Its application to generate indole-2-carboxylic acids specifically requires a thoughtful choice of starting materials.
Mechanistic Rationale and Experimental Causality:
The reaction's core is the acid-catalyzed cyclization of an arylhydrazone.[8][10] To produce an indole-2-carboxylic acid, one must start with the phenylhydrazone of pyruvic acid.[8][9] The reaction proceeds through a fascinating cascade:
-
Enamine Formation: The initial phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[10][11]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the molecule undergoes a concerted[8][8]-sigmatropic rearrangement, a key step that forms a new C-C bond and transiently disrupts the aromaticity of the benzene ring.[8][10]
-
Cyclization & Aromatization: The resulting diimine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the highly stable, aromatic indole ring system.[8][10]
The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, depending on the substrate's reactivity and sensitivity.[10] While Fischer's original synthesis of 1-methyl-2-indolecarboxylic acid reported a very low yield (5%), modern refinements have significantly improved the efficiency of this venerable reaction.[8]
Part 2: The Modern Era: Catalytic and Strategic Advancements
While the classical methods are robust, the demands of modern drug discovery—requiring milder conditions, greater functional group tolerance, and access to complex substitution patterns—have spurred the development of new synthetic strategies. Transition metal catalysis has been particularly transformative.
Palladium-catalyzed reactions, such as the Buchwald modification of the Fischer synthesis, allow for the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ.[10] This expands the scope and modularity of the classical approach. Furthermore, copper-catalyzed methods have emerged for the direct synthesis of indole-2-carboxylates from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate, often proceeding under ligand-free conditions. These catalytic methods represent a significant leap forward, enabling the construction of highly functionalized indole systems that would be challenging to access using traditional acid-catalyzed, high-temperature conditions.
| Synthesis Method | Key Starting Materials | Catalyst/Reagent | Key Transformation | Typical Conditions |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | 1. Strong Base (KOEt) 2. Reducing Agent (Zn, Fe) | Reductive Cyclization | 1. Anhydrous, basic 2. Acidic, heating |
| Fischer Synthesis | Phenylhydrazine, Pyruvic acid | Brønsted or Lewis Acid (HCl, ZnCl₂) | [8][8]-Sigmatropic Rearrangement | Acidic, heating |
| Modern Cu-Catalysis | 2-Haloaryl aldehyde, Isocyanoacetate | Copper(I) salt | Cascade C-C/C-N bond formation | Often room temp, ligand-free |
Table 1: Comparison of Key Synthetic Methodologies.
Part 3: The Pinnacle of Application: Substituted Indole-2-Carboxylic Acids in Drug Discovery
The true value of a chemical scaffold is realized in its application. The indole-2-carboxylic acid core is a recurring motif in a host of potent and selective therapeutic agents, where it serves a clear and rational purpose.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)
A recent and compelling application is in the development of novel INSTIs.[2][12][13] HIV-1 integrase is a metalloenzyme that requires two Mg²⁺ ions for its catalytic activity.[14] The discovery that the indole-2-carboxylic acid scaffold can effectively chelate these two magnesium ions was a major breakthrough.[2][3][12]
-
The Pharmacophore: The indole nitrogen and the oxygen atoms of the C2-carboxylate form a perfect pincer-like structure to bind the essential metal ions in the enzyme's active site, inhibiting its function and halting viral replication.[3]
-
Structure-Activity Relationship (SAR): The power of this scaffold lies in its tunability. Synthetic chemists can systematically modify the C3, C5, and C6 positions of the indole ring to introduce substituents that form additional interactions with hydrophobic pockets or key residues within the enzyme, dramatically enhancing potency and refining the pharmacological profile.[3][12][14] For example, introducing halogenated benzene rings at the C6 position has been shown to create beneficial π–π stacking interactions with viral DNA.[2][12]
Cysteinyl-Leukotriene (CysLT) Receptor Antagonists
Substituted indole-2-carboxylic acids have also been identified as a novel class of potent and selective antagonists for the CysLT1 receptor, a key target in inflammatory conditions like asthma.[15][16] In-depth SAR studies revealed that the indole-2-carboxylic acid moiety is one of three essential pharmacophores required for high-affinity binding and antagonist activity.[16] The carboxylic acid is presumed to form a critical ionic or hydrogen-bond interaction within the receptor binding site. Research has shown that substitutions at specific positions, such as a methoxy group at the 7-position, can significantly enhance potency.[15][16]
The versatility of this scaffold is further highlighted by its use in developing potent apoptosis inducers for cancer therapy and dual inhibitors of the metabolic enzymes IDO1 and TDO for tumor immunotherapy.[17][18]
Part 4: A Validated Experimental Protocol
To provide a practical, field-proven methodology, we detail a representative procedure for the Reissert synthesis, a self-validating system that has been a reliable workhorse for decades.
Detailed Protocol: Synthesis of Indole-2-Carboxylic Acid via the Reissert Method
This protocol is adapted from established procedures and emphasizes safety and reproducibility.[6][7]
Objective: To synthesize Indole-2-Carboxylic Acid from 1-methyl-2-nitrobenzene.
Step 1: Preparation of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt
-
Reagent Preparation & Setup: In a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, add 1-methyl-2-nitrobenzene (0.1 mol) and diethyl oxalate (0.15 mol).
-
Reaction: Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.15 mol) in absolute ethanol (150 mL). Slowly add the sodium ethoxide solution to the stirred mixture in the flask over 1 hour, maintaining the temperature below 30°C using an ice bath.
-
Crystallization & Isolation: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The sodium salt of the product will precipitate as a solid. Cool the mixture in an ice bath for 1 hour, then filter the solid product. Wash the filter cake with cold ethanol and then diethyl ether. Dry the resulting solid under vacuum. The intermediate (III) is typically used directly in the next step without further purification.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
Setup: In a 1 L beaker, dissolve the crude sodium salt from Step 1 in 400 mL of water. Add 200 mL of a 10% ammonium hydroxide solution.
-
Reduction: Heat the solution to 80°C. While stirring vigorously, add a solution of ferrous sulfate heptahydrate (0.6 mol) in 300 mL of hot water portion-wise over 30 minutes. The reaction is exothermic; maintain control by adjusting the addition rate. A black precipitate of iron oxides will form.
-
Work-up: After the addition, continue to stir at 80-90°C for an additional 15 minutes. Filter the hot mixture through a bed of celite to remove the iron sludge.
-
Acidification & Isolation: Cool the clear yellow filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. Indole-2-carboxylic acid will precipitate as a crystalline solid.
-
Purification: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C. The product can be further purified by recrystallization from aqueous ethanol if necessary.
Self-Validation: Successful synthesis is confirmed by the formation of the initial precipitate in Step 1 and the final precipitate upon acidification in Step 2. The purity can be readily assessed by melting point determination (literature: 202-206°C) and standard spectroscopic techniques (¹H NMR, ¹³C NMR).[19]
Conclusion
From its 19th-century origins in the laboratories of Fischer and Reissert to its current role at the forefront of medicinal chemistry, the substituted indole-2-carboxylic acid scaffold has had a remarkable journey. Its history is a microcosm of the evolution of organic synthesis itself—a progression from harsh, classical conditions to elegant and precise catalytic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of this history is not merely academic; it provides the foundational knowledge and causal insight necessary to rationally design the next generation of innovative therapeutics built upon this enduring and versatile core.
References
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Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30: 1030–1053. [Link]
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Wang, K., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, 59(4), 1548-1565. [Link]
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Wang, K., et al. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT 1 Selective Antagonists. ACS Publications. [Link]
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Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
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Gribble, G. (2019). Reissert Indole Synthesis. ResearchGate. [Link]
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Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. organic-chemistry.org. [Link]
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Various Authors. Reissert Indole Synthesis. Name-Reaction.com. [Link]
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Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9649-9660. [Link]
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Zhang, Y., et al. (2018). A Practical Synthesis of Indole-2-carboxylic Acid. Synthetic Communications, 48(1), 84-88. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indolones and indolyl-thiazolidinones. Archiv der Pharmazie, 345(11), 886-895. [Link]
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Zhang, H., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry Letters, 14(13), 3539-3543. [Link]
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Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 1(1), 42-73. [Link]
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Synfacts. (2010). Copper-Catalyzed Synthesis of Indole-2-carboxylates. Synfacts, 2010(02), 0161. [Link]
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Zhang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Bures, F. (2018). Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. Molbank, 2018(2), M992. [Link]
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Various Authors. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]
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Kumar, B., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11, 8933. [Link]
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Dr. G. S. S. V. Prasad. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. [Link]
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Methodological & Application
step-by-step N-methylation of 4-chloro-1H-indole-2-carboxylic acid
An Application Note for the Step-by-Step N-Methylation of 4-Chloro-1H-indole-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol for the N-methylation of 4-chloro-1H-indole-2-carboxylic acid, a key transformation for synthesizing advanced intermediates in pharmaceutical research and drug development. The N-methyl indole scaffold is a privileged structure in medicinal chemistry, and its targeted synthesis is of paramount importance. This document elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and discusses the critical parameters that ensure high yield and purity. We address the specific challenge posed by the presence of the carboxylic acid moiety, which can compete for methylation, and present a reliable two-step, one-pot procedure involving simultaneous N- and O-methylation followed by selective ester hydrolysis.
Introduction and Scientific Rationale
The indole nucleus is a cornerstone in the architecture of countless biologically active molecules. The functionalization of the indole nitrogen, particularly through methylation, can profoundly alter a compound's pharmacological profile, influencing its binding affinity, metabolic stability, and cell permeability. The "magic methyl" effect, where the addition of a methyl group drastically improves a drug candidate's properties, is a well-documented phenomenon.[1]
The N-methylation of an indole proceeds via a classical nucleophilic substitution mechanism. The reaction requires the deprotonation of the relatively acidic N-H proton of the indole ring (pKa ≈ 17) to generate a highly nucleophilic indolide anion. This anion then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to form the N-methylated product.
A significant challenge in the methylation of 4-chloro-1H-indole-2-carboxylic acid arises from the presence of the carboxylic acid group. The carboxylic acid proton is substantially more acidic (pKa ≈ 4-5) than the indole N-H proton. Consequently, any base introduced into the system will deprotonate the carboxyl group first, forming a carboxylate. This presents two primary considerations:
-
Stoichiometry of the Base: At least two equivalents of base are required to deprotonate both the carboxylic acid and the indole nitrogen.
-
Competing O-alkylation: The resulting carboxylate anion can act as a nucleophile, competing with the indolide anion and leading to the formation of a methyl ester (O-methylation).
Classical methylating agents like methyl iodide and dimethyl sulfate are highly effective but pose significant health and environmental risks, being toxic and/or carcinogenic.[2][3][4] A greener and safer alternative is dimethyl carbonate (DMC), which, despite being less reactive, is significantly less toxic.[2][4] In the presence of a suitable base, DMC can efficiently methylate both the nitrogen and the oxygen.[2] Our protocol leverages this by first driving the reaction to produce the N-methyl, O-methyl ester, which is then selectively hydrolyzed in a subsequent step to yield the desired N-methylated carboxylic acid.
Reaction Pathway Overview
The overall transformation is achieved in a one-pot, two-stage process.
Caption: Workflow for N-methylation of 4-chloro-1H-indole-2-carboxylic acid.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Notes |
| 4-Chloro-1H-indole-2-carboxylic acid | 20656-06-4 | 195.60 | Starting material |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base, dried before use |
| Dimethyl Carbonate (DMC) | 616-38-6 | 90.08 | Methylating agent |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Reaction solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Hydrolysis reagent |
| Methanol (MeOH) | 67-56-1 | 32.04 | Co-solvent for hydrolysis |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | For acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Brine (Saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
| Equipment | |||
| Three-neck round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Nitrogen/Argon gas inlet | |||
| Addition funnel | |||
| Standard glassware for work-up |
Step-by-Step Procedure
Stage 1: N,O-Dimethylation
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Charge Reagents: To the flask, add 4-chloro-1H-indole-2-carboxylic acid (5.0 g, 25.5 mmol, 1.0 equiv.) and anhydrous potassium carbonate (10.6 g, 76.7 mmol, 3.0 equiv.).
-
Add Solvent: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the resulting suspension.
-
Methylation: Add dimethyl carbonate (DMC) (6.5 mL, 76.7 mmol, 3.0 equiv.) to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.[2] The higher temperature is necessary due to the lower reactivity of DMC compared to traditional alkylating agents.[2]
-
Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 5-8 hours. The disappearance of the starting material indicates completion.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Stage 2: Selective Hydrolysis and Product Isolation
-
Hydrolysis Setup: To the cooled reaction mixture (containing the intermediate methyl ester), add a solution of sodium hydroxide (2.0 g, 51.0 mmol, 2.0 equiv.) dissolved in a mixture of methanol (25 mL) and water (25 mL).
-
Saponification: Stir the mixture at room temperature for 2-4 hours, or until TLC/HPLC analysis confirms the complete conversion of the methyl ester to the carboxylate salt.
-
Solvent Removal: Remove the methanol and DMF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the remaining aqueous residue, add 100 mL of water. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The target product, 4-chloro-1-methyl-1H-indole-2-carboxylic acid, will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or acetone/heptane.
Data Summary and Expected Results
| Parameter | Value | Rationale |
| Starting Material | 4-Chloro-1H-indole-2-carboxylic acid | Substrate |
| Base (Stage 1) | K₂CO₃ (3.0 equiv.) | Deprotonates both COOH and N-H groups. |
| Methylating Agent | Dimethyl Carbonate (3.0 equiv.) | "Green" methyl source for both N and O sites. |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent. |
| Reaction Temp (Stage 1) | Reflux (~130-140 °C) | Required to activate the less reactive DMC. |
| Reaction Time (Stage 1) | 5-8 hours | Monitored by TLC/HPLC. |
| Base (Stage 2) | NaOH (2.0 equiv.) | For selective saponification of the methyl ester. |
| Reaction Temp (Stage 2) | Room Temperature | Mild conditions to prevent side reactions. |
| Expected Yield | 85-95% | Typical for this two-step sequence. |
| Product Purity | >98% (after recrystallization) | Assessed by HPLC and NMR. |
Safety and Handling
-
Dimethyl Carbonate (DMC): Flammable liquid. Handle with care.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact. Always use in a fume hood.
-
Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Highly corrosive. Cause severe burns upon contact. Handle with extreme care and appropriate PPE.
-
General Precautions: The reaction should be carried out under an inert atmosphere to prevent moisture from interfering with the base. The acidification step is exothermic and should be performed slowly in an ice bath.
Conclusion
This application note provides a reliable and scalable protocol for the N-methylation of 4-chloro-1H-indole-2-carboxylic acid. By employing a two-stage, one-pot method that utilizes the environmentally benign reagent dimethyl carbonate, this procedure circumvents the hazards associated with traditional methylating agents while ensuring a high yield of the desired product. The detailed explanation of the chemical principles and step-by-step instructions make this guide a valuable resource for researchers in synthetic and medicinal chemistry.
References
- Shiri, M. "Indoles in Medicinal Chemistry: A Century of Research." Chemical Reviews, 2012.
-
Shieh, W.-C., Dell, S., & Repič, O. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development, 2001. [Link]
- Google Patents. "EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
-
ResearchGate. "How to do N-Methylation of Indole?" ResearchGate Forum. [Link]
-
Mayer, M., & Oelke, A. J. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters, 2022. [Link]
- Google Patents. "WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
-
Organic Syntheses. "1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester." Organic Syntheses. [Link]
- Google Patents. "US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
-
Puntscher, S. et al. "Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." ACS Publications, 2022. [Link]
-
ScienceMadness Discussion Board. "Methylation of indole?" Sciencemadness.org. [Link]
Sources
The Versatile Scaffolding of 4-Chloro-1-methyl-1H-indole-2-carboxylic acid: A Guide to Synthetic Applications
Introduction: Unlocking the Potential of a Privileged Heterocycle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, 4-chloro-1-methyl-1H-indole-2-carboxylic acid emerges as a particularly valuable building block for the synthesis of complex molecular architectures. The presence of a carboxylic acid at the 2-position provides a versatile handle for derivatization, while the chloro substituent at the 4-position offers a site for further functionalization through cross-coupling reactions. The N-methylation at the 1-position enhances stability and modulates the electronic properties of the indole ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. We will delve into its key properties and provide detailed, field-proven protocols for its application in amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, thereby enabling the generation of diverse compound libraries for screening and lead optimization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| CAS Number | 23967-44-4 | |
| Appearance | Off-white to light yellow crystalline powder | General observation for similar compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. | General knowledge for similar compounds |
| ¹H NMR (Illustrative) | Data for the closely related 6-chloro-1H-indole-2-carboxylate: δ 9.15 (s, 1H), 7.58 (d, J = 8.4 Hz, 1H), 7.40 (s, 1H), 7.17 (s, 1H), 7.10 (dd, J = 8.4, 1.6 Hz, 1H), 3.95 (s, 3H) | [1] |
| ¹³C NMR (Illustrative) | Data for the closely related 6-chloro-1H-indole-2-carboxylate: δ 161.9, 137.5, 128.8, 127.5, 125.1, 122.0, 111.9, 108.5, 52.2 | [1] |
Note: Specific experimental ¹H and ¹³C NMR data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid were not available in the conducted searches. The provided data is for a structurally similar compound and should be used for illustrative purposes only.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water and seek medical advice.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Synthetic Applications and Protocols
The synthetic utility of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is primarily derived from the reactivity of its carboxylic acid group and the chloro-substituent on the indole ring. The following sections provide detailed protocols for key transformations.
Amide Bond Formation: Accessing a Key Pharmacophore
The amide bond is a fundamental linkage in a vast array of biologically active molecules. The carboxylic acid functionality of the title compound can be readily converted to an amide through various coupling procedures. The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a widely adopted and efficient method.[2]
This protocol describes the coupling of 4-chloro-1-methyl-1H-indole-2-carboxylic acid with aniline as a representative amine.
Materials:
-
4-chloro-1-methyl-1H-indole-2-carboxylic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is effective for minimizing racemization if chiral amines are used and for converting the carboxylic acid into a more reactive O-acylisourea intermediate, which is then trapped by HOBt to form an active ester. This active ester readily reacts with the amine.
-
DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the HOBt, facilitating the coupling reaction.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction. Anhydrous conditions are important to prevent the hydrolysis of the activated carboxylic acid intermediate.
Caption: Workflow for EDC/HOBt mediated amide bond formation.
Esterification: Expanding the Diversity of Derivatives
Ester derivatives of indole carboxylic acids are valuable intermediates and can exhibit interesting biological activities themselves. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method for this transformation.[3]
This protocol details the synthesis of the methyl ester of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Materials:
-
4-chloro-1-methyl-1H-indole-2-carboxylic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Suspend 4-chloro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude methyl ester can be purified by recrystallization or flash column chromatography if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3]
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
Caption: Fischer-Speier esterification workflow.
Palladium-Catalyzed Cross-Coupling: Functionalization of the Indole Core
The chloro-substituent at the 4-position of the indole ring provides a handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, significantly expanding the accessible chemical space. The Suzuki, Heck, and Sonogashira reactions are powerful tools for this purpose.[4][5][6]
This representative protocol describes the Suzuki-Miyaura coupling of a 4-chloroindole derivative with phenylboronic acid. For this reaction, the carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.
Materials:
-
Methyl 4-chloro-1-methyl-1H-indole-2-carboxylate (prepared as in the previous protocol)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add methyl 4-chloro-1-methyl-1H-indole-2-carboxylate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.1 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-phenylindole derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium species and facilitates the catalytic cycle.[5]
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[5]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
preparation of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives for antiviral screening
An Application Guide for the Synthesis and Evaluation of 4-chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives as Potential Antiviral Agents
Introduction: The Indole Scaffold as a Privileged Structure in Antiviral Research
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological receptors.[1] This bicyclic aromatic heterocycle is prevalent in numerous natural products and has been integral to the development of drugs across various therapeutic areas, including antimicrobials, anti-inflammatories, and anticancer agents.[2] In the field of virology, indole derivatives have demonstrated significant potential, with compounds exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza.[1][2] The versatility of the indole ring allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.
This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the synthesis of a targeted library of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives. It further details the subsequent protocols for a robust antiviral screening cascade, beginning with cytotoxicity assessment and culminating in the determination of antiviral efficacy. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a drug discovery setting.
Part I: Chemical Synthesis and Derivatization
The synthetic strategy is centered on the construction of the core indole scaffold, followed by diversification at the 2-position carboxyl group to generate a library of candidate molecules.
Synthetic Strategy Overview
The assembly of the 4-chloro-1-methyl-1H-indole-2-carboxylic acid core is efficiently achieved through a multi-step sequence commencing with the classical Fischer indole synthesis. This powerful reaction forms the indole ring from a phenylhydrazine and a carbonyl compound under acidic conditions.[3][4] Subsequent N-methylation and ester hydrolysis yield the target carboxylic acid, which serves as a versatile intermediate for derivatization, primarily through amide bond formation.
Sources
- 1. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. Its unique electronic properties and the ability of its derivatives to interact with a diverse range of biological targets have cemented its importance in drug discovery. Within this vast chemical space, 4-chloro-1-methyl-1H-indole-2-carboxylic acid emerges as a strategically significant, yet underexplored, building block for the synthesis of novel therapeutic agents.
The carboxylic acid moiety at the 2-position is a key feature, often serving as a crucial pharmacophore for interaction with biological targets. It can engage in electrostatic interactions and hydrogen bonding, which are fundamental to drug-receptor binding. However, the presence of a carboxylic acid can also present challenges in drug development, such as limited membrane permeability and metabolic instability. This has led to extensive research into carboxylic acid bioisosteres, which can mimic the desirable properties of the carboxyl group while overcoming its limitations.
This document provides a comprehensive guide to the application of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of next-generation therapeutics. We will delve into its role as a synthetic precursor, explore potential therapeutic applications based on related structures, and provide detailed protocols for its synthesis and derivatization.
The Significance of Substitution: A Rationale for Design
The specific substitution pattern of 4-chloro-1-methyl-1H-indole-2-carboxylic acid offers distinct advantages in drug design:
-
The 4-Chloro Group: The presence of a chlorine atom at the 4-position of the indole ring can significantly influence the compound's physicochemical properties. It can enhance lipophilicity, potentially improving membrane permeability. Furthermore, the chloro group can modulate the electronic character of the indole ring, impacting its reactivity and interaction with biological targets. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, is increasingly recognized as a valuable tool in drug design for enhancing binding affinity and selectivity.
-
The 1-Methyl Group: N-methylation of the indole ring prevents the formation of N-H hydrogen bonds, which can be advantageous in certain contexts. It can improve metabolic stability by blocking N-dealkylation, a common metabolic pathway for indoles. Additionally, the methyl group can introduce steric constraints that favor a specific conformation, potentially leading to higher target selectivity.
-
The 2-Carboxylic Acid: As a primary interaction point, the carboxylic acid at the C2 position is pivotal. It is a common feature in inhibitors of various enzymes, including HIV-1 integrase, where it can chelate essential metal ions in the active site. This functional group also provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).
Core Application: A Versatile Intermediate for Drug Synthesis
While direct biological activity data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid is not extensively documented in publicly available literature, its primary value lies in its role as a key intermediate for the synthesis of more complex and biologically active molecules. The indole-2-carboxylic acid scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets.
Potential Therapeutic Areas for Derivatives:
Based on the known activities of related indole-2-carboxylic acid derivatives, compounds synthesized from 4-chloro-1-methyl-1H-indole-2-carboxylic acid could be explored for, but are not limited to, the following therapeutic applications:
-
Antiviral Agents: The indole-2-carboxylic acid core is a known pharmacophore for HIV-1 integrase inhibitors. Derivatives of this scaffold have demonstrated potent inhibition of the strand transfer step in the HIV replication cycle. The 4-chloro and 1-methyl substitutions could be explored to optimize antiviral activity and overcome drug resistance.
-
Anticancer Agents: Indole derivatives have a rich history in oncology. The indole-2-carboxylic acid scaffold could be functionalized to target various cancer-related proteins. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion.
-
Anti-inflammatory Agents: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). By analogy, derivatives of 4-chloro-1-methyl-1H-indole-2-carboxylic acid could be investigated for their potential to modulate inflammatory pathways.
The following diagram illustrates a generalized workflow for utilizing 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a drug discovery program.
Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors from Indole-2-Carboxylic Acids
Introduction: Targeting HIV-1 Integrase with Indole-2-Carboxylic Acid Scaffolds
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step for viral replication and the establishment of a persistent infection.[1] The absence of a human counterpart makes HIV-1 integrase an attractive and selective target for antiretroviral therapy.[1] Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this integration process.[2][3] Among the diverse chemical scaffolds explored for the development of novel INSTIs, indole-2-carboxylic acid has emerged as a promising pharmacophore.[2][3]
Derivatives of indole-2-carboxylic acid have been shown to effectively inhibit the strand transfer activity of HIV-1 integrase.[2][3] The core structure, particularly the indole nitrogen and the C2-carboxyl group, is believed to chelate with the two essential Mg²⁺ ions within the active site of the integrase enzyme, a key interaction for inhibitory activity.[2][3] Structural modifications at various positions of the indole ring, such as C3, C5, and C6, allow for the fine-tuning of the molecule's antiviral potency and pharmacokinetic properties. This document provides a detailed guide for the synthesis of potent HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, intended for researchers, scientists, and drug development professionals.
General Synthetic Strategy: A Modular Approach
The synthesis of diverse indole-2-carboxylic acid-based HIV-1 integrase inhibitors can be achieved through a modular approach, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR). A generalized synthetic workflow is depicted below. The strategy commences with the protection of the carboxylic acid functionality of a substituted indole-2-carboxylic acid, typically as an ethyl or methyl ester. This is followed by functionalization at different positions of the indole ring, and concludes with the deprotection of the carboxylic acid, which is crucial for the compound's biological activity.
Caption: General synthetic workflow for indole-2-carboxylic acid based HIV-1 integrase inhibitors.
Experimental Protocols
Protocol 1: Esterification of Indole-2-Carboxylic Acid
The protection of the carboxylic acid group is a critical first step to prevent its interference in subsequent reactions. Esterification is a common and effective method for this purpose.
Rationale: The acidic proton of the carboxylic acid can be incompatible with many organometallic reagents and bases used in subsequent C-C bond-forming reactions. Converting it to an ester masks this acidity and allows for a broader range of chemical transformations on the indole ring.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting indole-2-carboxylic acid (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol or methanol (10-20 mL per gram of starting material).
-
Acid Catalyst: To the solution, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or p-toluenesulfonic acid (PTSA).
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxylate.
Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
The introduction of an aryl or heteroaryl group at the C6 position of the indole ring has been shown to significantly enhance the antiviral activity of these inhibitors.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation, starting from a bromo-substituted indole.
Rationale: The Suzuki-Miyaura coupling is highly versatile, tolerates a wide range of functional groups, and proceeds under relatively mild conditions. It allows for the creation of a C-C bond between the indole scaffold and a diverse array of commercially available boronic acids, facilitating rapid SAR exploration.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction for C6-arylation.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine the 6-bromo-indole-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.1 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent, such as a mixture of 1,4-dioxane and water or dimethoxyethane.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).[4]
-
Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: C3-Alkylation
Functionalization at the C3 position of the indole ring can lead to enhanced interactions with the hydrophobic pocket of the integrase enzyme, thereby increasing inhibitory potency.
Rationale: The C3 position of the indole nucleus is nucleophilic and can react with various electrophiles. Alkylation at this position introduces substituents that can occupy a hydrophobic pocket near the active site of HIV-1 integrase, leading to improved binding affinity.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the indole-2-carboxylate (1.0 eq) in an appropriate anhydrous solvent such as acetonitrile or dichloromethane in a reaction vessel under an inert atmosphere.
-
Reagent Addition: Add the alkylating agent (1.1-1.5 eq), which could be an alkyl halide or a benzylic alcohol, and a suitable catalyst. For alkylation with benzylic alcohols, a mild Lewis acid like molecular iodine (I₂) can be used.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (if iodine was used) or water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Protocol 4: Hydrolysis of the Ester to the Carboxylic Acid
The final step in the synthesis is the deprotection of the ester to unveil the carboxylic acid, which is essential for the chelation of Mg²⁺ ions in the active site of HIV-1 integrase.
Rationale: The free carboxylic acid is a key pharmacophoric feature of many integrase inhibitors, enabling the crucial interaction with the divalent metal ions in the enzyme's active site. Alkaline hydrolysis is an effective and generally irreversible method for ester cleavage.
Step-by-Step Protocol:
-
Dissolution: Dissolve the functionalized indole-2-carboxylate (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.
-
Base Addition: Add an excess of an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Reaction: Stir the reaction mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of a cold aqueous solution of 1N hydrochloric acid (HCl).
-
Precipitation and Filtration: The carboxylic acid product will often precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Extraction (if necessary): If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
Characterization of Synthesized Inhibitors
The identity and purity of the synthesized compounds should be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and stereochemistry of the molecule. | The spectra should show the expected chemical shifts, coupling constants, and integration values for all protons and carbons in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the molecule and confirm its elemental composition. | The measured mass should be within a few parts per million (ppm) of the calculated mass for the expected molecular formula. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak should be observed, indicating a high degree of purity (typically >95%). |
In Vitro Evaluation of HIV-1 Integrase Inhibition
The synthesized compounds should be evaluated for their ability to inhibit the strand transfer activity of HIV-1 integrase. Commercially available kits provide a reliable and straightforward method for this assessment.
Protocol 5: HIV-1 Integrase Strand Transfer Assay
Principle: This is a non-radioactive assay that measures the integration of a donor substrate DNA (representing the viral DNA) into a target substrate DNA (representing the host DNA), catalyzed by recombinant HIV-1 integrase. The inhibition of this process by the test compound is quantified.[5][6]
Step-by-Step Protocol (based on a typical commercial kit):
-
Plate Preparation: A 96-well plate is coated with a donor substrate (DS) DNA.
-
Enzyme Incubation: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
-
Strand Transfer Reaction: A target substrate (TS) DNA is added to initiate the strand transfer reaction.
-
Detection: The integrated TS DNA is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric signal upon the addition of a substrate.
-
Data Analysis: The absorbance is read using a plate reader, and the IC₅₀ value (the concentration of the inhibitor required to reduce the integrase activity by 50%) is calculated.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the general SAR trends observed for indole-2-carboxylic acid-based HIV-1 integrase inhibitors, as reported in the literature.
| Position of Modification | Type of Substituent | Effect on Activity | Rationale |
| C2 | Carboxylic Acid | Essential | Chelates with Mg²⁺ ions in the active site. |
| C3 | Long Alkyl or Arylalkyl Chains | Increases Potency | Occupies a hydrophobic pocket near the active site, enhancing binding affinity. |
| C5/C6 | Halogenated Aryl Groups | Increases Potency | Can engage in π-π stacking interactions with the viral DNA.[2] |
| N1 | Small Alkyl Groups | Variable | Can influence the electronic properties and conformation of the indole ring. |
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Virology Journal. [Link]
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Studies towards a new C-alkylation method at 3-position of indoles. INIS. [Link]
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Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules. [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]
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Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses. [Link]
-
Scheme 1. Sequence for the synthesis of indole-2-carboxylic acid esters... ResearchGate. [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]
-
(PDF) 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. ResearchGate. [Link]
-
(PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
-
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology. [Link]
-
Synthesis of Indole-2-Carboxylic Acid Esters. Synthetic Communications. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]
-
Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed. [Link]
-
LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. Molecules. [Link]
-
Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. ACS Omega. [Link]
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Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
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hydrolysis of esters. Chemguide. [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
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The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
Sources
- 1. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
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- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the techniques and protocols for the purification of 4-chloro-1-methyl-1H-indole-2-carboxylic acid, drawing upon established principles of organic chemistry and insights from the purification of analogous compounds.
Physicochemical Properties and Their Impact on Purification
A thorough understanding of the physicochemical properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is fundamental to developing an effective purification strategy.
| Property | Value (Estimated or from Analogs) | Implication for Purification |
| Molecular Formula | C₁₀H₈ClNO₂ | - |
| Molecular Weight | 209.63 g/mol | - |
| Appearance | Solid | Standard solid handling procedures are applicable. |
| Melting Point | Not available. Analog (4-bromo-7-methylindole-2-carboxylic acid): 196-198 °C. | A relatively high melting point suggests good crystal lattice stability, which is favorable for recrystallization. |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton, similar to other indole-2-carboxylic acids. | The acidic nature of the molecule is the cornerstone of the acid-base extraction technique. |
| Solubility | Insoluble in water. Soluble in many organic solvents like ethers, ethyl acetate, and dichloromethane. Solubility in alcohols like methanol and ethanol is expected to be good, especially upon heating. | The differential solubility is exploited in both recrystallization and extraction methods. |
Common Impurities in the Synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
The nature and quantity of impurities will depend on the synthetic route employed. However, some common impurities encountered in the synthesis of similar chloro-indole derivatives include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Dehalogenated Impurity: 1-methyl-1H-indole-2-carboxylic acid, formed by the hydrogenolysis of the C-Cl bond, is a common impurity, particularly if catalytic hydrogenation is used in a preceding or subsequent step.
-
Isomeric Impurities: Depending on the synthetic strategy, other isomers of the chloro-substituted indole may be present.
-
By-products: Products from side reactions specific to the chosen synthetic pathway.
Purification Strategies: A Multi-pronged Approach
A combination of the following techniques will generally yield 4-chloro-1-methyl-1H-indole-2-carboxylic acid of high purity. The choice and sequence of these methods will depend on the impurity profile of the crude material.
Caption: General purification workflow for 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Acid-Base Extraction: The Workhorse for Carboxylic Acid Purification
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
Principle: 4-chloro-1-methyl-1H-indole-2-carboxylic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral impurities will remain in the organic phase, and any basic impurities will also be left in the organic phase (or can be removed with a prior acid wash).
Protocol:
-
Dissolution: Dissolve the crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will partition into the aqueous phase as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded or processed to recover other components.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 2M hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate salt, causing the purified 4-chloro-1-methyl-1H-indole-2-carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Expertise & Experience: The use of a weak base like sodium bicarbonate is crucial. A strong base like sodium hydroxide could potentially hydrolyze other functional groups or react with phenolic impurities if present. The slow addition of acid during precipitation is key to obtaining a crystalline, easily filterable solid.
Recrystallization: For Achieving High Crystalline Purity
Recrystallization is a powerful technique for removing small amounts of impurities that are co-precipitated or entrapped in the crystal lattice.
Principle: This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection: The choice of solvent is critical for successful recrystallization. Based on the polarity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid, suitable solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, acetic acid.
-
Solvent Pairs: Ethanol/water, acetone/hexane, ethyl acetate/heptane.
Protocol for Recrystallization from an Ethanol/Water Solvent System:
-
Dissolution: Place the crude or partially purified 4-chloro-1-methyl-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Caption: Step-by-step workflow for the recrystallization process.
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar physicochemical properties to the target compound (e.g., the dehalogenated analog), column chromatography is the method of choice.
Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the standard choice.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. To prevent streaking or tailing of the acidic compound on the silica gel, it is highly recommended to add a small amount of a volatile acid to the eluent.
Recommended Eluent System: Hexane/Ethyl Acetate with 0.5-1% Acetic Acid. The ratio of hexane to ethyl acetate will need to be optimized by thin-layer chromatography (TLC) to achieve good separation (a target Rf of ~0.3 for the desired compound is a good starting point).
Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry-loading technique often results in better separation.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid should be of high purity.
Trustworthiness: The inclusion of a volatile acid like acetic acid in the eluent is a field-proven technique to ensure symmetrical peak shapes and reproducible results when chromatographing carboxylic acids on silica gel.
Purity Assessment
The purity of the final product should be assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (once determined) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The purification of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is a critical step in the synthesis of many important molecules. A systematic approach, often combining acid-base extraction, recrystallization, and, if necessary, column chromatography, will yield a product of the high purity required for downstream applications in research and drug development. The protocols and principles outlined in this guide provide a robust framework for achieving this goal.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link].
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. doi:10.15227/orgsyn.056.0072. Available at: [Link].
-
Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 201-215. Available at: [Link].
analytical methods for the characterization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
An Application and Protocol Guide:
Comprehensive Analytical Characterization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS: 23967-44-4), a key heterocyclic intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity confirmation, purity assessment, and structural elucidation. We will explore a multi-technique approach, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Introduction and Physicochemical Profile
4-chloro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative whose precise characterization is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Its structure, featuring a halogenated benzene ring fused to a methyl-substituted pyrrole ring with a carboxylic acid function, necessitates a suite of orthogonal analytical techniques for unambiguous characterization.
Before commencing any analytical work, it is crucial to be aware of the compound's properties and safety information.
Table 1: Physicochemical Properties of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| CAS Number | 23967-44-4 | [1] |
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid | [1] |
| Appearance | Typically a solid at room temperature | General Knowledge |
| Safety Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [1] |
Safety Precaution: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is insufficient to fully characterize a pharmaceutical intermediate. We advocate for a structured workflow where techniques are applied sequentially or in parallel to build a complete profile of the material, from purity to structural identity.
Caption: Integrated workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application Note
HPLC with UV detection is the cornerstone technique for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is ideal for this molecule. The rationale is as follows:
-
Reversed-Phase (C18): The nonpolar stationary phase will retain the relatively nonpolar indole core of the molecule.
-
Acidified Mobile Phase: The carboxylic acid group (pKa ≈ 4-5) would be ionized at neutral pH, leading to poor peak shape and inconsistent retention. By adding an acid (e.g., formic or trifluoroacetic acid) to the mobile phase to maintain a pH below the pKa (e.g., pH 2.5-3), we ensure the carboxyl group remains protonated (-COOH), making the molecule more nonpolar and yielding sharp, symmetrical peaks.[2][3]
-
UV Detection: The indole ring is a strong chromophore, allowing for sensitive detection at its UV maxima (typically around 220-280 nm).
Detailed Protocol: Purity by HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL.
-
Further dilute as needed for analysis.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; hold for 5 min for re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or DAD scan from 200-400 nm) |
-
Data Analysis:
-
The purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
This method should be validated for linearity, accuracy, and precision as per standard pharmaceutical guidelines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Application Note
LC-MS provides unambiguous confirmation of the molecular weight. By coupling the HPLC separation described above to a mass spectrometer, the peak eluting at the expected retention time can be analyzed for its mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. In negative ion mode (ESI-), the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ can also be observed.
Detailed Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Sample Preparation: Use the same sample prepared for HPLC analysis (100 µg/mL).
-
LC Conditions: Use the same HPLC parameters as in Table 2.
-
MS Conditions:
-
Ionization Mode: ESI, Negative and Positive.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 kV (Negative), 3.5 kV (Positive).
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
-
Expected Results:
-
Negative Mode (ESI-): A prominent ion at m/z 208.0 corresponding to [C₁₀H₇ClNO₂]⁻. The chlorine isotope pattern (³⁵Cl/³⁷Cl) will be visible as a smaller peak at m/z 210.0, approximately one-third the intensity of the m/z 208.0 peak.
-
Positive Mode (ESI+): A prominent ion at m/z 210.0 corresponding to [C₁₀H₉ClNO₂]⁺. The corresponding chlorine isotope peak will be at m/z 212.0.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note
NMR is the most powerful technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.
-
¹H NMR: Expect a very downfield, broad signal for the carboxylic acid proton (OH).[4] The aromatic protons on the indole ring will appear in the aromatic region (7-8 ppm), and their splitting patterns will confirm the substitution pattern. The N-methyl group will be a sharp singlet.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be significantly downfield (160-180 ppm).[4][5] The aromatic and indole carbons will appear between 100-140 ppm. The N-methyl carbon will be the most upfield signal.
Detailed Protocol: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize both the carboxylic acid and ensures the acidic proton is observable.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled spectrum.
-
(Optional) Run DEPT-135 and 2D correlation experiments (COSY, HSQC) for full assignment.
-
-
Expected Chemical Shifts (in DMSO-d₆):
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -COOH | ~13.0 (broad s) | ~165 |
| Aromatic CH (H5, H6, H7) | 7.2 - 7.8 (m) | 110 - 130 |
| Indole CH (H3) | ~7.3 (s) | ~105 |
| N-CH₃ | ~3.9 (s) | ~32 |
| Quaternary Carbons (C2, C4, etc.) | - | 120 - 140 |
Note: Actual shifts may vary. The splitting patterns of the aromatic protons are key to confirming the 4-chloro substitution.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the aromatic C-H and C=C bonds, and the C-Cl bond. The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[4][6]
Detailed Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with an accumulation of 16-32 scans.
-
Expected Absorption Bands:
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 2500 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer.[4] |
| ~1680 | C=O stretch | Strong, sharp band for the conjugated carboxylic acid carbonyl.[7] |
| ~1600, ~1450 | C=C stretch | Aromatic ring stretches. |
| ~1300 | C-O stretch | Carboxylic acid C-O bond. |
| ~750 | C-Cl stretch | Aromatic carbon-chlorine bond. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is generally used for volatile and semi-volatile compounds. Due to its low volatility and polar carboxylic acid group, 4-chloro-1-methyl-1H-indole-2-carboxylic acid is not directly amenable to GC analysis. However, GC-MS can be a powerful tool for identifying volatile impurities (e.g., residual solvents) or for analyzing the compound after a chemical derivatization step that converts the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).[8][9] This approach is particularly useful for detecting trace-level impurities that may not be well-resolved by HPLC.
Detailed Protocol: GC-MS with Derivatization
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Derivatization (Example using BSTFA for silylation):
-
Place ~1 mg of the sample in a GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or similar.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 - 550.
-
-
Data Analysis: The resulting mass spectrum will correspond to the silylated derivative. Analyze the fragmentation pattern to confirm the structure and identify any related impurities.
References
-
PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid . National Center for Biotechnology Information. [Link]
-
SpectraBase. Indole-2-carboxylic acid, 2-(3-phenylpropyl)hydrazide - Optional[FTIR] - Spectrum . [Link]
-
Chemsrc. 4-Methyl-1H-indole-2-carboxylic acid | CAS#:18474-57-2 . [Link]
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Application Notes & Protocols: A Researcher's Guide to In Vitro Evaluation of 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives
Introduction: The Indole Scaffold as a Foundation for Novel Therapeutics
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its unique structure allows it to mimic endogenous molecules like tryptophan and engage in diverse, high-affinity interactions with a wide array of biological targets, including kinases, metabolic enzymes, and G protein-coupled receptors.[1][3] The 4-chloro-1-methyl-1H-indole-2-carboxylic acid core represents a synthetically tractable starting point for creating diverse chemical libraries. The strategic placement of the chloro and methyl groups influences the electronic and steric properties, providing a framework for developing derivatives with potentially enhanced potency and target selectivity.
This guide provides a strategic, multi-tiered approach to the in vitro characterization of novel 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind them. We will explore a logical progression of assays, from broad phenotypic screens to more defined, target-based evaluations. This integrated workflow is designed to efficiently identify promising lead compounds and elucidate their mechanisms of action, forming a robust data package for further drug development.
Section 1: Assessment of Anticancer Activity
Rationale: The indole scaffold is a well-established feature in numerous anticancer agents, capable of inducing cell cycle arrest and apoptosis through various mechanisms, including the inhibition of tubulin polymerization, DNA topoisomerases, and critical protein kinases.[2][4] Therefore, the initial and most critical screening step for a novel library of indole derivatives is to assess their general cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Primary Screen: Cell Viability and Cytotoxicity
The foundational assay in an anticancer screening cascade is the determination of a compound's half-maximal inhibitory concentration (IC50). This value quantifies the potency of a compound in inhibiting cell growth or viability by 50%.[5] We will utilize tetrazolium salt-based colorimetric assays, which measure the metabolic activity of living cells as a proxy for viability.[6]
Causality Behind Method Selection: MTT vs. XTT Assays
Both MTT and XTT assays rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6] The choice between them depends on experimental throughput and convenience.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a water-insoluble purple formazan product. This necessitates an additional solubilization step using a solvent like DMSO, which can introduce variability and an extra source of error.[6] However, it is a well-established and cost-effective method.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Forms a water-soluble orange formazan product, eliminating the need for a solubilization step.[6][7] This streamlines the workflow, reduces handling errors, and is better suited for high-throughput screening.[8]
For initial screening, the XTT assay is recommended for its efficiency and reproducibility.
Experimental Protocol 1: XTT Cell Viability Assay
This protocol is designed as a self-validating system by including vehicle controls (to establish baseline viability), positive controls (a known cytotoxic drug like Doxorubicin), and blank wells (for background subtraction).
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])[3]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[5]
-
Test compounds dissolved in DMSO (stock solution at 10 mM)
-
Doxorubicin (positive control)
-
96-well flat-bottom cell culture plates
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 450-500 nm, reference at 630-690 nm)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with DMSO only).
-
Incubate for the desired exposure time (typically 48 or 72 hours).
-
-
XTT Reagent Addition:
-
Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.[6]
-
Add 50 µL of the activated XTT solution to each well, including controls.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator, protected from light. The incubation time should be optimized based on the metabolic rate of the cell line.[6]
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at a wavelength between 450-500 nm.[6] A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[5]
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC50 values in a clear, structured table.
| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
| Derivative 1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 2.5 | 0.9 ± 0.1 |
| Derivative 2 | > 100 | > 100 | > 100 | 0.8 ± 0.1 |
| Derivative 3 | 8.7 ± 0.9 | 12.1 ± 1.3 | 10.4 ± 1.1 | 0.9 ± 0.1 |
| Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only. |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for assessing cytotoxicity of indole derivatives.
Secondary Screen: Elucidating the Mechanism of Cell Death
For compounds demonstrating potent cytotoxicity (low µM IC50), the next logical step is to determine if cell death occurs via apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.[5] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[5][9]
Experimental Protocol 2: Apoptosis Detection by Flow Cytometry
Materials:
-
6-well plates
-
Selected cancer cell line and culture reagents
-
Active indole derivative(s) and vehicle (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis. Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualization: The Intrinsic Apoptosis Pathway
Caption: Key events in the intrinsic apoptosis pathway.
Section 2: Assessment of Anti-Inflammatory Activity
Rationale: Chronic inflammation is implicated in a wide range of diseases, and many indole derivatives, including the well-known NSAID Indomethacin, exhibit potent anti-inflammatory properties.[10] A common mechanism is the inhibition of inflammatory mediators. Therefore, a relevant screening assay is to measure the ability of the test compounds to suppress the production of pro-inflammatory molecules in immune cells.
Cell-Based Assay: Inhibition of Inflammatory Mediators in Macrophages
This assay uses the murine macrophage cell line RAW 264.7. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, these cells produce pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[11][12] The inhibitory effect of the test compounds on this process is a strong indicator of anti-inflammatory potential.
Causality:
-
NO Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of the inducible nitric oxide synthase (iNOS) enzyme.
-
Cytokine Measurement: TNF-α and IL-6 levels in the supernatant are quantified using a highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol 3: Anti-Inflammatory Screening in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
Griess Reagent Kit
-
Mouse TNF-α and IL-6 ELISA Kits
-
MTT or XTT assay kit (for concurrent cytotoxicity testing)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives or Dexamethasone for 1-2 hours before stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for NO and cytokine analysis. Retain the cell plate for a viability assay.
-
Cytotoxicity Check: It is critical to confirm that any observed reduction in inflammatory mediators is not due to cytotoxicity. Perform an MTT or XTT assay on the remaining cells as described in Protocol 1. Compounds that are toxic to the macrophages at the tested concentrations cannot be validly assessed for anti-inflammatory activity in this assay.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of each component of the Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Perform ELISAs according to the manufacturer's protocol using the collected supernatants.
-
Measure absorbance and calculate cytokine concentrations based on the provided standards.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine IC50 values.
Data Presentation: Anti-Inflammatory Activity Profile
| Compound ID | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | RAW 264.7 Cytotoxicity IC50 (µM) |
| Derivative 1 | > 50 | > 50 | > 50 | > 100 |
| Derivative 3 | 12.5 ± 1.4 | 15.8 ± 2.0 | 18.2 ± 2.3 | > 100 |
| Dexamethasone | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.09 | > 100 |
| Note: Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only. |
Visualization: Anti-Inflammatory Screening Workflow
Caption: Workflow for cell-based anti-inflammatory screening.
Section 3: Antimicrobial Susceptibility Testing
Rationale: The indole scaffold is present in molecules with known antimicrobial properties, and the rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[13][14] Therefore, screening the derivatives for activity against a panel of clinically relevant bacteria and fungi is a valuable component of their characterization.
Primary Assay: Minimum Inhibitory Concentration (MIC) Determination
The gold-standard method for determining the in vitro potency of an antimicrobial agent is the broth microdilution assay.[15][16] This method quantitatively measures the lowest concentration of a compound that inhibits the visible growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[17][18]
Experimental Protocol 4: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli)[13]
-
Fungal strain (e.g., Candida albicans)[13]
-
Cation-Adjusted Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well U-bottom plates
-
Test compounds and positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in the appropriate broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down the plate. The final 100 µL from well 11 is discarded, leaving well 12 as a growth control (no compound).
-
Inoculum Preparation: Grow microbes to the mid-log phase and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.[19]
-
Inoculation: Add the standardized inoculum to each well of the compound dilution plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by the unaided eye.[15][17] This can be aided by using a reading mirror or a spectrophotometer.
Data Presentation: Antimicrobial Activity Profile
| Compound ID | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 4 | 8 | 16 | > 128 | 64 |
| Derivative 5 | > 128 | > 128 | > 128 | > 128 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
| Note: Data are for illustrative purposes only. N/A = Not Applicable. |
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Section 4: Target-Based Assays
Rationale: While phenotypic screens are excellent for identifying active compounds, understanding the specific molecular target is crucial for lead optimization and rational drug design. Indole derivatives are known to interact with a vast range of targets.[1][20][21] If a potential target class is hypothesized based on structural similarity to known inhibitors or from secondary assay results (e.g., anti-inflammatory activity suggests COX enzyme inhibition), specific target-based assays can be employed.
General Protocol 5: Enzyme Inhibition Assay
This is a generalized protocol adaptable to many enzyme classes (e.g., kinases, proteases, dehydrogenases) where the enzyme's activity results in a change in absorbance or fluorescence.
Principle: The assay measures the rate of a reaction catalyzed by a target enzyme in the presence and absence of the test compound. The compound's ability to reduce the reaction rate is quantified, typically by determining an IC50 or Ki value.
Generic Procedure:
-
Reagent Preparation: Prepare assay buffer, recombinant target enzyme, substrate, and any necessary cofactors.
-
Compound Plating: Add serially diluted indole derivatives to a microplate.
-
Enzyme Addition: Add the enzyme to all wells and incubate for a set period (pre-incubation) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus compound concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (e.g., competitive, non-competitive).[22]
General Protocol 6: Competitive Receptor Binding Assay
Principle: This assay measures the ability of a test compound to displace a known, labeled ligand (typically radiolabeled) from its receptor. The affinity of the test compound (Ki) for the receptor is inversely related to its ability to displace the labeled ligand.[23][24]
Generic Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In tubes or a filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound ligand from the free ligand, typically by vacuum filtration through a glass fiber filter. The filters trap the membranes (and bound ligand) while the unbound ligand passes through.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualization: Principle of Competitive Binding
Caption: Competitive binding assay principle.
Conclusion
This document outlines a systematic and robust framework for the initial in vitro characterization of novel 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives. By progressing from broad phenotypic screens for anticancer, anti-inflammatory, and antimicrobial activities to more specific, target-based assays, researchers can efficiently identify compounds with therapeutic potential. Each protocol is designed with internal controls to ensure data integrity and trustworthiness. The causality-driven approach, explaining why each method is chosen and how it works, empowers scientists to not only generate data but also to interpret it with confidence, paving the way for the development of the next generation of indole-based therapeutics.
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Application Notes and Protocols for 4-chloro-1-methyl-1H-indole-2-carboxylic acid: A Guide to Safe Handling and Storage
These application notes provide a comprehensive guide for the safe handling and storage of 4-chloro-1-methyl-1H-indole-2-carboxylic acid (CAS No: 23967-44-4). This document is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive approach to laboratory safety.
Compound Identification and Hazard Assessment
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a substituted indole derivative with the molecular formula C₁₀H₈ClNO₂.[1] A thorough understanding of its chemical properties and potential hazards is the foundation of safe laboratory practice.
1.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | Light brown powder solid (inferred from analogs) | [2] |
| IUPAC Name | 4-chloro-1-methylindole-2-carboxylic acid | [1] |
1.2. GHS Hazard Classification
Based on available data, 4-chloro-1-methyl-1H-indole-2-carboxylic acid is classified with the following hazards[1]:
-
H315: Causes skin irritation. (Warning: Skin corrosion/irritation)
-
H319: Causes serious eye irritation. (Warning: Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation. (Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation)
This classification necessitates stringent adherence to personal protective equipment (PPE) protocols and handling procedures within a controlled environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 4-chloro-1-methyl-1H-indole-2-carboxylic acid to prevent skin, eye, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles with indirect ventilation are essential to protect against splashes and fine dust.[3] For operations with a higher risk of splashing, a face shield worn over safety goggles is required.[4]
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for handling this compound and its solutions.[3][5] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be worn.[4] Footwear should be closed-toe and made of a non-porous material.[4]
-
Respiratory Protection: Due to the risk of respiratory irritation, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[3][7]
Handling Protocols
Adherence to the following protocols will minimize the risk of exposure and ensure the integrity of the compound.
3.1. General Handling Workflow
Caption: General workflow for handling 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
3.2. Step-by-Step Protocol for Weighing and Solution Preparation
-
Preparation: Before starting, ensure that a chemical spill kit is readily accessible.[8] Verify that the safety shower and eyewash station are unobstructed and operational.
-
Personal Protective Equipment: Don all required PPE as outlined in Section 2.
-
Fume Hood Operation: Turn on the chemical fume hood and ensure it is drawing air correctly. All handling of the solid compound and its solutions should be performed within the fume hood.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 4-chloro-1-methyl-1H-indole-2-carboxylic acid to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the weight and securely close the stock container.
-
-
Dissolution:
-
Transfer the weighed compound to a suitable flask.
-
Add the desired solvent to the flask. The choice of solvent will depend on the specific experimental requirements.
-
If necessary, gently swirl or sonicate the mixture to aid dissolution. Avoid heating unless the stability of the compound in the chosen solvent at elevated temperatures is known.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Wipe down the work surface within the fume hood with a suitable decontaminating solution.
-
Dispose of all contaminated materials, including weigh boats and gloves, in a designated hazardous waste container.[9]
-
Storage Procedures
Proper storage is crucial to maintain the stability and integrity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid and to prevent accidental exposure.
4.1. Short-Term Storage (Working Solutions)
-
Solutions should be stored in clearly labeled, sealed containers.
-
Protect solutions from light, as indole derivatives can be light-sensitive.[7]
-
Store in a cool, dry place.
4.2. Long-Term Storage (Solid Compound)
-
Store the solid compound in its original, tightly sealed container.[6]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight.[7]
-
Avoid storing with incompatible materials such as strong bases and oxidizing agents.[7][10] Carboxylic acids should not be stored in metal cabinets which can corrode.[10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
5.1. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][12] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.
5.2. Spill Response
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or a commercial spill kit.[8][9]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[9][11]
-
Decontaminate the area with a suitable cleaning agent.[11]
-
-
Major Spill (outside a fume hood):
References
-
PubChem. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026? [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
Quora. What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
Florida State University Emergency Management. Chemical Spills. [Link]
-
New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
Sources
- 1. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. leelinework.com [leelinework.com]
- 4. quora.com [quora.com]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.
I. Synthetic Strategy Overview
The synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid can be efficiently achieved through a multi-step sequence, most commonly involving a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core. Subsequent N-methylation and ester hydrolysis furnish the final product. This guide will focus on troubleshooting this primary synthetic route.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 4-chloro-1-methyl-1H-indole-2-carboxylic acid?
A1: A robust and widely adopted method involves a three-stage process:
-
Japp-Klingemann Reaction: An aryl diazonium salt, derived from 3-chloroaniline, is reacted with a β-ketoester, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone.[1][2][3]
-
Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions to yield the corresponding ethyl 4-chloro-1H-indole-2-carboxylate.[1][2][4][5]
-
N-Methylation and Hydrolysis: The indole nitrogen is methylated, followed by hydrolysis of the ethyl ester to afford the final 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Q2: Why is the Fischer Indole Synthesis a preferred method for creating the indole ring in this context?
A2: The Fischer Indole Synthesis is a powerful and versatile method for forming indole rings from arylhydrazones and carbonyl compounds (or their precursors from the Japp-Klingemann reaction).[4][5][6] It is particularly effective for constructing 2,3-disubstituted indoles. The reaction is generally tolerant of a variety of functional groups on the aromatic ring, making it suitable for the synthesis of halogenated indoles like the 4-chloro derivative.
Q3: Are there any major safety concerns I should be aware of during this synthesis?
A3: Yes, several safety precautions are necessary. Aryl diazonium salts, intermediates in the Japp-Klingemann reaction, can be explosive when isolated in a dry state; it is best to use them in solution immediately after preparation. Also, be aware that 4-chloro-1-methyl-1H-indole-2-carboxylic acid itself is classified as a substance that may cause skin and eye irritation, as well as respiratory irritation.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
III. Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific experimental problems you may encounter. Each issue is analyzed from a mechanistic standpoint to provide a logical path to a solution.
A. Japp-Klingemann Reaction Stage
Q4: My Japp-Klingemann reaction is giving a low yield of the hydrazone intermediate. What are the likely causes?
A4: Low yields in this step often trace back to three main areas: diazonium salt formation, reaction pH, or side reactions.
-
Inefficient Diazotization: The formation of the diazonium salt from 3-chloroaniline requires cold temperatures (typically 0-5 °C) to prevent decomposition. If the temperature is too high, the diazonium salt will degrade, reducing the amount available for coupling.
-
Incorrect pH: The coupling reaction between the diazonium salt and the enolate of the β-ketoester is pH-sensitive. The reaction is typically carried out under mildly alkaline or neutral conditions to ensure sufficient concentration of the enolate nucleophile without degrading the diazonium salt.
-
Side Reactions: If the reaction is too acidic, the concentration of the enolate will be too low for efficient coupling. If it's too basic, the diazonium salt can convert to a diazotate, which is less reactive.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Diazonium salt decomposition | Ensure the diazotization is performed at 0-5 °C with constant monitoring. Use the diazonium salt solution immediately after its preparation. |
| Suboptimal pH for coupling | Carefully control the pH of the reaction mixture. A buffered solution (e.g., sodium acetate) can be effective.[8] |
| Low enolate concentration | Ensure the β-ketoester is fully deprotonated before the addition of the diazonium salt. |
B. Fischer Indole Synthesis Stage
Q5: The Fischer indole cyclization of my hydrazone is failing or resulting in a complex mixture of products. What should I investigate?
A5: The Fischer indole synthesis is sensitive to the choice of acid catalyst, temperature, and the structure of the hydrazone.[6][9][10]
-
Inappropriate Acid Catalyst: The strength and type of acid are critical.[5][6][11] For some substrates, a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid is effective.[5][11] The optimal acid and its concentration often need to be determined empirically.
-
Reaction Temperature: The reaction typically requires elevated temperatures to proceed.[12] However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.
-
Side Reactions: Under strongly acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation reactions.[9] Additionally, strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote N-N bond cleavage as a competing side reaction.[13]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Wrong acid catalyst | Screen different acid catalysts (e.g., PPA, H₂SO₄, HCl in ethanol, ZnCl₂).[5][11] Start with milder conditions and gradually increase the acid strength. |
| Incorrect temperature | Optimize the reaction temperature. Begin with lower temperatures and incrementally increase while monitoring the reaction progress by TLC. |
| Formation of byproducts | Ensure the purity of the hydrazone starting material.[9] Consider if the chosen conditions are too harsh, leading to degradation. |
C. N-Methylation and Hydrolysis Stage
Q6: I am having trouble with the N-methylation of the indole. What are the best practices?
A6: N-alkylation of indoles can sometimes be challenging due to the potential for C-alkylation, particularly at the C3 position.[14]
-
Choice of Base and Solvent: A strong base is typically required to deprotonate the indole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice.
-
Electrophile Reactivity: A reactive methylating agent such as methyl iodide or dimethyl sulfate is generally used.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete deprotonation | Use a sufficiently strong base like NaH and ensure the reaction is anhydrous. |
| Competitive C-alkylation | Perform the reaction at low temperatures to favor N-alkylation. Add the methylating agent slowly to the solution of the indole anion. |
Q7: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete or leading to decarboxylation. How can I improve this step?
A7: Alkaline hydrolysis is the standard method for converting the ester to a carboxylic acid.[15][16] However, indole-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures.[17][18]
-
Reaction Conditions: The hydrolysis is typically carried out using a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture.[16] The reaction may require heating, but prolonged exposure to high temperatures should be avoided.
-
Work-up Procedure: Acidification of the reaction mixture to precipitate the carboxylic acid should be done carefully, preferably at a low temperature, to minimize the risk of decarboxylation.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete hydrolysis | Increase the reaction time or the concentration of the base. Ensure sufficient water is present for the hydrolysis to proceed. |
| Product decarboxylation | Perform the hydrolysis at the lowest effective temperature. During work-up, acidify the solution at a low temperature (e.g., in an ice bath). If decarboxylation is a persistent issue, consider using milder hydrolysis conditions. |
IV. Experimental Workflow and Diagrams
A. Synthetic Pathway
Caption: Synthetic route for 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
B. Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues in the synthesis.
V. References
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Methylation of Indoles
Welcome to the technical support center for the N-methylation of indoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this crucial transformation. This guide is structured to address your most pressing questions, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for optimizing your reaction conditions.
Q1: What are the primary methods for N-methylation of indoles, and how do they compare?
The N-methylation of indoles is a cornerstone reaction, but the choice of reagents can drastically affect yield, safety, and scalability. Classical methods often employ highly reactive but hazardous electrophiles, while modern approaches prioritize safety and selectivity.[1]
Causality: The ideal methylating agent balances reactivity with safety and selectivity. Traditional agents like methyl iodide are highly reactive due to the excellent leaving group (I⁻), but this reactivity can lead to over-methylation and safety concerns.[1][2] Newer reagents like dimethyl carbonate (DMC) or phenyl trimethylammonium iodide (PhMe₃NI) offer a more controlled reaction profile, minimizing toxicity and improving selectivity.[3][4][5]
Data Summary: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Typical Base/Solvent | Advantages | Disadvantages |
| Methyl Iodide | CH₃I | NaH, KOH / DMF, THF | High reactivity, well-established | Highly toxic, suspected carcinogen, volatile (b.p. 40°C), risk of over-methylation.[1][3] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | NaH, NaOH / DMF | High reactivity, inexpensive | Highly toxic and carcinogenic.[1][3] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | K₂CO₃, Zeolites / DMF | Environmentally safe, low toxicity, cost-effective, byproducts are non-toxic.[1][3] | Less reactive than classical agents, may require higher temperatures or longer reaction times.[3] |
| Phenyl Trimethylammonium Iodide | PhN(CH₃)₃I | Cs₂CO₃ / Toluene | Excellent monoselectivity, safe, easy to handle solid, high functional group tolerance.[2][4][5][6] | Higher reagent cost compared to DMC or MeI. |
Q2: How do I select the right base and solvent for my reaction?
The base and solvent are not passive components; they actively dictate the reaction's success by controlling the deprotonation of the indole nitrogen.
Expertise & Experience: The indole N-H proton has a pKa of ~17 in DMSO. Therefore, a sufficiently strong base is required to generate the nucleophilic indolide anion for the reaction to proceed.[7] However, an overly strong base can promote unwanted side reactions. The solvent must solubilize the reagents and facilitate the interaction between the base and the indole.
-
Bases:
-
Strong Bases (e.g., NaH, NaNH₂): Effective for complete deprotonation but can be hazardous (pyrophoric) and may increase C-alkylation side reactions.[1]
-
Hydroxide Bases (e.g., KOH, NaOH): Practical and cost-effective, often used in polar solvents like DMSO.[7]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): Milder and safer options.[2][3] Cs₂CO₃ is particularly effective in providing high yields, especially with less reactive methylating agents, due to the high solubility of its salts and the "naked" nature of the resulting anion.[2]
-
-
Solvents:
-
Polar Aprotic (e.g., DMF, DMSO): Excellent for dissolving the indolide salt and promoting Sₙ2 reactions. DMF is commonly used with DMC, often at reflux temperatures (~130°C).[1][3]
-
Apolar (e.g., Toluene): Often used in newer protocols, such as with PhMe₃NI, typically at elevated temperatures (120°C).[2][4]
-
Q3: What is the role of a phase transfer catalyst (PTC), and when should I use one?
A phase transfer catalyst (PTC) is crucial when your reaction involves reagents that are mutually insoluble, such as an aqueous base and an organic substrate.
Causality: The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), transports the deprotonating anion (like OH⁻) from the aqueous phase into the organic phase. This allows deprotonation of the indole to occur in the same phase as the methylating agent, dramatically accelerating the reaction. Using a PTC can reduce reaction times and improve selectivity by minimizing side reactions.[3][8] For instance, with DMC, adding TBAB can shorten reaction times from 30 hours to just 2.5-3 hours and suppress C,N-dimethylation byproducts.[3]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a question-and-answer format.
Problem: My reaction shows low or no conversion of the starting indole.
-
Potential Cause 1: Insufficiently strong base. The chosen base may not be strong enough to deprotonate the indole N-H effectively in your solvent system.
-
Potential Cause 2: Low reaction temperature. Some less reactive methylating agents, like DMC, require thermal energy to proceed at a reasonable rate.
-
Potential Cause 3: Inappropriate solvent. The solvent may not be effectively solvating the reagents or the intermediate indolide salt.
Problem: I am observing C-methylation at the C3 position.
-
Causality: The indolide anion is an ambident nucleophile, meaning it can react at either the N1 or C3 position. While N-methylation is usually thermodynamically favored, C3-methylation can occur, especially if the C3 position is unsubstituted. This is more likely with highly reactive methylating agents.[7]
-
Solution 1: Use a less reactive methylating agent. Switching from methyl iodide to dimethyl carbonate (DMC) can improve N-selectivity.[3]
-
Solution 2: Employ a Phase Transfer Catalyst (PTC). The use of a PTC like 18-crown-6 or TBAB has been shown to significantly reduce the amount of C-methylated byproducts.[3]
-
Solution 3: Change the counter-ion. The nature of the cation associated with the indolide can influence the N/C selectivity. Softer cations may favor N-alkylation.
-
Problem: My reaction is producing over-methylated (e.g., N,C-dimethylated) products.
-
Causality: This is a common issue with highly reactive methylating agents like methyl iodide, which can react with the initial N-methylated product before all the starting material is consumed.[2] This is particularly problematic for substrates with other reactive sites, like an activated methylene group.[3]
-
Solution 1: Use a monoselective methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) with Cs₂CO₃ has demonstrated exceptional monoselectivity, even when forcing conditions are applied.[2][6] This is because the sterically bulky reagent is significantly less reactive towards the already methylated nitrogen.[2]
-
Solution 2: Optimize stoichiometry. Use a smaller excess of the methylating agent. For DMC, using 2.0-3.0 equivalents is often optimal; using too much can lower the boiling point and prolong the reaction, while using too little also results in longer times.[3]
-
Problem: My indole has other functional groups (-COOH, -OH) that are also being methylated.
-
Causality: Most methylating agents are not perfectly chemoselective. Acidic protons on carboxylic acids and phenols will be deprotonated by the base and subsequently methylated, sometimes even faster than the indole nitrogen. For example, with DMC, indole-3-propionic acid undergoes esterification of the carboxyl group.[3][8]
-
Solution 1: Protect the interfering functional group. Before the N-methylation step, protect the acidic group (e.g., as a t-butyl ester) and deprotect it after the reaction is complete.
-
Solution 2: Choose a more selective method. While challenging, screening different base/solvent combinations may reveal conditions that favor N-methylation. However, protection is the most robust strategy. For some substrates, like melatonin which has a secondary amide, methods using PhMe₃NI have shown exclusive methylation at the indole nitrogen.[2][5]
-
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating systems for achieving high-yield N-methylation.
Protocol 1: "Green" N-Methylation using Dimethyl Carbonate (DMC) and K₂CO₃
This method is suitable for large-scale production due to its use of safe and environmentally benign reagents.[3]
-
Reagents:
-
Indole substrate (1.0 equiv)
-
Dimethyl Carbonate (DMC) (3.0 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of indole)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the indole substrate, potassium carbonate, and DMF.
-
Begin stirring the suspension.
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approx. 125-130°C).
-
Monitor the reaction progress by TLC or HPLC (typical reaction time is 2-5 hours).[1][3]
-
Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to ~5°C.
-
Slowly add ice-cold water (approx. 3 volumes relative to DMF) to precipitate the product.
-
Stir the resulting slurry for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Scientist's Note: This method works well for indoles with electron-withdrawing groups.[3] If the product is an oil or does not precipitate, perform an extraction with a suitable organic solvent (e.g., TBME or EtOAc) after adding water.[3]
Protocol 2: Highly Selective N-Monomethylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This protocol is ideal for late-stage functionalization of complex molecules where high selectivity is paramount.[2][4][6]
-
Reagents:
-
Indole substrate (1.0 equiv)
-
Phenyl Trimethylammonium Iodide (PhMe₃NI) (2.5 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous (to make a 0.23 M solution)
-
-
Procedure:
-
Place the indole substrate, PhMe₃NI, and Cs₂CO₃ into an oven-dried vial equipped with a magnetic stirring bar.
-
Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the inhomogeneous mixture to 120°C in a pre-heated heating block and stir vigorously for 18-23 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, add 2 N HCl until gas evolution (from the excess carbonate) ceases.
-
Extract the product with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Scientist's Note: This method shows excellent tolerance for a wide range of functional groups, including halides, esters, aldehydes, and nitriles.[2][5] The workup with dilute acid removes the N,N-dimethylaniline byproduct by converting it to its water-soluble salt.[2]
Section 4: Visualizing the Process
Workflow for Optimizing N-Methylation
Caption: A general workflow for selecting and optimizing N-methylation reaction conditions.
Decision Tree for Method Selection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Technical Support Center: Purification of Chlorinated Indole Carboxylic Acids
Welcome to the Technical Support Center for the purification of chlorinated indole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The unique chemical properties of chlorinated indole carboxylic acids, stemming from the interplay of the indole ring, the electron-withdrawing chloro substituent, and the ionizable carboxylic acid group, present a distinct set of purification challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to overcome these hurdles and achieve high-purity compounds.
I. Understanding the Core Challenges
The purification of chlorinated indole carboxylic acids is often complicated by three main factors: inherent instability, variable solubility, and the presence of closely related impurities. A thorough understanding of these challenges is the first step toward developing a successful purification strategy.
Chemical Instability
The primary stability concern with many indole carboxylic acids, particularly those with the carboxyl group at the 3-position, is their susceptibility to decarboxylation . This reaction, the loss of carbon dioxide, can be promoted by both acidic and basic conditions, as well as heat, leading to the formation of the corresponding chlorinated indole as a major impurity.[1][2][3][4][5] The electron-donating nature of the indole ring facilitates this process.
Another potential instability is dehalogenation , the removal of the chlorine atom. While less common under standard purification conditions, it can occur, for instance, during catalytic hydrogenation if such a step is part of the synthetic route.
Solubility Profile
The solubility of chlorinated indole carboxylic acids can be complex. The presence of the chloro group generally increases the lipophilicity of the indole scaffold, favoring solubility in organic solvents.[6][7][8] However, the polar carboxylic acid group imparts some aqueous solubility, which is highly dependent on the pH of the solution.
-
In acidic to neutral aqueous solutions (pH < pKa): The carboxylic acid is protonated and less polar, leading to lower water solubility.
-
In basic aqueous solutions (pH > pKa): The carboxylic acid is deprotonated to the carboxylate salt, which is significantly more water-soluble.[9][10][11][12]
This pH-dependent solubility is the cornerstone of purification by acid-base extraction. The solubility in organic solvents can also vary widely, and finding an ideal solvent for techniques like recrystallization often requires empirical testing.
Common Impurities
Impurities in a sample of a chlorinated indole carboxylic acid typically originate from the synthetic process or degradation. Common impurities include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Decarboxylation product: The corresponding chlorinated indole.
-
Isomeric impurities: If the synthesis is not perfectly regioselective, positional isomers of the chloro-substituent may be present.[13]
-
Byproducts from side reactions: Depending on the synthetic route, other related indole derivatives may be formed.[14]
The chemical similarity of these impurities to the target compound can make their removal challenging.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of chlorinated indole carboxylic acids in a question-and-answer format.
Q1: My chlorinated indole-3-carboxylic acid is degrading during purification, and I'm seeing a significant amount of the corresponding chlorinated indole. What's happening and how can I prevent it?
A1: You are likely observing decarboxylation. This is a common issue with indole-3-carboxylic acids.[1][2][3][4][5] To mitigate this:
-
Avoid high temperatures: If you are using recrystallization, try to use a solvent system that allows for crystallization at or below room temperature. If heating is necessary, do so for the minimum time required to dissolve the solid.
-
Be mindful of pH: Both strong acids and strong bases can catalyze decarboxylation.[1][3]
-
During acid-base extraction, use a weak base like sodium bicarbonate (NaHCO₃) to extract the carboxylic acid into the aqueous phase, rather than a strong base like sodium hydroxide (NaOH).[10][12]
-
When re-acidifying the aqueous extract to precipitate your product, do so slowly and at a low temperature (e.g., in an ice bath) to avoid localized heating. Add acid only until the product precipitates and the solution is acidic to litmus paper; avoid a large excess of strong acid.
-
-
Chromatography considerations: If using silica gel chromatography, the slightly acidic nature of the silica can sometimes promote decarboxylation, especially with prolonged exposure. Consider deactivating the silica with a small amount of a volatile base like triethylamine in your eluent, or use a different stationary phase like alumina.
Q2: I'm having trouble finding a good solvent for recrystallizing my chlorinated indole carboxylic acid. It's either too soluble in everything or not soluble enough.
A2: Finding the right recrystallization solvent is often a process of trial and error. Here's a systematic approach:
-
Start with single solvents: Test the solubility of a small amount of your compound in a range of common solvents at room temperature and upon heating.[15][16] Good candidates for single-solvent recrystallization will show poor solubility at room temperature and good solubility when hot.
-
Utilize solvent/anti-solvent systems: This is often the most effective method. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at room temperature or with gentle warming. Then, slowly add a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). Gentle warming to redissolve, followed by slow cooling, should induce crystallization.[17][18]
| Commonly Used Solvent/Anti-Solvent Pairs for Carboxylic Acids |
| Solvent |
| Methanol |
| Ethanol |
| Acetone |
| Ethyl Acetate |
| Dichloromethane |
| Tetrahydrofuran (THF) |
-
Consider the influence of the chloro-substituent: The chloro group increases lipophilicity, so you may need more polar solvents or a higher proportion of the polar solvent in a mixed system compared to the non-chlorinated analog.
Q3: My compound is streaking badly on my silica gel TLC plate and I'm getting poor separation during column chromatography. What can I do?
A3: Streaking of acidic compounds on silica gel is a common problem caused by strong interactions between the carboxylic acid group and the acidic silanol groups on the stationary phase. To improve your chromatography:
-
Modify your mobile phase: Add a small amount (0.1-1%) of a polar, acidic modifier to your eluent. Acetic acid or formic acid are common choices. This will protonate the silanol groups and reduce their interaction with your acidic compound, leading to sharper peaks and better separation.[19]
-
Consider reverse-phase chromatography: For many polar and ionizable compounds, reverse-phase HPLC is a more suitable technique.[20][21][22][23] You can control the retention and peak shape by adjusting the pH of the aqueous component of your mobile phase. For a carboxylic acid, a lower pH (e.g., buffered with formic acid or phosphoric acid) will keep the compound protonated and increase its retention on a C18 column.[20][21]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is very polar, HILIC (also known as aqueous normal-phase chromatography) can be an excellent option.[24][25][26] This technique uses a polar stationary phase (like silica or a bonded diol phase) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.
Q4: After my acid-base extraction, my product precipitates as an oil when I acidify the basic aqueous layer. How can I get it to crystallize?
A4: "Oiling out" can happen if the melting point of your compound is low or if there are impurities present that are depressing the melting point. Here are some troubleshooting steps:
-
Slow down the precipitation: Acidify the aqueous layer very slowly while vigorously stirring in an ice bath. This prevents localized high concentrations of the protonated compound.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the solid product, add a tiny crystal to the oiled-out mixture to induce crystallization.
-
Re-extract into an organic solvent: If the above methods fail, extract the oily product back into an organic solvent like ethyl acetate or dichloromethane.[12] Wash the organic layer with brine, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and then slowly evaporate the solvent. This can sometimes yield a solid product that can then be recrystallized.
III. Frequently Asked Questions (FAQs)
Q: What is the best general approach to start with for purifying a chlorinated indole carboxylic acid?
A: A good starting point for a crude reaction mixture is acid-base extraction .[9][10][11][27] This will separate your acidic product from any neutral or basic impurities. After extraction and precipitation, you can then assess the purity and decide if a further purification step, such as recrystallization or chromatography , is necessary.
Q: How does the position of the chlorine atom on the indole ring affect purification?
A: The position of the chlorine atom can influence the electronic properties of the molecule, which in turn can affect its pKa and solubility.[7][8] While the general principles of purification remain the same, you may need to adjust the specific conditions (e.g., solvent ratios, pH) for different isomers. For example, a chlorine atom in a position that strongly influences the acidity of the N-H proton could affect its behavior in certain solvent systems.
Q: What analytical techniques are best for assessing the purity of my final product?
A: A combination of techniques is always recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase method with a C18 column is often a good starting point.[20][21][28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.[30][31] Quantitative NMR (qNMR) can also be used for accurate purity determination.[32][33]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of high purity.[19]
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the chlorinated indole carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9][10][11]
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer (if using a less dense organic solvent like diethyl ether) or the lower aqueous layer (if using a denser solvent like dichloromethane).
-
Aqueous Layer Collection: Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional but Recommended): Add a fresh portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the acidic product.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 1M HCl) dropwise with stirring until the precipitation of your product is complete and the solution is acidic to litmus paper.[12]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
This protocol is for further purifying the solid obtained from extraction or a crude solid product.
-
Dissolution: In a flask, dissolve the solid in the minimum amount of a suitable "good" solvent (e.g., acetone) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (e.g., hexanes) dropwise until the solution just begins to turn cloudy.
-
Clarification: If necessary, add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For slower, more controlled crystallization (which often yields purer crystals), you can then place the flask in a refrigerator or freezer.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.[17][34][35]
V. Visualizing Purification Workflows
Diagram 1: Decision Tree for Initial Purification Strategy
Caption: Initial purification strategy decision tree.
Diagram 2: Workflow for Optimizing Reverse-Phase HPLC Separation
Caption: HPLC optimization workflow.
VI. References
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
ResearchGate. (2009). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2012). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Figshare. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
LCGC International. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2018). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
Journal of Fundamental and Applied Sciences. (2019). indolyl-3-acetic acid with use of salts of copper. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Retrieved from [Link]
-
ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
Sci-Hub. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
-
MDPI. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
ResearchGate. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2017). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]
-
ScienceDirect. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]
-
RSC Publishing. (1981). Reactivity of indoles in electrophilic substitution. Retrieved from [Link]
-
Pure. (1989). Synthesis of >14>C‐labeled halogen substituted indole‐3‐acetic acids. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
ResearchGate. (2018). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of indoles. Retrieved from [Link]
-
ResearchGate. (2012). Crystallization purification of indole. Retrieved from [Link]
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from
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Technical Support Center: Troubleshooting the Fischer Indole Synthesis with Electron-Withdrawing Groups
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful reaction, particularly when electron-withdrawing groups (EWGs) are present on the substrates. Here, we will move beyond simple procedural lists to delve into the mechanistic reasons behind common failures and provide field-proven strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why do electron-withdrawing groups (EWGs) complicate the Fischer indole synthesis?
Electron-withdrawing groups on the phenylhydrazine ring decrease electron density, which can make the crucial[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult and often leads to lower yields.[2] This key step involves the formation of a new carbon-carbon bond and is generally facilitated by electron-donating groups that increase the electron density in the aromatic ring.[2] Consequently, the presence of EWGs can slow down the desired rearrangement, potentially necessitating harsher reaction conditions which might lead to other side reactions.[3]
Q2: What are the most common points of failure when using substrates with EWGs?
The primary points of failure include:
-
Incomplete conversion: The reaction often stalls at the phenylhydrazone intermediate, especially under milder acidic conditions or at lower temperatures.[3]
-
Low yields: The deactivating effect of EWGs on the phenylhydrazine ring can significantly slow down the rate-determining[1][1]-sigmatropic rearrangement, leading to poor overall yields.[2][4] For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid resulted in a very low yield (10%) of the desired product.[4]
-
Side reactions: The need for stronger acids and higher temperatures to drive the reaction to completion can promote undesired side reactions, such as N-N bond cleavage, leading to the formation of anilines and other degradation products.[3]
Q3: Which catalysts are recommended for these challenging substrates?
While traditional Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid can be used, they often require harsh conditions.[5] For substrates with EWGs, Lewis acids are frequently more effective.[4][6] Common and effective Lewis acids include:
The choice of catalyst can be critical, and a comparative evaluation may be necessary for a specific substrate.[8]
Q4: Can I still use protic acids as catalysts for substrates with EWGs?
Yes, protic acids can still be used, but they often require more forcing conditions (e.g., higher temperatures) which can lead to side product formation.[3] Polyphosphoric acid (PPA) is a stronger protic acid option that can sometimes promote cyclization where weaker acids fail.[3] In some cases, a mixture of a protic acid and a Lewis acid can be beneficial.
Common Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Insufficient acid strength or concentration.[3] | Switch to a stronger acid (e.g., from acetic acid to PPA or a Lewis acid like ZnCl₂).[3] |
| Low reaction temperature.[3] | Increase the reaction temperature, as the[1][1]-sigmatropic rearrangement often has a high activation energy.[3] | |
| Impure starting materials.[3] | Ensure the purity of both the phenylhydrazine and the carbonyl compound.[3] | |
| Unstable phenylhydrazone.[3] | Consider forming the phenylhydrazone in situ by reacting the phenylhydrazine and carbonyl compound directly in the acidic reaction medium.[3] | |
| Formation of multiple products (regioisomers) | Use of an unsymmetrical ketone.[3] | The choice of acid catalyst can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[3] |
| Significant side product formation (e.g., anilines) | N-N bond cleavage is competing with the desired rearrangement, especially under harsh conditions.[3] | Use a milder Lewis acid catalyst.[2] Consider microwave-assisted synthesis to reduce reaction times and potentially minimize side reactions.[9][10] |
| Decomposition of starting materials or product | Reaction conditions are too harsh (high temperature or strong acid).[3] | Use milder acidic conditions or a lower reaction temperature.[3] Monitor the reaction closely and quench it as soon as the product is formed.[3] |
Advanced Troubleshooting Protocols
Protocol 1: Lewis Acid Catalysis with Zinc Chloride
This protocol is a robust starting point for many challenging Fischer indole syntheses involving EWGs.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in a suitable solvent (e.g., toluene, acetic acid).
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.2 - 2.0 eq) to the reaction mixture. The addition may be exothermic.
-
Reaction Execution: Heat the mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). Reactions can take from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Rationale: Zinc chloride is a versatile Lewis acid that effectively catalyzes the key steps of the Fischer indole synthesis, often providing good to excellent yields.[8]
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.[9][11]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the substituted phenylhydrazine (1.0 eq), the carbonyl compound (1.1 eq), and an appropriate acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) in a microwave-compatible solvent (e.g., ethanol, acetic acid).[12]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short period (e.g., 10-30 minutes).[11]
-
Work-up and Purification: After cooling, the work-up and purification steps are similar to those described in Protocol 1.
Rationale: Microwave heating provides rapid and uniform heating, which can overcome the high activation energy of the[1][1]-sigmatropic rearrangement more efficiently than conventional heating, often minimizing the formation of byproducts.[9]
Visualizing the Challenge and Solutions
The Fischer Indole Synthesis Mechanism with EWGs
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis and highlights the step that is particularly hindered by the presence of electron-withdrawing groups.
Caption: A workflow for troubleshooting a failed Fischer indole synthesis with EWGs.
References
-
ResearchGate. (2025). Recent development in the technology of Fischer indole synthesis. Retrieved from [Link]
-
PMC. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Retrieved from [Link]
-
Semantic Scholar. (1988). New data on the mechanism of the Fischer indole synthesis (review). Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
YouTube. (2025). Fischer Indole Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
PubMed. (2009). A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. Retrieved from [Link]
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- 10. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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Technical Support Center: Preventing Byproduct Formation in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during indole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles that govern success and failure in these critical reactions. Our goal is to empower you with the expertise to optimize your syntheses, improve yields, and ensure the purity of your target molecules.
Section 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry.[1][2] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1][2] While robust, this reaction is sensitive to reaction conditions and can be plagued by several side reactions.[3][4]
Frequently Asked Questions & Troubleshooting
Question 1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: This is a classic challenge in Fischer indole synthesis. The formation of two regioisomers arises from the two possible enamine intermediates that can be formed from an unsymmetrical ketone.[5] The final product distribution is highly dependent on the reaction conditions, especially the acid catalyst.[5][6]
Root Cause Analysis: The key step governing regioselectivity is the[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1][3] The reaction can proceed through two different pathways, leading to isomeric indole products. The thermodynamic stability of the intermediate enamines and the transition states of the sigmatropic rearrangement dictates the final product ratio. Generally, the reaction favors cyclization at the less sterically hindered or more electron-rich α-carbon of the ketone.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is paramount.
-
Brønsted Acids: Stronger acids like polyphosphoric acid (PPA) or sulfuric acid often favor the formation of the more substituted indole.[5]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be used and may offer different regioselectivity profiles depending on the substrate.[2][3][8]
-
-
Solvent and Temperature Optimization:
-
Start with conditions reported in the literature for similar substrates. Acetic acid is a common solvent.[9]
-
Carefully control the temperature. A specific temperature, such as 80°C, has been shown to improve the yield of the desired product over side products in certain cases.[8][9]
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and prevent product degradation.[10]
-
-
Substrate Modification: If possible, using a symmetrical ketone will eliminate the issue of regioselectivity.[9]
Data-Driven Insights:
| Catalyst System | Conditions | Outcome | Reference |
| Phenylhydrazine + Methyl Ethyl Ketone with ZnCl₂ | Toluene, reflux | Mixture of 2,3-dimethylindole and 2-ethylindole | |
| Phenylhydrazine + Methyl Ethyl Ketone with PPA | 100 °C | Predominantly 2,3-dimethylindole |
Visualizing the Mechanistic Branch Point:
Caption: Troubleshooting workflow for Bischler-Möhlau synthesis.
Section 3: Palladium-Catalyzed Indole Syntheses
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have revolutionized indole synthesis, offering milder conditions and broader substrate scope. [11]Key examples include modifications of the Fischer indole synthesis and intramolecular Heck reactions. [2][11]
Frequently Asked Questions & Troubleshooting
Question 3: I'm attempting an intramolecular Heck reaction to form an indole, but I'm observing significant β-hydride elimination and other side products. How can I favor the desired cyclization?
Answer: The intramolecular Heck reaction is a powerful tool for constructing the indole core. However, it can be susceptible to competing side reactions, most notably β-hydride elimination, which leads to the formation of undesired olefinic products. [12] Root Cause Analysis: The Heck reaction catalytic cycle involves the oxidative addition of palladium(0) to an aryl halide, followed by migratory insertion of an olefin and subsequent β-hydride elimination to regenerate the catalyst. In an intramolecular Heck reaction for indole synthesis, the desired pathway is reductive elimination to form the C-N bond of the indole ring, which competes with β-hydride elimination.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination, thus favoring the desired cyclization.
-
Base and Additives: The base used in the reaction plays a crucial role. A non-coordinating, sterically hindered base is often preferred. The addition of silver salts can sometimes suppress β-hydride elimination by facilitating reductive elimination. [12]3. Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are commonly used. The reaction temperature should be carefully optimized; higher temperatures can sometimes favor undesired side reactions.
Visualizing the Catalytic Cycle and Competing Pathways:
Caption: Competing pathways in the intramolecular Heck reaction.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Reactions, 44, 1-639. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Borsche-Drechsel cyclization for the synthesis of carbazoles. Tetrahedron, 67(38), 7195-7210. [Link]
-
Caddick, S. (1995). Microwave assisted organic reactions. Tetrahedron, 51(38), 10403-10432. [Link]
-
Buchwald, S. L., & Wagaw, S. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
-
Heck, R. F. (1968). The arylation of allylic alcohols with organopalladium compounds. A new synthesis of 3-aryl aldehydes and ketones. Journal of the American Chemical Society, 90(20), 5526–5531. [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar [semanticscholar.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling the Synthesis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of this multi-step synthesis, ensuring efficiency, purity, and safety at scale.
Synthesis Overview & Core Strategy
The most robust and widely adopted method for constructing the indole core of the target molecule is the Fischer Indole Synthesis .[1][2][3] This pathway involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an appropriate arylhydrazine and a carbonyl compound. For this specific target, the synthesis is logically divided into three primary stages:
-
Hydrazone Formation: Condensation of (3-chlorophenyl)hydrazine with pyruvic acid.
-
Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization to form the 4-chloro-1H-indole-2-carboxylic acid intermediate. This step is critical as it establishes the indole core and presents a key challenge in controlling regioselectivity.
-
N-Methylation: Selective methylation of the indole nitrogen to yield the final product.
The overall workflow is depicted below.
Caption: Overall synthetic workflow for 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Category A: Fischer Indole Cyclization
Q1: My Fischer cyclization is resulting in a low yield and a mixture of 4-chloro and 6-chloro regioisomers. How can I improve the yield and selectivity?
This is the most common and critical challenge in this synthesis. The cyclization of a meta-substituted phenylhydrazone can theoretically produce two different regioisomers.[1]
Causality & Solution:
-
Acid Catalyst Choice: The type and strength of the acid catalyst are paramount for both yield and regioselectivity.[4][5] Strong Brønsted acids or Lewis acids are required.[3] Polyphosphoric acid (PPA) is often effective for driving the reaction to completion, but can require high temperatures leading to side products. Lewis acids like Zinc Chloride (ZnCl₂) can offer milder conditions.[2][4]
-
Controlling Regioselectivity: While a mixture is often unavoidable with meta-substituted hydrazones, the ratio can be influenced by the reaction conditions.[5] Generally, stronger acid catalysts and higher concentrations may favor one isomer over the other.[5] It is crucial to perform small-scale optimizations to determine the ideal catalyst and conditions for your specific setup.
-
Temperature and Reaction Time: Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation.[4] A typical temperature range is 80-120°C, but this must be optimized. Monitor the reaction progress by TLC to avoid prolonged heating after the starting material is consumed.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the Fischer indole cyclization step.
Q2: I am observing significant side product formation, including dark-colored tars. What causes this and how can it be minimized?
Tar formation is a common issue in Fischer indole syntheses, especially at scale, due to the harsh acidic conditions and elevated temperatures.
Causality & Solution:
-
Competing Side Reactions: The primary culprits are often acid-promoted side reactions. These can include aldol-type self-condensation of the pyruvic acid starting material or Friedel-Crafts-type reactions with the aromatic rings.[4][5]
-
N-N Bond Cleavage: With certain substituents, the ene-hydrazine intermediate can undergo heterolytic N-N bond cleavage as a competing pathway to the desired[5][5]-sigmatropic rearrangement, leading to byproducts like aniline derivatives.[6]
-
Minimization Strategies:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[5] Overheating is the most common cause of excessive decomposition.
-
Catalyst Choice: Milder acid catalysts may reduce side reactions, though they might require longer reaction times.[5]
-
Slow Addition: In some cases, adding the hydrazone portion-wise to the hot acid catalyst can help maintain a low concentration of the reactant and minimize intermolecular side reactions.
-
Q3: My reaction fails when scaling up, even though it worked on a small scale. What should I consider?
Scale-up introduces challenges related to heat and mass transfer.
Causality & Solution:
-
Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. Localized overheating can occur, leading to decomposition. Ensure vigorous and efficient mechanical stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Reagent Addition: The rate of addition for reagents becomes more critical. Exothermic steps, like adding the reaction mixture to a quench solution, must be carefully controlled.
-
Work-up: Quenching a large volume of PPA or H₂SO₄ is highly exothermic and can be hazardous. A reverse quench (slowly adding the reaction mixture to a large volume of ice/water with vigorous stirring) is often necessary.
| Parameter | Lab Scale (1-10 g) | Scale-Up Consideration (>100 g) | Rationale |
| Heating | Heating mantle, oil bath | Jacketed reactor with controlled heating fluid | Provides uniform heat distribution and prevents localized hot spots. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer (impeller, anchor) | Ensures efficient mixing in viscous solutions (like PPA) and prevents settling. |
| Quenching | Pouring mixture into ice/water | Slow, controlled addition into a well-stirred, cooled quench vessel (reverse quench). | Manages the significant exotherm from diluting strong acids. |
| Catalyst | Polyphosphoric Acid (PPA) | PPA is still viable but difficult to handle. Eaton's reagent (P₂O₅/MeSO₃H) can offer better regiocontrol in some cases.[5] | Handling large volumes of viscous PPA is challenging. Alternative catalysts might offer process advantages. |
Category B: N-Methylation and Purification
Q4: My N-methylation reaction is incomplete, and I'm also observing esterification of the carboxylic acid (O-methylation). How can I improve the selectivity for N-methylation?
This is a classic chemoselectivity problem. The carboxylate proton is more acidic than the indole N-H proton, but the resulting carboxylate is a hard nucleophile, while the deprotonated indole nitrogen is a softer nucleophile.
Causality & Solution:
-
Choice of Base: Using two or more equivalents of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (like THF or DMF) will deprotonate both the carboxylic acid and the indole nitrogen.
-
Choice of Methylating Agent: Methyl iodide (MeI) is a soft electrophile and will preferentially react with the soft indole nitrogen nucleophile over the hard oxygen nucleophile of the carboxylate. Using harder methylating agents like dimethyl sulfate (DMS) might lead to more O-methylation.
-
Reaction Conditions: Running the reaction at a controlled temperature (e.g., starting at 0°C and slowly warming to room temperature) can improve selectivity.
| Base | Methylating Agent | Solvent | Typical Outcome |
| K₂CO₃ | MeI or DMS | Acetone, DMF | Often slower, may lead to incomplete reaction or require higher temperatures, increasing risk of O-methylation. |
| NaH (>2 eq.) | MeI | THF, DMF | Recommended. Deprotonates both sites, allowing for selective N-alkylation with a soft electrophile. |
| NaH (>2 eq.) | DMS | THF, DMF | Higher risk of competing O-methylation due to the harder nature of DMS. |
Q5: The final product is proving difficult to purify at a large scale. Column chromatography is not ideal. What are my options?
Purification is a key step for achieving the required quality for drug development. Avoiding chromatography at scale is a major goal.
Causality & Solution:
-
Impurity Profile: The main impurities are likely the unmethylated starting material and the undesired 6-chloro regioisomer.
-
Purification Strategy:
-
Acid-Base Extraction: After the N-methylation, the reaction mixture can be worked up to separate acidic, basic, and neutral components. However, since both your starting material and product are carboxylic acids, this may not be effective for separating them.
-
Recrystallization: This is the most viable and scalable method. A thorough solvent screen is essential. The difference in polarity and crystal packing between the 4-chloro and 6-chloro isomers, as well as the N-methylated vs. non-methylated compounds, can often be exploited. Try solvent systems like Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexane.
-
pH-Controlled Precipitation: Carefully adjusting the pH of an aqueous solution of the crude product can sometimes selectively precipitate the desired product while keeping impurities dissolved. Since the pKa of the carboxylic acid will be affected by the substitution pattern, this could potentially help separate isomers.
-
Safety Considerations for Scale-Up
-
Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7]
-
Strong Acids: Concentrated acids like H₂SO₄ and PPA are highly corrosive.[8] The quenching process is extremely exothermic and requires careful planning and execution in an appropriate reactor.
-
N-Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens. Use with extreme caution under engineering controls.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon). The quenching of excess NaH must be done slowly and carefully with a proton source like isopropanol before adding water.
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
- common side reactions in indole-pyrrole synthesis. (n.d.). Benchchem.
- Why Do Some Fischer Indolizations Fail? (n.d.). PMC - NIH.
- Indoles. (n.d.).
- Fischer Indole Synthesis. (n.d.).
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer Indole Synthesis. (2021, August 5). YouTube.
- Indole for synthesis SDS. (n.d.).
- INDOLE (EHRLICH'S). (n.d.). Thermo Fisher Scientific.
- 1 - Working with Hazardous Chemicals. (n.d.).
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
stability issues of 4-chloro-1-methyl-1H-indole-2-carboxylic acid under acidic/basic conditions
Welcome to the technical support center for 4-chloro-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues of this compound under various experimental conditions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-chloro-1-methyl-1H-indole-2-carboxylic acid. The advice provided is based on established principles of indole chemistry and should be used as a starting point for your investigations.
Common Stability Issues and Recommended Actions
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Loss of parent compound in acidic solution (e.g., HPLC mobile phase, reaction medium) | Acid-catalyzed decarboxylation: The carboxylic acid group at the 2-position of the indole ring is susceptible to removal under acidic conditions, especially with heating.[1][2] | - Adjust pH: If possible, increase the pH of your solution to be closer to neutral. - Lower Temperature: Perform experiments at the lowest feasible temperature to slow down the degradation rate. - Use Fresh Solutions: Prepare acidic solutions of the compound immediately before use. - Alternative Solvents: If the experimental design allows, consider using a less acidic solvent system. |
| Appearance of unknown peaks in chromatograms of basic solutions | Base-catalyzed hydrolysis or ring-opening: While generally more stable to base than strong acid, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis or potentially ring-opening of the indole core.[3][4] | - Limit Exposure Time: Minimize the time the compound is in a basic solution. - Use Milder Bases: If possible, use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide). - Temperature Control: Avoid heating basic solutions of the compound. |
| Discoloration of the solid compound or solutions upon storage | Oxidation and/or photolytic degradation: Indole compounds can be sensitive to light and air, leading to oxidative degradation and the formation of colored impurities.[5][6] | - Protect from Light: Store the solid compound and solutions in amber vials or protect them from light with aluminum foil. - Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen). - Use Antioxidants: For solution-based assays, the addition of a small amount of an antioxidant may be beneficial, but test for compatibility first. |
| Inconsistent analytical results | Method-induced degradation: The conditions of your analytical method (e.g., HPLC mobile phase, temperature) could be causing on-column degradation.[5] | - Optimize HPLC Method: Try a mobile phase with a more neutral pH. Ensure the injection solvent is compatible with the mobile phase. Consider using a lower column temperature.[5] - Rapid Analysis: Analyze samples as quickly as possible after preparation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 4-chloro-1-methyl-1H-indole-2-carboxylic acid in acidic conditions?
A1: The most probable degradation pathway under acidic conditions is decarboxylation.[1][2] The electron-rich indole nucleus facilitates the loss of carbon dioxide from the C2 position, especially when protonated. This reaction is often accelerated by heat. The resulting product would be 4-chloro-1-methyl-1H-indole.
Q2: How stable is the indole ring itself to acidic and basic conditions?
A2: The indole ring is generally stable under moderately acidic and basic conditions. However, extreme pH values and high temperatures can lead to degradation. Strong acids can cause polymerization or other complex reactions. While less common, strong bases, particularly with heating, can potentially lead to ring-opening between the C2 and N1 positions.[3][4]
Q3: What are the best practices for storing 4-chloro-1-methyl-1H-indole-2-carboxylic acid?
A3: To ensure the long-term stability of the solid compound, it is recommended to:
-
Store in a tightly sealed container.
-
Protect from light by using an amber vial or storing it in the dark.
-
Store at a low temperature (refrigerated or frozen).
-
For maximum stability, store under an inert atmosphere (argon or nitrogen).
For solutions, it is always best to prepare them fresh. If short-term storage is necessary, store protected from light at a low temperature.
Q4: How do the substituents (4-chloro and 1-methyl) affect the stability of the molecule?
A4: The substituents on the indole ring can influence its electronic properties and, consequently, its stability.
-
1-Methyl group: The methyl group on the nitrogen (N1) prevents N-protonation under acidic conditions, which can slightly alter the degradation pathways compared to an N-unsubstituted indole. It also increases the overall electron density of the ring system.
-
4-Chloro group: The chloro group is an electron-withdrawing group, which can decrease the electron density of the benzene portion of the indole ring. This may have a modest effect on the overall stability, but the dominant degradation pathway is still likely to be decarboxylation, which is more influenced by the properties of the pyrrole ring.[7]
Part 3: Experimental Protocols & Visualization
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][8][9][10]
Objective: To investigate the stability of 4-chloro-1-methyl-1H-indole-2-carboxylic acid under various stress conditions.
Materials:
-
4-chloro-1-methyl-1H-indole-2-carboxylic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 48 hours.
-
Dissolve a portion of the stressed solid to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV/Vis light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a slightly acidic to neutral pH is a good starting point.[11][12]
Experimental Workflow Diagram
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for the indole compound.
References
-
Panda, S., & Pradhan, N. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science, 20(10), 573-578. Available at: [Link]
-
Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 79(5), 407-416. Available at: [Link]
-
Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. Available at: [Link]
- Process for the preparation of indole derivatives. (2008). Google Patents.
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. Available at: [Link]
-
Panda, S., & Pradhan, N. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science, 20(10), 573–578. Available at: [Link]
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Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2018). MDPI. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives. (2014). SciSpace. Available at: [Link]
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025). MDPI. Available at: [Link]
-
Tentative mechanism for the indole ring opening reaction. (2022). ResearchGate. Available at: [Link]
-
The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2025). ResearchGate. Available at: [Link]
-
Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025). ResearchGate. Available at: [Link]
-
Effects of the Substituents of the Indole Ring on Activity Profiles. (2016). ResearchGate. Available at: [Link]
-
an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. (2011). Canadian Science Publishing. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega. Available at: [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). NIH. Available at: [Link]
-
Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2025). ResearchGate. Available at: [Link]
-
El-Ragehy, N. A., Tantawy, M. A., & Abdel-Kawy, M. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(7), 649-656. Available at: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available at: [Link]
-
Meng, X., Zhao, F., & Zhang, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2661. Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
-
indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Available at: [Link]
-
7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. (n.d.). KPU Pressbooks. Available at: [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. Available at: [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-indicating chromatographic methods for the determination of sertindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid. It addresses common challenges and provides robust, field-proven protocols to achieve high purity of this important synthetic intermediate.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Issue 1: The crude product is an oil or fails to solidify.
-
Question: My crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid is a persistent oil and will not solidify, even after extended drying. What is the likely cause, and how can I resolve this?
-
Answer: This is a common issue often caused by the presence of residual solvents or unreacted starting materials which can act as eutectic impurities, depressing the melting point of your product. The primary suspects are often residual solvents from the reaction workup.
Troubleshooting Steps:
-
Solvent Removal: Ensure all volatile organic solvents are thoroughly removed. This can be achieved by placing the sample under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation if your compound is thermally sensitive.
-
Trituration: If an oil persists, trituration can be effective. This involves adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) to the oil and stirring vigorously. For a polar compound like a carboxylic acid, a non-polar solvent like hexanes or diethyl ether is a good starting point. The product should precipitate as a solid, which can then be collected by filtration.
-
Acid-Base Extraction: If trituration fails, it's likely that significant amounts of non-acidic impurities are present. An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.[1][2][3] This technique relies on the differential solubility of the acidic compound and its salt form.[4]
-
Issue 2: Poor recovery after recrystallization.
-
Question: I've attempted to recrystallize my crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid, but the yield is very low. What factors could be contributing to this, and how can I improve my recovery?
-
Answer: Low recovery during recrystallization is typically due to one of two main reasons: using an inappropriate solvent or using an excessive amount of solvent. The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Troubleshooting Steps & Optimization:
-
Solvent Selection: A systematic solvent screen is the most effective approach. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidate solvents for indole carboxylic acids often include alcohols (ethanol, methanol), esters (ethyl acetate), or mixtures with water.[6]
-
Minimize Solvent Volume: The key to successful recrystallization is to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will keep the product in solution even upon cooling, leading to poor yields.[5]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling can cause the product to "crash out" of solution, trapping impurities. Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath for about 5-10 minutes before filtration.[5]
-
"Oiling Out": If your compound separates as an oil upon cooling, this indicates that the boiling point of the solvent is higher than the melting point of your compound, or that the solution is supersaturated. To remedy this, add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help initiate proper crystallization.
-
Issue 3: Persistent colored impurities.
-
Question: My 4-chloro-1-methyl-1H-indole-2-carboxylic acid remains colored (e.g., yellow or brown) even after initial purification attempts. How can I remove these colored impurities?
-
Answer: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis. While sometimes present in trace amounts, they can be difficult to remove by simple recrystallization alone.
Troubleshooting Steps:
-
Charcoal Treatment: Activated carbon (charcoal) is effective at adsorbing large, colored impurity molecules. To perform a charcoal treatment, add a small amount of activated carbon (typically 1-2% by weight of your crude product) to the hot, dissolved solution during recrystallization. Swirl the mixture for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Column Chromatography: If charcoal treatment is insufficient, silica gel column chromatography is a more rigorous purification method.[7][8] A solvent system (eluent) is chosen that allows the desired compound to move down the column while the impurities are either retained on the column or elute at a different rate. For a carboxylic acid, a typical eluent system would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.
-
II. Frequently Asked Questions (FAQs)
General Purification Strategies
-
Question: What is the best general approach for purifying crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid?
-
Answer: A multi-step approach is often the most effective.
-
Initial Purification: Begin with an acid-base extraction to remove any neutral or basic impurities.[1][9] This is a robust first step that can significantly improve the purity of your material.
-
Primary Purification: Follow the acid-base extraction with recrystallization. This is an excellent technique for removing small amounts of structurally similar impurities.
-
Advanced Purification: If the product is still not of the desired purity, column chromatography on silica gel is the next logical step.[7][8] For highly polar impurities, reversed-phase chromatography (C18 silica) may be necessary.[10]
-
Analytical Characterization
-
Question: How can I assess the purity of my 4-chloro-1-methyl-1H-indole-2-carboxylic acid?
-
Answer: A combination of analytical techniques should be used to confirm both the identity and purity of your compound.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can provide a precise purity value (e.g., >99%).[11][12] A reversed-phase C18 column is typically used for indole carboxylic acids.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of your compound and can also be used to detect the presence of impurities.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of your compound.[14]
-
Storage and Stability
-
Question: How should I store purified 4-chloro-1-methyl-1H-indole-2-carboxylic acid?
-
Answer: Like many indole derivatives, 4-chloro-1-methyl-1H-indole-2-carboxylic acid can be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and stored in a refrigerator or freezer.
III. Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate 4-chloro-1-methyl-1H-indole-2-carboxylic acid from neutral and basic impurities.
Materials:
-
Crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid
-
Diethyl ether or ethyl acetate
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Dissolve the crude product in diethyl ether or ethyl acetate in a separatory funnel.
-
Add an equal volume of 1 M NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer two more times with 1 M NaHCO₃ solution, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with 1 M HCl until the solution is acidic (test with pH paper) and a precipitate forms.
-
Collect the precipitated 4-chloro-1-methyl-1H-indole-2-carboxylic acid by vacuum filtration.
-
Wash the solid with cold deionized water and allow it to air dry.
Protocol 2: Recrystallization
This protocol describes the recrystallization of 4-chloro-1-methyl-1H-indole-2-carboxylic acid from an ethanol/water solvent system.
Materials:
-
Crude 4-chloro-1-methyl-1H-indole-2-carboxylic acid (from acid-base extraction or other source)
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for 10-15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Dry the purified crystals under vacuum.
IV. Visualization of Purification Workflow
Caption: Decision workflow for purification of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
V. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. longdom.org [longdom.org]
- 13. longdom.org [longdom.org]
- 14. 4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2 | CID 4777909 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Indole Functionalization
Welcome to the Technical Support Center dedicated to the intricate science of indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with modifying the indole scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles governing catalyst selection and reaction optimization. The indole nucleus, a cornerstone in countless pharmaceuticals and bioactive natural products, presents a fascinating puzzle of reactivity.[1][2][3] Its multiple C-H bonds, each with subtle differences in electronic and steric environments, make achieving high regioselectivity and yield a formidable task.[2][4]
This center is structured to address your most pressing experimental hurdles in a direct question-and-answer format. We will move from foundational questions to specific troubleshooting scenarios for prevalent catalytic systems. Every recommendation is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the basis of strategic planning in indole functionalization projects.
Q1: How do I begin to select a catalyst for a desired indole functionalization?
A1: The initial choice of catalyst is dictated by the specific C-H bond you aim to functionalize and the nature of the desired transformation (e.g., arylation, alkylation, etc.). The indole ring has several potential reaction sites: the electron-rich pyrrole ring (C2 and C3) and the less reactive benzene core (C4, C5, C6, and C7).[2]
-
For C3-Functionalization: This is often the kinetically favored position for electrophilic attack due to the high electron density of the pyrrole ring.[4] Organocatalysts are excellent for enantioselective additions at this position.[5] For C-H activation, transition metals like rhodium can be highly effective.[6][7]
-
For C2-Functionalization: While C3 is more nucleophilic, C2 functionalization can be achieved. This often requires blocking the C3 position or using a directing group on the indole nitrogen (N1). Palladium catalysis is a workhorse for C2-arylation, and the regioselectivity can be mechanistically controlled.[8]
-
For C4-C7 Functionalization (Benzene Ring): Accessing the benzene core is significantly more challenging due to its lower intrinsic reactivity.[2][3] This almost always necessitates a directing group strategy, where a functional group installed on the indole (typically at N1 or C3) coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) and delivers it to a specific C-H bond on the benzenoid ring.[3][9][10][11]
Q2: What is the role of a "directing group" and when should I use one?
A2: A directing group (DG) is a chemical moiety that is temporarily installed on the indole substrate to control the regioselectivity of a C-H activation reaction. It functions by coordinating to the metal catalyst and positioning it in close proximity to a specific, and often otherwise unreactive, C-H bond.
You should consider using a directing group when:
-
You need to functionalize a C-H bond on the benzene ring (C4-C7), which is less reactive than the pyrrole ring C-H bonds.[2][3][11]
-
You want to override the natural reactivity of the indole, for example, to achieve C2 functionalization in the presence of an unblocked C3 position.[12]
-
You need to achieve a specific regioselectivity that cannot be obtained through catalyst or substrate control alone.
Common directing groups for indole functionalization include pyridyl, picolinoyl, sulfonyl, and phosphinoyl groups attached to the indole nitrogen.[3][10][13] The choice of DG can have a profound impact on which position is functionalized. For instance, an N-P(O)tBu2 group can direct palladium catalysts to the C7 position and copper catalysts to the C6 position.[3][10][11]
Q3: How do ligands influence the outcome of my transition metal-catalyzed reaction?
A3: Ligands are critical components in transition metal catalysis and play a multifaceted role:
-
Stabilization: Ligands stabilize the metal center, preventing aggregation into inactive metal species (like palladium black).[14]
-
Solubility: They enhance the solubility of the catalyst in the reaction solvent.
-
Modulating Reactivity and Selectivity: The steric bulk and electronic properties of the ligand directly influence the catalyst's behavior. Bulky, electron-rich ligands often promote oxidative addition, a key step in many cross-coupling cycles.[14] In enantioselective reactions, chiral ligands are responsible for creating the asymmetric environment that leads to one enantiomer being formed preferentially.[6][7][15] A synergistic effect between a directing group and a specific ligand can be crucial for achieving challenging transformations, such as the C7-acyloxylation of indoles.[13]
Q4: My reaction is not enantioselective. What are the key factors to consider for asymmetric indole functionalization?
A4: Achieving high enantioselectivity is a common challenge. Key strategies include:
-
Chiral Catalysts: The most direct approach is to use a chiral catalyst. This can be a transition metal complex with a chiral ligand (e.g., Rh₂(S-NTTL)₄ for C-H functionalization) or a chiral organocatalyst (e.g., chiral ureas or phosphoric acids).[5][6][7][16]
-
N-Heterocyclic Carbenes (NHCs): Chiral NHCs can be used to control stereoselectivity, even when the reaction occurs at a site remote from the catalyst's binding point.[17]
-
Reaction Conditions: Temperature, solvent, and additives can all have a significant impact on enantioselectivity. Lowering the reaction temperature often improves enantiomeric excess (ee).
-
Substrate Control: The structure of the indole substrate itself can influence the stereochemical outcome.
It is often necessary to screen a library of chiral ligands or catalysts to find the optimal system for a specific substrate and reaction.[7]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a powerful tool for C-C and C-X bond formation. However, issues like catalyst deactivation and poor regioselectivity are common.
Q: My Pd-catalyzed C-H arylation of a free (N-H) indole is giving me a mixture of C2 and C3 products. How can I control the regioselectivity?
A: This is a classic problem in indole functionalization. The C3 position is electronically favored for electrophilic palladation, but C2-arylation is often the desired outcome.[8]
Causality & Solution: The regioselectivity in the arylation of free (N-H) indoles can be surprisingly dependent on the base used. Mechanistic studies have shown that an electrophilic palladation at C3 is often the initial step, which can then be followed by a 1,2-migration of the palladium species to the C2 position before reductive elimination.[8]
-
For C2 Selectivity: Use of a magnesium base can favor the C2 product. The magnesium salt likely facilitates the key palladium migration step.
-
For C3 Selectivity: If C3 arylation is desired, different reaction conditions, potentially avoiding the specific base that promotes migration, would be necessary. The choice of solvent can also be critical; aprotic polar solvents like DMSO or DMF can favor C3 alkenylation, for instance.[12]
Experimental Protocol: Selective C2 vs. C3 Arylation
-
General Setup: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if required).
-
For C2-Arylation: Add the appropriate magnesium base (e.g., i-PrMgCl, 1.5 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, quench appropriately, extract the product, and purify by column chromatography.
Q: My palladium catalyst appears to be deactivating. The reaction starts but then stalls, leaving unreacted starting material. What's happening?
A: Catalyst deactivation is a frequent issue in palladium catalysis, often manifesting as a sluggish or incomplete reaction.[14]
Causality & Solution: Several factors can lead to the deactivation of the active Pd(0) or Pd(II) species:
-
Catalyst Poisoning: Impurities in your reagents or solvent can act as poisons. Common culprits include sulfur- or phosphorus-containing compounds.
-
Solution: Ensure all reagents and solvents are of high purity. Solvents should be anhydrous and degassed. Passing reagents through a small plug of silica or alumina can remove polar impurities.
-
-
Product Inhibition: The indole product itself, or a byproduct, can coordinate strongly to the palladium center, inhibiting its catalytic activity.[14]
-
Solution: Try running the reaction at a lower concentration to disfavor product inhibition. Sometimes, adding a ligand that can displace the inhibiting product from the metal center can be effective.
-
-
Formation of Palladium Black: The active soluble palladium species can aggregate to form inactive, insoluble palladium black.
-
Solution: The choice of ligand is crucial for stabilizing the catalyst.[14] Ensure your ligand-to-metal ratio is optimized. Running the reaction at a slightly lower temperature might also slow down the rate of aggregation.
-
Guide 2: Rhodium and Iridium-Catalyzed C-H Functionalization
Rhodium and Iridium catalysts are particularly effective for C-H alkylation and reactions involving diazo compounds.
Q: I am attempting a Rh(III)-catalyzed C2-alkylation of my indole with a diazo compound, but the yield is poor and I see several byproducts. How can I optimize this?
A: Rhodium-catalyzed reactions with diazo compounds are highly efficient but sensitive to reaction parameters.[1]
Causality & Solution: The catalytic cycle typically involves the generation of an active cationic [Cp*Rh(III)] species, which then cleaves the indole C2-H bond to form a five-membered rhodacyclic intermediate.[1] This intermediate then reacts with the diazo compound. Poor yields can result from inefficient catalyst activation or competing side reactions of the diazo compound.
-
Catalyst Activation: The active catalyst is often generated in situ from a precursor like [RhCp*Cl₂]₂ using a silver salt (e.g., AgSbF₆) to abstract the chloride ligands.[1] Ensure your silver salt is fresh and handled under inert conditions to prevent deactivation.
-
Solvent Choice: The choice of solvent can be critical. Halogenated solvents like 1,2-dichloroethane (DCE) are often optimal.
-
Temperature Control: These reactions are often run at mild temperatures (e.g., 40-60 °C). Higher temperatures might lead to decomposition of the diazo compound or the catalyst.
-
Diazo Addition: Sometimes, slow addition of the diazo compound via a syringe pump can minimize side reactions and improve the yield of the desired product.
Guide 3: Organocatalysis for Enantioselective Functionalization
Organocatalysis offers a metal-free approach to constructing chiral indole derivatives, often with high enantioselectivity.[5]
Q: My organocatalytic Friedel-Crafts alkylation of indole at C3 is giving a racemic product, despite using a chiral catalyst. What could be wrong?
A: Achieving high enantioselectivity in organocatalysis depends on a delicate balance of interactions. A racemic or low-ee product suggests that either the desired catalytic pathway is being bypassed or the catalyst is not creating a sufficiently differentiated energetic barrier for the formation of the two enantiomers.
Causality & Solution:
-
Background Reaction: A non-catalyzed "background" reaction may be occurring in parallel with the desired asymmetric catalysis. This is especially common if the electrophile is highly reactive.
-
Solution: Lower the reaction temperature significantly. The catalyzed reaction, having a lower activation energy, should be less affected by the temperature drop than the uncatalyzed background reaction. You can also try running the reaction at a lower concentration.
-
-
Catalyst Inefficiency: The chosen catalyst may not be suitable for the specific substrate. The steric and electronic properties of the substrate must be compatible with the chiral pocket of the catalyst.
-
Role of Additives: Some organocatalytic reactions require an additive or co-catalyst to achieve high efficiency and enantiocontrol.[16]
-
Solution: Review literature for similar transformations. The presence of a Brønsted or Lewis acid/base additive might be crucial for activating the substrate or catalyst. For example, a phosphoric acid additive was found to be essential in the enantioselective functionalization of unactivated alkyl indoles.[16]
-
Guide 4: Photoredox Catalysis
Visible-light photoredox catalysis provides a mild and powerful platform for generating radical intermediates for indole functionalization.[18][19]
Q: I am trying a photoredox-mediated C2-arylation with an aryldiazonium salt, but my reaction is messy and gives low yields. How can I improve this?
A: Photoredox reactions are sensitive to many parameters, and optimization is key. Messy reactions often point to uncontrolled radical side reactions.[20]
Causality & Solution:
-
Light Source and Wavelength: The photocatalyst must be excited by the light source. Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your photocatalyst (e.g., Eosin Y, Rose Bengal, or a metal complex like [Ir(ppy)₃]).
-
Solution: Use a specific wavelength LED (e.g., blue, green) that is optimal for your catalyst. This provides better control than broadband light sources and can minimize side reactions caused by excitation of substrates or products.
-
-
Oxygen Contamination: Oxygen can quench the excited state of the photocatalyst or react with radical intermediates, leading to undesired byproducts.
-
Solution: Thoroughly degas your reaction mixture before and during irradiation. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes).
-
-
Solvent and Concentration: The solvent can affect the lifetime of the excited catalyst and the solubility of reactants. Reactions that are too concentrated can lead to quenching or formation of insoluble byproducts.
-
Solution: Screen different solvents. Ensure all components are fully dissolved. Sometimes running at a higher dilution can lead to cleaner reactions.
-
-
Radical Precursor Stability: Aryldiazonium salts can be unstable.
-
Solution: Use freshly prepared or purified diazonium salts. Ensure they are stored properly (cool, dark, and dry).
-
Quantitative Data Summary
Optimizing reaction conditions often involves screening multiple parameters. The following tables provide examples of how catalyst, ligand, and solvent choices can affect reaction outcomes based on data adapted from the literature.
Table 1: Effect of Catalyst and Additives on Ir(III)-Catalyzed C-H Amidation of N-Acylindoles [21]
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | C2:C7 Selectivity | Yield (%) |
| 1 | [IrCpCl₂]₂ (5) | AgNTf₂ (10) | DCE | 1:1.5 | 85 |
| 2 | [IrCpCl₂]₂ (5) | AgOAc (20) | DCE | 1:2.8 | 92 |
| 3 | [IrCpCl₂]₂ (5) | Ag₂CO₃ (20) | DCE | 2.5:1 | 78 |
| 4 | [IrCpCl₂]₂ (5) | Cu(OAc)₂ (20) | DCE | >20:1 | 95 |
| 5 | [Ru(p-cymene)Cl₂]₂ (5) | AgOAc (20) | DCE | 1:1.2 | 65 |
Conditions: Indole substrate (0.20 mmol), tosyl azide (0.22 mmol), solvent (0.5 mL) at 40 °C for 12 h. Data are illustrative representations based on trends reported in the source.
Table 2: Solvent Effect on Palladium-Catalyzed Alkenylation of Indoles [12]
| Entry | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | C3-Alkenylation | 75 |
| 2 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | C3-Alkenylation | 71 |
| 3 | Pd(OAc)₂ | Cu(OAc)₂ | Toluene | N-Alkenylation | 82 |
| 4 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | N-Alkenylation | 85 |
Conditions are generalized based on the findings in the cited literature. Yields and product ratios are representative.
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Validation & Comparative
A Guide to the Structural Validation of 4-chloro-1-methyl-1H-indole-2-carboxylic acid by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds. This guide provides an in-depth analysis and a validated protocol for confirming the structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry. We will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind peak assignments and demonstrating how this powerful analytical technique provides irrefutable evidence of molecular architecture.
The Imperative of Structural Integrity
The biological activity of a compound is intrinsically linked to its three-dimensional structure. Even minor positional changes of a substituent, such as the chlorine atom in our target molecule, can drastically alter its pharmacological profile. Therefore, validating the precise arrangement of atoms is not merely a procedural step but a critical checkpoint in the research and development pipeline. NMR spectroscopy offers a non-destructive method to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Foundational Principles: A Brief on ¹H and ¹³C NMR
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
-
Chemical Shift (δ): This is the resonance frequency of a nucleus relative to a standard (typically Tetramethylsilane, TMS). It is measured in parts per million (ppm). The chemical shift is influenced by the shielding or deshielding effects of neighboring atoms and functional groups. For instance, electronegative atoms like chlorine and oxygen pull electron density away from adjacent nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (downfield).
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents.
-
Multiplicity (Splitting): This refers to the splitting of a single proton signal into multiple peaks (e.g., a doublet, triplet) due to the influence of neighboring, non-equivalent protons. The pattern of splitting provides direct information about the connectivity of protons. The spacing between these split peaks is the coupling constant (J) , measured in Hertz (Hz).
Structural Analysis of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
To systematically analyze the NMR data, we must first identify the unique proton and carbon environments within the molecule.
Caption: Structure of 4-chloro-1-methyl-1H-indole-2-carboxylic acid with atom numbering.
Hypothetical Experimental NMR Data
The following data represents a typical high-resolution NMR spectrum obtained for the target compound in DMSO-d₆, a common solvent for carboxylic acids which allows for the observation of the acidic proton.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 13.25 | br s | - | 1H | COOH |
| 2 | 7.60 | d | 8.2 | 1H | H7 |
| 3 | 7.35 | t | 8.0 | 1H | H6 |
| 4 | 7.20 | d | 7.8 | 1H | H5 |
| 5 | 7.15 | s | - | 1H | H3 |
| 6 | 3.95 | s | - | 3H | N-CH₃ |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 | COOH |
| 137.8 | C7a |
| 131.0 | C2 |
| 128.5 | C4 |
| 127.2 | C3a |
| 123.0 | C6 |
| 120.5 | C5 |
| 111.8 | C7 |
| 102.5 | C3 |
| 32.0 | N-CH₃ |
Detailed Spectral Interpretation and Structural Validation
The core of our validation lies in the meticulous assignment of each signal to its corresponding atom in the proposed structure.
¹H NMR Spectrum Analysis
-
Carboxylic Acid Proton (COOH, 13.25 ppm): The signal at 13.25 ppm is a broad singlet (br s) and integrates to one proton. This highly downfield chemical shift is characteristic of a carboxylic acid proton due to strong deshielding and hydrogen bonding with the DMSO solvent.[1] Its presence is the first confirmation of this functional group.
-
N-Methyl Protons (N-CH₃, 3.95 ppm): The sharp singlet at 3.95 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the indole nitrogen. Its singlet nature arises from the absence of any adjacent protons to couple with. The chemical shift is consistent with a methyl group attached to a nitrogen atom within a heterocyclic aromatic system.
-
Pyrrole Ring Proton (H3, 7.15 ppm): The signal at 7.15 ppm is a singlet integrating to one proton. This is assigned to the H3 proton on the five-membered pyrrole ring. It appears as a singlet because it has no vicinal proton neighbors (the adjacent C2 and C3a are quaternary).
-
Benzene Ring Protons (H5, H6, H7 at 7.20-7.60 ppm): The region between 7.20 and 7.60 ppm contains the signals for the three protons on the substituted benzene ring. Their coupling patterns are key to confirming the 4-chloro substitution pattern.
-
H6 (7.35 ppm): This signal appears as a triplet with a coupling constant of J ≈ 8.0 Hz. A triplet in an aromatic system arises when a proton is coupled to two equivalent neighboring protons. In our structure, H6 is adjacent to both H5 and H7, leading to this triplet multiplicity.
-
H7 (7.60 ppm) and H5 (7.20 ppm): These two signals appear as doublets, each with a coupling constant of approximately 8 Hz. This J value is typical for ortho-coupling between adjacent protons on a benzene ring.[2][3] H7 is coupled only to H6, resulting in a doublet. Similarly, H5 is coupled only to H6, also resulting in a doublet. The absence of a signal for H4 and the observed splitting pattern for H5, H6, and H7 strongly support the placement of the chlorine atom at the C4 position. If the chlorine were at C5, for example, we would expect to see two doublets and two singlets (or two narrowly split doublets due to meta-coupling) in the aromatic region.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.
-
Carboxylic Carbon (COOH, 162.5 ppm): The signal at the most downfield position is assigned to the carboxylic acid carbon. Carbonyl carbons are highly deshielded and typically resonate in the 160-185 ppm range.[4][5][6]
-
Aromatic Carbons (102.5-137.8 ppm):
-
C4 (128.5 ppm): This is the carbon directly attached to the electronegative chlorine atom. The direct attachment causes a significant downfield shift, placing it at 128.5 ppm. This is a key indicator for the position of the halogen.
-
C7a and C3a (137.8 and 127.2 ppm): These are the quaternary "bridgehead" carbons where the two rings are fused. Their chemical shifts are typical for such environments in indole systems.
-
C2 (131.0 ppm): This carbon is attached to both the ring nitrogen and the carboxylic acid group, resulting in a downfield shift.
-
C6, C5, C7 (123.0, 120.5, 111.8 ppm): These are the protonated carbons of the benzene ring. Their relative shifts are influenced by the electronic effects of the chloro and fused pyrrole ring substituents.
-
C3 (102.5 ppm): This carbon is typically the most upfield of the aromatic carbons in the indole ring system, consistent with our assignment.[7]
-
-
N-Methyl Carbon (N-CH₃, 32.0 ppm): The most upfield signal at 32.0 ppm is assigned to the N-methyl carbon, a typical value for such a group.[4]
The combined, consistent interpretation of both ¹H and ¹³C NMR data provides a self-validating and definitive confirmation of the 4-chloro-1-methyl-1H-indole-2-carboxylic acid structure.
Experimental Protocol: A Validated Methodology
To ensure reproducibility and accuracy, the following detailed protocol for NMR data acquisition is recommended.
1. Sample Preparation: a. Weigh approximately 10-15 mg of the synthesized 4-chloro-1-methyl-1H-indole-2-carboxylic acid directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). c. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). d. Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved.
2. ¹H NMR Acquisition (500 MHz Spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). b. Perform standard tuning and matching of the probe. c. Acquire the spectrum using a standard single-pulse experiment with the following typical parameters:
- Spectral Width: 16 ppm (-2 to 14 ppm)
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Pulse Angle: 30-45 degrees
- Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
3. ¹³C NMR Acquisition (125 MHz Spectrometer): a. Use the same sample and ensure the probe is tuned to the ¹³C frequency. b. Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). c. Use the following typical parameters:
- Spectral Width: 240 ppm (-10 to 230 ppm)
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Pulse Angle: 30 degrees
- Number of Scans: 1024-4096 (¹³C is much less sensitive than ¹H)
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra manually. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the DMSO-d₆ solvent peak to 39.52 ppm. d. Integrate the ¹H signals and measure the chemical shifts and coupling constants.
Caption: Workflow for NMR-based structural validation.
Comparison with Alternative Methodologies
While ¹H and ¹³C NMR are paramount, a comprehensive validation often includes complementary techniques:
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would show correlations between coupled protons (e.g., H5-H6, H6-H7), while HSQC (Heteronuclear Single Quantum Coherence) would directly link each proton to its attached carbon (e.g., H3 to C3, H5 to C5), providing another layer of definitive assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₈ClNO₂) by providing a highly accurate mass measurement. It would also show the characteristic isotopic pattern for a chlorine-containing compound.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the sharp C=O stretch (~1700 cm⁻¹).
While these methods support the structural hypothesis, they do not provide the detailed atom-by-atom connectivity map that NMR delivers. The true power lies in the synergy of these techniques, with NMR serving as the definitive architectural blueprint.
Conclusion
The structural validation of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is decisively achieved through the integrated analysis of ¹H and ¹³C NMR spectroscopy. The chemical shifts, integration values, and particularly the spin-spin coupling patterns in the ¹H spectrum provide an unambiguous confirmation of the substituent placement and the overall molecular framework. The ¹³C spectrum corroborates these findings by accounting for every unique carbon environment. This guide demonstrates a robust, self-validating approach that combines predictive principles with empirical data, establishing a high standard of confidence essential for advancing chemical and pharmaceutical research.
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A Comparative Guide to the Biological Activity of 4-Chloro- vs. 5-Chloro-1-methyl-1H-indole-2-carboxylic Acid
An objective comparison based on experimental data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Positional Isomerism in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The strategic functionalization of this privileged core is a key tactic in modulating biological activity. A subtle yet profound modification is the positional isomerism of substituents, particularly halogens like chlorine. The placement of a chlorine atom can dramatically alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic properties and binding affinity to biological targets.
This guide provides a comprehensive framework for the direct comparison of two such positional isomers: 4-chloro-1-methyl-1H-indole-2-carboxylic acid and 5-chloro-1-methyl-1H-indole-2-carboxylic acid. While direct comparative studies are sparse in the public domain, the broader class of substituted indole-2-carboxylic acids has demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3] This document will therefore serve as a technical guide, proposing a robust experimental plan to elucidate the differential biological activities of these two compounds, grounded in established methodologies and structure-activity relationship (SAR) principles.
Hypothesized Biological Target: Epidermal Growth Factor Receptor (EGFR)
Based on extensive research into related indole derivatives, a promising area of investigation is their potential as kinase inhibitors.[4][5] Specifically, 5-chloro-indole amides and carboxylates have shown potent antiproliferative activity by targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a validated target in oncology.[4][6] Therefore, we hypothesize that one or both of the target compounds may act as EGFR inhibitors. The difference in the chlorine's position is predicted to influence the binding affinity within the ATP-binding pocket of the kinase.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
To quantitatively compare the biological activity of the 4-chloro and 5-chloro isomers, a detailed, self-validating experimental protocol is essential. The following outlines a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and reliable method for quantifying kinase inhibition.
Experimental Rationale
The choice of a TR-FRET assay is deliberate. It is a homogenous assay ("mix-and-read"), which minimizes handling steps and improves reproducibility. Its ratiometric nature (measuring the ratio of two emission wavelengths) reduces interference from assay components, colored compounds, and fluctuations in reagent concentration, thus ensuring high data quality and trustworthiness.
Workflow for EGFR Kinase Inhibition Assay
Caption: TR-FRET based workflow for EGFR kinase inhibition screening.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The magnesium chloride is a critical cofactor for ATP-dependent kinase activity.
-
Kinase Solution: Dilute recombinant human EGFR (catalytic domain) in Assay Buffer to a 2X working concentration.
-
Substrate/ATP Solution: Prepare a 2X solution of biotinylated poly(Glu, Tyr) 4:1 substrate and ATP in Assay Buffer. The final ATP concentration should be at or near its Km for EGFR to ensure competitive inhibitors can be accurately assessed.
-
Test Compounds: Prepare 10 mM stock solutions of 4-chloro- and 5-chloro-1-methyl-1H-indole-2-carboxylic acid in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control and DMSO alone as a negative (vehicle) control.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Kinase Solution to each well of the assay plate.
-
Transfer 2 µL from the compound dilution plate to the assay plate.
-
Allow the kinase and inhibitor to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced.
-
Initiate the phosphorylation reaction by adding 5 µL of the 2X Substrate/ATP Solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a Detection Mix containing a Europium (Eu)-chelate labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-XL665) in a quench/detection buffer.
-
Stop the kinase reaction by adding 10 µL of the Detection Mix to each well. The Eu-labeled antibody will bind to any phosphorylated tyrosine on the substrate, and the SA-XL665 will bind to the biotin moiety of the same substrate, bringing the FRET pair into proximity.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET capable plate reader, exciting at ~320 nm and recording emissions at 620 nm (Europium reference) and 665 nm (FRET signal).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation and Predicted Structure-Activity Relationship (SAR)
The quantitative results from the described assay should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Inhibitory Activity against EGFR
| Compound | Isomer Position | Predicted IC₅₀ (nM) | Notes |
| Test Compound 1 | 4-Chloro | To be determined | |
| Test Compound 2 | 5-Chloro | To be determined | |
| Erlotinib | N/A | < 100 | Literature value for positive control |
Predicted Mechanistic Differences
The differential positioning of the chlorine atom is expected to influence the binding mode and affinity of the inhibitors within the ATP-binding pocket of EGFR.
Caption: Hypothetical binding mode of chloro-indole-carboxylic acids in the EGFR active site.
-
Core Interactions: The indole-2-carboxylic acid scaffold is predicted to orient with the carboxylic acid group forming a critical hydrogen bond with the hinge region of the kinase (e.g., the backbone amide of Met793), a hallmark of many kinase inhibitors.[4] The indole ring itself would occupy a hydrophobic pocket.
-
Influence of 4-Chloro Isomer: The chlorine at the 4-position is located in a sterically constrained region. Its presence could either lead to a steric clash with residues like the "gatekeeper" threonine (Thr790), potentially reducing affinity, or it could form a favorable halogen bond if an appropriate acceptor is nearby.
-
Influence of 5-Chloro Isomer: The chlorine at the 5-position projects towards the solvent-exposed region of the binding pocket. This position is less likely to cause steric hindrance and may favorably modulate the compound's overall lipophilicity and desolvation penalty upon binding, which could enhance potency.
Conclusion and Future Directions
This guide proposes a rigorous and scientifically sound methodology for comparing the biological activities of 4-chloro- and 5-chloro-1-methyl-1H-indole-2-carboxylic acid. By employing a quantitative in vitro kinase assay, researchers can obtain precise IC₅₀ values to discern the impact of chlorine's positional isomerism on EGFR inhibition.
The resulting data will be crucial for establishing a structure-activity relationship for this chemical series. The more potent isomer identified through this protocol would be a prime candidate for subsequent validation in cell-based assays (e.g., measuring inhibition of cancer cell proliferation in EGFR-dependent cell lines like A549) and, ultimately, in vivo studies. This systematic approach ensures that drug development efforts are focused on the most promising chemical matter, accelerating the path toward novel therapeutic agents.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1-Methyl-1H-Indole-2-Carboxylic Acid Derivatives
An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Among its many variations, the 4-chloro-1-methyl-1H-indole-2-carboxylic acid framework has emerged as a promising starting point for the development of novel therapeutics, particularly as enzyme inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this class of compounds, supported by experimental data and detailed protocols.
The Core Scaffold: A Foundation for Potent Activity
The 4-chloro-1-methyl-1H-indole-2-carboxylic acid moiety possesses a unique combination of electronic and steric properties that make it an attractive scaffold for inhibitor design. The indole ring system provides a planar surface for potential π-π stacking interactions within protein binding sites, while the carboxylic acid group at the C2 position is a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule to its biological target.[1][2][3][4] The substituents at the N1 (methyl) and C4 (chloro) positions play significant roles in modulating the molecule's overall properties and activity.
Derivatives of this core structure have shown potent inhibitory activity against a range of biological targets, including HIV-1 integrase and enzymes from Mycobacterium tuberculosis.[3][4][5] Understanding how modifications to this scaffold impact biological activity is paramount for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Deep Dive into Structure-Activity Relationships
The biological activity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives can be systematically modulated by chemical modifications at several key positions.
The Critical Role of the C2-Carboxylic Acid
The carboxylic acid group at the C2 position is arguably the most critical functional group for the biological activity of many derivatives in this class. It often acts as a key pharmacophore, participating in essential hydrogen bonding interactions with amino acid residues in the target protein's active site.[1][2] In many enzyme systems, this acidic moiety can also chelate essential metal ions, such as Mg2+, which are often required for catalytic activity.[3][6]
Key Insights:
-
Bioisosteric Replacement: Attempts to replace the carboxylic acid with other acidic functional groups have generally led to a significant decrease in activity, highlighting its importance.[7] However, in some cases, converting the carboxylic acid to a carboxamide can retain or even enhance activity, depending on the target and the nature of the amide substituent.[1][2][5][8][9]
-
Esterification: Esterification of the carboxylic acid typically results in a loss of potency, as it removes the acidic proton and the ability to form key ionic interactions.
The Influence of the C4-Chloro Substituent
The chloro group at the C4 position exerts a significant influence on both the electronic properties of the indole ring and the overall lipophilicity of the molecule.
Key Insights:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the indole nitrogen and the C2-carboxylic acid, which can in turn affect binding affinity.
-
Steric and Lipophilic Contributions: The chloro group occupies a specific region of space and increases the lipophilicity of the scaffold. This can lead to favorable van der Waals interactions within a hydrophobic pocket of the target protein. Studies on related indole-2-carboxamides have shown that chloro, fluoro, or cyano substitutions at the 4- and 6-positions can significantly improve metabolic stability and antitubercular activity.[5]
The Impact of N1-Methylation
Methylation of the indole nitrogen at the N1 position has several important consequences for the molecule's properties.
Key Insights:
-
Conformational Rigidity: The N-methyl group can influence the preferred conformation of the molecule, which may be important for optimal binding to the target.
-
Solubility and Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact cell permeability and pharmacokinetic properties.
-
Loss of Hydrogen Bonding: The N-methyl group prevents the indole nitrogen from acting as a hydrogen bond donor, which can be either beneficial or detrimental to activity depending on the specific interactions within the binding site.
Exploration of Other Ring Positions
While the C2, C4, and N1 positions are critical, modifications at other positions on the indole ring (C3, C5, C6, and C7) can also fine-tune the activity and properties of these derivatives.
Key Insights:
-
C3 Position: Introduction of substituents at the C3 position can lead to significant gains in potency by allowing for interactions with adjacent hydrophobic pockets in the target protein. For example, the introduction of a long branch at C3 has been shown to improve interactions with a hydrophobic cavity near the active site of HIV-1 integrase.[3][4]
-
C5 and C6 Positions: Halogenation or the introduction of other small lipophilic groups at the C5 and C6 positions can enhance binding affinity through additional hydrophobic or halogen-bonding interactions. In some cases, a C6-halogenated benzene ring can effectively bind with viral DNA through π-π stacking interactions.[10][6]
Comparative Performance Analysis
The following table summarizes the in vitro activity of representative indole-2-carboxylic acid derivatives against HIV-1 integrase, illustrating the SAR principles discussed above.
| Compound ID | C3-Substituent | C6-Substituent | IC50 (µM) |
| 1 | H | H | 32.37[11] |
| 17a | -CH2-O-Bn(4-CF3) | -NH-Ph(3-F, 4-OMe) | 3.11[10][6] |
| 20a | -CH2-O-Bn(2-F) | -NH-Ph(3-F, 4-OMe) | 0.13[3][4] |
Data sourced from studies on HIV-1 integrase inhibitors.[3][6][11]
This data clearly demonstrates that strategic substitution at the C3 and C6 positions can lead to a dramatic increase in inhibitory potency, with compound 20a being over 200-fold more active than the unsubstituted parent compound 1 .
Key Experimental Workflows
Reproducible and well-documented experimental protocols are the cornerstone of reliable SAR studies. Below are representative workflows for the synthesis and biological evaluation of these compounds.
Synthesis Protocol: A Representative Amide Derivative
This protocol outlines a general method for the synthesis of an amide derivative from the parent carboxylic acid, a common step in SAR exploration.
Step 1: Activation of the Carboxylic Acid
-
Dissolve 1 equivalent of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Add 1.1 equivalents of a coupling agent (e.g., HATU or HOBt/EDC) and 2 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Amide Coupling
-
To the activated ester solution, add 1.2 equivalents of the desired primary or secondary amine.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Bioassay Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol describes a typical in vitro assay to evaluate the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.[11]
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Donor DNA (vDNA) substrate, labeled with a fluorescent tag
-
Target DNA (tDNA) substrate
-
Assay buffer (containing Mg2+ or Mn2+)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Raltegravir)
Procedure:
-
In a 96-well plate, add 2 µL of the test compound at various concentrations (typically in a serial dilution).
-
Add 40 µL of a pre-mixture containing the integrase enzyme and the labeled vDNA in the assay buffer.
-
Incubate the plate at 37°C for 30 minutes to allow for 3'-processing of the vDNA.
-
Add 10 µL of the tDNA to initiate the strand transfer reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the products using a suitable detection method, such as fluorescence polarization or gel electrophoresis, to quantify the extent of strand transfer.
-
Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Relationships and Workflows
Diagrams can provide a clear, at-a-glance summary of complex information.
Caption: Key SAR takeaways for the indole-2-carboxylic acid scaffold.
Caption: A typical workflow from synthesis to SAR analysis.
Conclusion and Future Perspectives
The 4-chloro-1-methyl-1H-indole-2-carboxylic acid scaffold is a versatile and potent platform for the design of enzyme inhibitors. The structure-activity relationships are well-defined, with the C2-carboxylic acid serving as a crucial anchor and substitutions at the C3, C4, and C6 positions providing avenues for significant potency and property optimization. Future work in this area should focus on exploring novel substitutions that can enhance interactions with less conserved regions of target enzymes, potentially leading to inhibitors with improved selectivity and a lower propensity for resistance development. Furthermore, a continued focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Indole-2-Carboxylic Acids
Introduction: The Enduring Significance of the Indole-2-Carboxylic Acid Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry and materials science, with the indole-2-carboxylic acid motif serving as a crucial building block for a vast array of biologically active molecules. Its derivatives are integral to the structure of numerous pharmaceuticals, including antiviral agents and CysLT1 antagonists.[1][2] The precise substitution pattern on the indole core is critical for modulating pharmacological activity, making the choice of synthetic route a paramount decision in any drug discovery or development program. This guide provides a comparative analysis of the principal synthetic routes to substituted indole-2-carboxylic acids, evaluating classical "named" reactions against modern transition-metal-catalyzed strategies. We will delve into the mechanistic underpinnings, practical considerations of substrate scope and functional group tolerance, and process efficiency, providing researchers with the insights needed to select the optimal path for their specific target.
I. Classical Synthetic Routes: The Foundation of Indole Chemistry
For over a century, the Fischer, Reissert, and Hemetsberger syntheses have been the workhorses for constructing the indole nucleus. Each offers a unique approach with distinct advantages and inherent limitations.
The Fischer Indole Synthesis
Discovered in 1883, the Fischer indole synthesis is arguably the most well-known method for preparing indoles.[3] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound—in our case, a pyruvate derivative to yield the target indole-2-carboxylate.
Mechanism and Causality:
The reaction proceeds through a cascade of acid-catalyzed steps. The initial phenylhydrazone isomerizes to its enamine tautomer. A critical[4][4]-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a new C-C bond, which disrupts the aromaticity of the benzene ring. Subsequent tautomerization re-aromatizes the ring, and an intramolecular cyclization followed by the elimination of ammonia yields the final indole product.[3] The choice of a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or Brønsted acids, is crucial to drive the equilibrium towards the cyclized product, especially for sterically hindered or electronically deactivated substrates.
Logical Workflow: Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Advantages:
-
Versatility: A wide variety of substituted arylhydrazines and pyruvates can be used, allowing for diverse substitution patterns on the final indole.
-
Cost-Effectiveness: The starting materials are often readily available and inexpensive.
Limitations:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric products.
-
Safety: Arylhydrazines are often toxic and can be unstable.[5]
-
Moderate Yields for Complex Substrates: Yields can be low for sterically hindered or electronically demanding substrates. For example, the original synthesis of 1-methyl-2-indolecarboxylic acid reported a very low yield of 5%.[3]
The Reissert Indole Synthesis
The Reissert synthesis provides a reliable route to indole-2-carboxylic acids starting from an o-nitrotoluene and diethyl oxalate.[6] This method is particularly useful when the corresponding arylhydrazine required for the Fischer synthesis is not readily accessible.
Mechanism and Causality:
The synthesis begins with a base-catalyzed Claisen condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[6][7] The choice of base is critical; stronger bases like potassium ethoxide generally give better results than sodium ethoxide.[6] The key step is the reductive cyclization of this intermediate. The nitro group is reduced to an amine, which then spontaneously undergoes intramolecular cyclization onto the adjacent ketone, followed by dehydration to form the aromatic indole ring.[8] A variety of reducing agents can be employed, including zinc in acetic acid, iron powder, or catalytic hydrogenation, allowing for optimization based on substrate compatibility.[8]
Logical Workflow: Reissert Indole Synthesis
Caption: General workflow for the Reissert indole synthesis.
Advantages:
-
Good Availability of Starting Materials: Substituted o-nitrotoluenes are often more accessible or stable than the corresponding arylhydrazines.
-
Predictable Regiochemistry: The substitution pattern of the final indole is directly determined by the starting o-nitrotoluene.
-
Milder Cyclization: While the initial condensation requires a strong base, the reductive cyclization can often be performed under milder conditions than the Fischer synthesis.
Limitations:
-
Multi-step Process: The synthesis involves at least two distinct steps (condensation and reduction), which can impact overall yield and process time.
-
Functional Group Tolerance: The strong base in the first step and the reducing conditions in the second can limit the scope of compatible functional groups.
-
Waste Generation: The use of stoichiometric reducing agents like zinc or iron generates significant metal waste.
The Hemetsberger Indole Synthesis
The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[9]
Mechanism and Causality:
The synthesis starts with the preparation of an α-azidocinnamate ester, typically via a Knoevenagel condensation between an aryl aldehyde and an α-azidoacetate.[10] The crucial step is the thermolysis of this intermediate, usually in a high-boiling solvent like xylene. It is postulated that heating leads to the extrusion of dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular C-H insertion into an ortho C-H bond of the adjacent aryl ring to form the indole.[9][10] While the exact mechanism is still debated, the isolation of azirine intermediates suggests a complex pathway.[9]
Logical Workflow: Hemetsberger Indole Synthesis
Caption: General workflow for the Hemetsberger indole synthesis.
Advantages:
-
Good Yields: The cyclization step often proceeds in good to excellent yields, typically above 70%.[9]
-
Predictable Regiochemistry: The position of substituents on the starting aryl aldehyde directly translates to the final indole product.
Limitations:
-
Stability of Starting Materials: The α-azidocinnamate esters can be unstable and difficult to synthesize and handle.[9]
-
Safety Concerns: The use of organic azides poses a significant safety risk due to their potential to decompose explosively. High temperatures required for thermolysis further increase this risk.
-
Limited Popularity: Due to the challenges in preparing the starting material and the associated safety hazards, this method is less commonly used than the Fischer or Reissert syntheses.[9]
II. Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways for C-C and C-N bond formation.
Palladium-Catalyzed Syntheses
Palladium catalysis has emerged as a powerful tool for constructing the indole-2-carboxylate scaffold. These methods often rely on C-H activation or cross-coupling strategies.
Mechanism and Causality: Aerobic C-H Amination
A prominent example is the aerobic, palladium-catalyzed intramolecular amination of aryl C-H bonds.[11][12] Starting from a readily accessible 2-acetamido-3-aryl-acrylate, a Pd(II) catalyst facilitates the intramolecular C-H amination. The reaction uses molecular oxygen as the terminal oxidant, making it a highly attractive process from a green chemistry perspective.[11] The N-acetyl group on the substrate acts as a directing group, guiding the palladium catalyst to the ortho C-H bond of the aryl ring, ensuring regioselectivity. The catalytic cycle involves C-H activation, C-N bond formation via reductive elimination, and re-oxidation of the Pd(0) species back to the active Pd(II) state by oxygen.[11]
Advantages:
-
Mild Conditions: Reactions are often run at lower temperatures compared to classical methods.
-
Excellent Functional Group Tolerance: The mild conditions allow for the presence of a wide range of functional groups, including halides, esters, and ketones.[11]
-
High Atom Economy: C-H activation strategies avoid the need for pre-functionalized starting materials (like halides or organometallics), improving atom economy.
-
Green Oxidant: The use of O₂ as the terminal oxidant produces water as the only byproduct.[11]
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Directing Group Requirement: Many C-H activation strategies require a directing group on the nitrogen, which may need to be installed and later removed, adding steps to the overall synthesis.
Copper-Catalyzed Syntheses
Copper catalysis provides a more cost-effective alternative to palladium for the synthesis of indole-2-carboxylates. These methods often proceed via cascade or domino reactions.
Mechanism and Causality: Cascade Condensation/Coupling
A notable copper-catalyzed approach involves the reaction of a 2-haloaryl aldehyde or ketone with an isocyanoacetate.[13] This one-pot process is thought to proceed through a cascade of events: initial condensation of the isocyanoacetate with the carbonyl group, followed by a copper-catalyzed intramolecular C-N bond formation (Ullmann-type coupling). The reaction is often ligand-free and tolerant of various substituents on the aromatic ring. The choice of the halide is important, with iodides reacting at room temperature, while bromides and chlorides require elevated temperatures.[13]
Advantages:
-
Cost-Effectiveness: Copper catalysts are significantly cheaper and more abundant than palladium catalysts.
-
Operational Simplicity: Many procedures are one-pot and do not require expensive or sensitive ligands.
-
Broad Substrate Scope: The method is effective for a range of 2-haloaryl aldehydes and ketones.[13]
Limitations:
-
Higher Temperatures for Less Reactive Halides: The use of cheaper aryl chlorides and bromides often requires higher reaction temperatures (80-120 °C).
-
Base Stoichiometry: A stoichiometric amount of base (e.g., Cs₂CO₃) is typically required.
III. Comparative Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Feature | Fischer Synthesis | Reissert Synthesis | Hemetsberger Synthesis | Pd-Catalyzed C-H Amination | Cu-Catalyzed Cascade |
| Starting Materials | Arylhydrazine, Pyruvate | o-Nitrotoluene, Diethyl Oxalate | Aryl Aldehyde, Azidoacetate | 2-Acetamido-3-aryl-acrylate | 2-Haloaryl Aldehyde, Isocyanoacetate |
| Key Transformation | [4][4]-Sigmatropic Rearrangement | Reductive Cyclization | Nitrene C-H Insertion | C-H Amination | Intramolecular C-N Coupling |
| Typical Conditions | Strong acid (PPA, ZnCl₂), high temp. | Strong base, then reduction (e.g., Zn/HOAc) | High temp. thermolysis (e.g., xylene, 140°C) | Pd(II) catalyst, O₂, moderate temp. (e.g., 100°C) | Cu(I) catalyst, base, RT to 120°C |
| Typical Yields | 5-80% (highly variable)[3] | 50-75% (overall) | >70% (cyclization step)[9] | 60-95%[11] | 60-94%[13] |
| Functional Group Tolerance | Poor to Moderate | Moderate | Good | Excellent[11] | Good to Excellent |
| Atom Economy | Moderate (loss of H₂O, NH₃) | Poor (use of stoichiometric reductants) | Good (loss of N₂) | Excellent (loss of H₂O) | Good (loss of halide salt) |
| Safety Concerns | Toxic/unstable hydrazines | Nitro compounds, strong base | High: Explosive azide intermediates, high temps | Flammable solvents | Generally moderate |
| Green Chemistry Profile | Poor (harsh acids, toxic reagents) | Poor (metal waste, harsh base) | Poor (hazardous reagents, high energy) | Very Good (catalytic, O₂ oxidant) | Good (cheaper metal, but often needs DMF) |
IV. Experimental Protocols
The following protocols are representative examples for the synthesis of substituted ethyl indole-2-carboxylates via classical and modern routes.
Protocol 1: Reissert Synthesis of Ethyl Indole-2-Carboxylate
This two-step procedure is adapted from Organic Syntheses.[14]
Step A: Preparation of the Potassium Salt of Ethyl o-Nitrophenylpyruvate
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add potassium metal (39.1 g, 1.00 g-atom) to commercial absolute ethanol (250 mL) under a slow stream of dry nitrogen.
-
Add a mixture of absolute ethanol (250 mL) and anhydrous ether (200 mL) from the dropping funnel at a rate that maintains a mild reflux.
-
Once all the potassium has dissolved, cool the solution to room temperature and add 2.5 L of anhydrous ether.
-
Add diethyl oxalate (146 g, 1.00 mole) with stirring, followed 10 minutes later by o-nitrotoluene (137 g, 1.00 mole).
-
After an additional 10 minutes, pour the mixture into a 5-L Erlenmeyer flask, stopper it, and let it stand for at least 24 hours.
-
Collect the deep-purple potassium salt by filtration and wash with anhydrous ether until the filtrate is colorless.
-
The yield of the air-dried salt is typically 204–215 g (74–78%).
Step B: Reductive Cyclization to Ethyl Indole-2-Carboxylate
-
In a 400-mL hydrogenation bottle, dissolve the potassium salt (30 g, 0.109 mole) in glacial acetic acid (200 mL).
-
Add platinum catalyst (0.20 g) and place the bottle in a Parr low-pressure hydrogenation apparatus.
-
Flush the system several times with hydrogen and shake under an initial pressure of ~30 p.s.i. until hydrogen uptake ceases (approx. 1-2 hours).
-
Remove the catalyst by filtration and wash with glacial acetic acid.
-
Slowly add the filtrate to 3 L of water with stirring to precipitate the product as a yellow solid.
-
Collect the solid by filtration, wash with water, and dry over calcium chloride. The crude yield is 19.4–20.2 g (94–98%).
-
Recrystallization from a mixture of methylene chloride and light petroleum ether gives 11.3–11.7 g (41–44% overall yield from o-nitrotoluene) of pure ethyl indole-2-carboxylate as white needles.[14]
Protocol 2: Hemetsberger Synthesis of an Ethyl Indole-2-Carboxylate
This two-step procedure is a general method based on the Knoevenagel-Hemetsberger sequence.[15]
Step A: Synthesis of Ethyl (Z)-2-azido-3-(4-chlorophenyl)acrylate
-
To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of Na in 20 mL of absolute ethanol) at 0 °C, add ethyl azidoacetate (1.29 g, 10 mmol).
-
Stir the mixture for 15 minutes, then add a solution of 4-chlorobenzaldehyde (1.40 g, 10 mmol) in 10 mL of ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into ice water (100 mL) and acidify with dilute HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude azidocinnamate, which can be used in the next step without further purification.
Step B: Thermolysis to Ethyl 4-chloroindole-2-carboxylate
-
Dissolve the crude ethyl (Z)-2-azido-3-(4-chlorophenyl)acrylate from the previous step in 50 mL of anhydrous xylene.
-
Heat the solution to reflux (approx. 140 °C) under a nitrogen atmosphere for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. Nitrogen evolution will be observed.
-
Cool the reaction mixture to room temperature and remove the xylene under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure ethyl 4-chloroindole-2-carboxylate. Yields for the cyclization step are typically >70%.[9]
Safety Note: Organic azides are potentially explosive. This reaction must be conducted behind a blast shield in a well-ventilated fume hood. Avoid scratching or applying sudden pressure to the azide intermediate.
Protocol 3: Palladium-Catalyzed Synthesis of Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate
This protocol is adapted from a recent publication on the synthesis of indole-2-carboxylic acid derivatives for HIV-1 integrase inhibitors.
-
To a solution of ethyl 3-bromo-1H-indole-2-carboxylate (100 mg, 0.37 mmol) in 1,4-dioxane (10 mL) under a nitrogen atmosphere, add 4-methoxyaniline (46 mg, 0.37 mmol), palladium(II) acetate (16 mg, 0.07 mmol), cesium carbonate (176 mg, 0.56 mmol), and XPhos (71 mg, 0.15 mmol).
-
Degas the mixture with nitrogen for 10 minutes.
-
Heat the mixture with stirring at 110 °C for 2 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a petroleum ether-ethyl acetate gradient) to afford the desired product. The reported yield for this specific transformation is 75%.
V. Conclusion and Future Outlook
The synthesis of substituted indole-2-carboxylic acids remains a vibrant area of chemical research. While classical methods like the Fischer and Reissert syntheses are still valuable for their scalability and use of inexpensive starting materials, they are often hampered by harsh conditions, limited functional group tolerance, and poor green chemistry profiles. The Hemetsberger synthesis, though offering good yields, presents significant safety challenges that limit its widespread application.
Modern transition-metal-catalyzed methods, particularly those employing palladium and copper, represent a significant advancement. They offer milder conditions, superior functional group tolerance, and often higher atom economy. Palladium-catalyzed C-H activation strategies, in particular, are at the forefront of sustainable synthesis by minimizing pre-functionalization and using benign oxidants like molecular oxygen.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful balancing of factors including the complexity of the target molecule, the scale of the synthesis, cost, and safety considerations. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalytic systems that will further streamline access to this critically important class of heterocyclic compounds.
VI. References
-
A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). BenchChem.
-
Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. (2016). National Institutes of Health.
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2022). Beilstein Journal of Organic Chemistry.
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). Royal Society of Chemistry.
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Ethyl indole-2-carboxylate. (1963). Organic Syntheses, Coll. Vol. 5, p.567; Vol. 43, p.40.
-
Green Chemistry. (n.d.). Semantic Scholar.
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A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Organic Chemistry Portal.
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Hemetsberger indole synthesis. (n.d.). Wikipedia.
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Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. (2016). PubMed.
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The economies of synthesis. (2012). National Institutes of Health.
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(PDF) Hemetsberger Indole Synthesis. (2019). ResearchGate.
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Green Synthesis: Maximizing Atom Economy. (2021). J&K Scientific LLC.
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Indole-2-carboxylic acid, ethyl ester. (1963). Organic Syntheses.
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On Inventing Reactions for Atom Economy. (1998). ACS Publications.
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Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). MDPI.
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Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. [URL]([Link] Fischer indole synthesis applied to the total synthesis of natural products)
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Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI.
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Indoles via Knoevenagel–Hemetsberger reaction sequence. (2013). RSC Publishing.
-
Copper-Catalyzed Synthesis of Indole-2-carboxylates. (2010). Sci-Hub.
-
(PDF) Reissert-Indole-Synthesis.pdf. (2016). ResearchGate.
-
ChemInform Abstract: Indole Synthesis: A Review and Proposed Classification. (2011). ResearchGate.
-
Reissert indole synthesis. (n.d.). Wikipedia.
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (1977). Organic Syntheses.
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4-Thiazolecarboxylic acid, ethyl ester. (1981). Organic Syntheses.
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). National Institutes of Health.
-
US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
-
Palladium-catalysed synthesis of 2-substituted indoles. (2017). ResearchGate.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
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A Senior Application Scientist's Guide to HPLC Purity Validation of Synthesized 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of a synthesized compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Intermediates and active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure that residual starting materials, by-products, or degradation products do not compromise the final drug product. The indole nucleus, and specifically derivatives like 4-chloro-1-methyl-1H-indole-2-carboxylic acid, are prominent scaffolds in medicinal chemistry, recognized for their potential in developing novel therapeutics, including HIV-1 integrase inhibitors[1].
This guide provides an in-depth, field-proven methodology for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to quantify the purity of synthesized 4-chloro-1-methyl-1H-indole-2-carboxylic acid. We will move beyond a simple protocol, delving into the scientific rationale behind each step and establishing a self-validating system that ensures data integrity and reproducibility, in alignment with the International Council for Harmonisation (ICH) guidelines[2][3].
The Analytical Challenge: Anticipating Impurities
A robust analytical method is one that can selectively and accurately quantify the main compound in the presence of potential impurities. The synthesis of chloro-substituted indoles can sometimes lead to the formation of process-related impurities, such as des-chloro variants or isomers, which can be challenging to separate from the target molecule[4][5]. Therefore, the primary objective is to develop an HPLC method with sufficient resolving power and to validate it to prove it is fit for its intended purpose: accurately determining purity[3][6].
Experimental Design: A Framework for Trustworthy Data
This guide will compare the purity of a newly synthesized batch of 4-chloro-1-methyl-1H-indole-2-carboxylic acid against a commercially available, high-purity reference standard.
Materials and Reagents
-
Synthesized Compound: 4-chloro-1-methyl-1H-indole-2-carboxylic acid (Lot No. SYN-20260115)
-
Reference Standard: 4-chloro-1-methyl-1H-indole-2-carboxylic acid, >98.5% Purity (Commercially sourced)[7]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA), HPLC Grade
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Causality Behind Component Selection:
-
C18 Column: The C18 (octadecyl) stationary phase is the workhorse for small molecule analysis due to its strong hydrophobic retention, making it ideal for separating non-polar to moderately polar compounds like our target indole derivative[8].
-
Trifluoroacetic Acid (TFA): The addition of a small amount of TFA (typically 0.1%) to the mobile phase serves two purposes. First, it acidifies the mobile phase, suppressing the ionization of the carboxylic acid group on our analyte. This ensures a single, un-ionized form interacts with the stationary phase, resulting in sharper, more symmetrical peaks. Second, it acts as an ion-pairing agent, further improving peak shape[8].
Part 1: The HPLC Method Protocol
This protocol is designed for robust separation and reliable quantification.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 0.1% TFA in Deionized Water (v/v). (e.g., 1 mL of TFA in 999 mL of water).
-
Mobile Phase B (Organic): Prepare 0.1% TFA in Acetonitrile (v/v). (e.g., 1 mL of TFA in 999 mL of acetonitrile).
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
Step 2: Sample and Standard Preparation
-
Solvent (Diluent): Use a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Synthesized Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10.0 mL of diluent. Then, dilute 1.0 mL of this solution to 10.0 mL with diluent.
Step 3: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Rationale for Gradient Elution: A gradient program, which changes the mobile phase composition over time, is employed to ensure that both moderately polar impurities (eluting early) and highly non-polar impurities (eluting late) are effectively separated and detected within a reasonable run time[9].
Part 2: Method Validation Protocol (ICH Q2(R2) Framework)
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[3][6].
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC method validation and sample purity analysis.
System Suitability Testing (SST)
Why it's critical: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. It is the first line of defense against erroneous results.
-
Procedure: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Specificity (Selectivity)
Why it's critical: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants[10].
-
Procedure: Inject the diluent, the reference standard, and the synthesized sample. Compare the chromatograms.
-
Acceptance Criteria: The diluent should show no interfering peaks at the retention time of the main analyte. The main peak in the synthesized sample should have the same retention time as the reference standard. Peak purity analysis using a PDA detector can also be employed to confirm that the analyte peak is not co-eluting with any impurities[6].
Linearity
Why it's critical: Linearity confirms that the detector response is directly proportional to the concentration of the analyte over a specified range, which is fundamental for accurate quantification[10][11].
-
Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.
Accuracy
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is determined by spiking a sample with a known amount of analyte.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo or a known sample matrix with the reference standard.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level[9].
Precision
Why it's critical: Precision demonstrates the consistency and reproducibility of the method.
-
A. Repeatability (Intra-assay precision):
-
Procedure: Analyze six separate preparations of the synthesized sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD of the purity values should be ≤ 2.0%.
-
-
B. Intermediate Precision:
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of data should meet predefined criteria, demonstrating the method's ruggedness.
-
Results and Data Comparison
All quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: System Suitability Test Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
|---|---|---|---|---|
| 1 | 15.21 | 1254321 | 1.15 | 8540 |
| 2 | 15.22 | 1258765 | 1.14 | 8610 |
| 3 | 15.21 | 1249870 | 1.16 | 8555 |
| 4 | 15.23 | 1260112 | 1.15 | 8590 |
| 5 | 15.22 | 1255500 | 1.14 | 8605 |
| Mean | 15.22 | 1255714 | 1.15 | 8580 |
| %RSD | 0.05% | 0.35% | - | - |
| Status | - | Pass | Pass | Pass |
Table 2: Purity Analysis Comparison
| Sample ID | Main Peak Area | Total Peak Area | Purity (% Area) |
|---|---|---|---|
| Reference Standard | 1255714 | 1261500 | 99.54% |
| Synthesized Batch | 1234567 | 1265000 | 97.60% |
Discussion of Results: The system suitability results in Table 1 demonstrate that the HPLC system was operating correctly, with a %RSD of peak areas well below the 2.0% limit. The high plate count and low tailing factor indicate excellent column efficiency and peak shape.
The purity of the synthesized batch was determined to be 97.60% by the area normalization method (Table 2). This is compared against the reference standard's purity of 99.54%. The chromatogram of the synthesized batch revealed two minor impurity peaks at relative retention times of 0.85 and 1.25, which were well-resolved from the main peak, confirming the method's specificity. The validated method has proven to be linear, accurate, and precise, making it suitable for routine purity testing of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Conclusion
This guide has detailed a comprehensive and scientifically-grounded approach to validating an RP-HPLC method for the purity determination of synthesized 4-chloro-1-methyl-1H-indole-2-carboxylic acid. By adhering to the principles outlined in the ICH guidelines, we have established a trustworthy and self-validating system. The causality behind each experimental choice, from column chemistry to validation parameters, has been explained to provide a deeper understanding for researchers and drug development professionals. The validated method demonstrates excellent specificity, linearity, accuracy, and precision, confirming its suitability for its intended purpose in a regulated environment.
References
- CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google P
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 | Pharmacia. (2021). Pharmacia.
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2012). Acta Chromatographica. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2020). RSC Publishing. [Link]
-
4-Chloro-1-methyl-1H-indole-2-carboxylic acid | C10H8ClNO2. PubChem. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2018). PubMed. [Link]
- US8304541B2 - Process for the manufacture of an indolinone derivative - Google Patents.
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023). ACS Omega. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2018). ResearchGate. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (2016). International Journal of Engineering and Applied Sciences. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
Reversed-Phase HPLC for the Analysis of Biomolecules. (2015). LCGC International. [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2013). Journal of Chromatographic Science. [Link]
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Reverse Phase HPLC Basics for LC/MS. (2001). IonSource. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Arkivoc. [Link]
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A Comparative Efficacy Analysis of 4-Chloro-1-methyl-1H-indole-2-carboxylic Acid Derivatives and Existing Therapeutics
A Technical Guide for Researchers and Drug Development Professionals
In the dynamic landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. This guide provides a comprehensive comparative analysis of the efficacy of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives against established drugs in key therapeutic areas: HIV-1 infection, hepatocellular carcinoma, and inflammation. By synthesizing preclinical data and elucidating mechanisms of action, this document serves as a critical resource for researchers and scientists engaged in the development of novel therapeutics.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid scaffold has emerged as a versatile platform for the design of potent bioactive molecules. Structural modifications to this core, such as the introduction of a chloro group at the 4-position and a methyl group at the 1-position, can significantly modulate the pharmacological properties of the resulting derivatives. These modifications influence the compound's affinity for biological targets, metabolic stability, and overall efficacy. This guide will explore the therapeutic promise of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives in three distinct and critical areas of unmet medical need.
Comparative Efficacy in HIV-1 Treatment: A New Frontier for Integrase Inhibitors
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by antiretroviral therapy, with integrase strand transfer inhibitors (INSTIs) forming a cornerstone of modern treatment regimens.[1] However, the emergence of drug-resistant viral strains necessitates the continuous development of novel INSTIs with improved potency and resistance profiles.[1]
Mechanism of Action: Targeting the HIV-1 Integrase
HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.[2] INSTIs, including the clinically approved drugs raltegravir, elvitegravir, and dolutegravir, function by binding to the active site of the integrase enzyme and chelating essential magnesium ions (Mg2+), thereby blocking the strand transfer step of integration.[2]
Indole-2-carboxylic acid derivatives have been identified as a promising new class of INSTIs.[3][4] Their mechanism of action mirrors that of existing INSTIs, with the indole core and the C2 carboxyl group chelating the two Mg2+ ions within the integrase active site.[5][6]
Signaling Pathway: HIV-1 Integration and its Inhibition
Caption: HIV-1 integration pathway and the inhibitory action of indole derivatives.
Efficacy Comparison
| Compound/Drug | Target | IC50 (μM) | Reference |
| Indole Derivative 20a | HIV-1 Integrase | 0.13 | [5][6] |
| Indole Derivative 17a | HIV-1 Integrase | 3.11 | [3][4] |
| Indole Derivative 4a | HIV-1 (Antiviral Activity) | 10.06 | [3] |
| Raltegravir | HIV-1 Integrase | ~0.005 - 0.02 | [7] |
| Dolutegravir | HIV-1 Integrase | ~0.0005 | [7] |
Note: The IC50 values for existing drugs can vary depending on the specific assay conditions and viral strains used. The data presented for the indole derivatives are from preclinical studies and represent promising leads for further development.
A Novel Strategy for Hepatocellular Carcinoma: Targeting Proliferation and Angiogenesis
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. Sorafenib, a multi-kinase inhibitor, has been a standard of care for advanced HCC.[3] However, its efficacy is often limited by modest response rates and the development of resistance.
Mechanism of Action: A Multi-pronged Attack on Cancer
Sorafenib exerts its anticancer effects by inhibiting several key signaling pathways involved in tumor cell proliferation and angiogenesis.[3] It blocks the Raf/MEK/ERK pathway, which is crucial for cell proliferation, and inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby suppressing tumor angiogenesis.[3]
Recent research has identified indole derivatives as potential anticancer agents. While the precise mechanism of 4-chloro-1-methyl-1H-indole-2-carboxylic acid in HCC is yet to be fully elucidated, related indole compounds have shown promise in targeting pathways analogous to those inhibited by sorafenib.
Signaling Pathway: Sorafenib's Mechanism in Hepatocellular Carcinoma
Caption: Sorafenib's inhibitory effects on proliferation and angiogenesis pathways.
Efficacy Comparison
Direct comparative efficacy data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid against sorafenib is not currently available. However, studies on other sorafenib derivatives and related compounds provide a basis for potential comparison. For instance, a study on sorafenib analogs showed that compound 4c had a lower IC50 value (21.12 µg/mL) against the HepG2 liver cancer cell line compared to sorafenib (28.12 µg/mL), indicating a stronger cytotoxic potential.
| Compound/Drug | Cell Line | IC50 (µg/mL) | Reference |
| Sorafenib Analog 4c | HepG2 | 21.12 | |
| Sorafenib | HepG2 | 28.12 |
This data suggests that structural modifications to the core structures of existing drugs can lead to enhanced efficacy, highlighting the potential of novel indole derivatives in cancer therapy.
Modulating the Inflammatory Response: An Alternative to Traditional NSAIDs
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin production, indomethacin effectively reduces these symptoms.
Indole derivatives have also been investigated for their anti-inflammatory properties, with some demonstrating COX inhibitory activity.
Signaling Pathway: The Cyclooxygenase (COX) Pathway
Caption: The COX pathway and the inhibitory action of indomethacin and indole derivatives.
Efficacy Comparison
While specific anti-inflammatory data for 4-chloro-1-methyl-1H-indole-2-carboxylic acid is limited, studies on other indole derivatives have shown promising results. For example, a series of 2-(4-(methylsulfonyl) phenyl) indole derivatives demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Compounds 4b, 4d, and 4f from this series showed inflammation reduction of 93.7%, 85.1%, and 90.7% respectively, which is comparable to indomethacin (96% inhibition). Notably, some of these derivatives exhibited preferential inhibition of COX-2, which could translate to a better gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin.
| Compound/Drug | In Vivo Model | % Inhibition of Edema | Reference |
| Indole Derivative 4b | Carrageenan-induced paw edema | 93.7% | |
| Indole Derivative 4d | Carrageenan-induced paw edema | 85.1% | |
| Indole Derivative 4f | Carrageenan-induced paw edema | 90.7% | |
| Indomethacin | Carrageenan-induced paw edema | 96% |
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are representative methodologies for assessing the bioactivity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives.
HIV-1 Integrase Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer activity of HIV-1 integrase.
Workflow: HIV-1 Integrase Assay
Caption: A typical workflow for an in vitro HIV-1 integrase inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate well, combine recombinant HIV-1 integrase enzyme, a biotinylated donor DNA substrate mimicking the viral DNA end, and the test compound at various concentrations.
-
3'-Processing: Incubate the mixture to allow the integrase to process the 3' ends of the donor DNA.
-
Strand Transfer: Add a target DNA substrate that mimics the host DNA.
-
Integration Reaction: Incubate the reaction to allow the integrase to catalyze the insertion of the donor DNA into the target DNA.
-
Detection: The integrated product is captured on a streptavidin-coated plate and detected using an antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Data Analysis: The signal is measured, and the concentration of the test compound that inhibits 50% of the integrase activity (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT Assay) for HCC
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Formation: Incubate the plate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the anti-inflammatory activity of a compound.
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation: Use adult rats, fasted overnight before the experiment.
-
Compound Administration: Administer the test compound or the vehicle (control) orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Directions
The available preclinical data, primarily from studies on closely related analogs, suggests that 4-chloro-1-methyl-1H-indole-2-carboxylic acid derivatives represent a promising class of compounds with the potential for development as novel therapeutics for HIV-1 infection, hepatocellular carcinoma, and inflammatory disorders. Their efficacy profiles, particularly the potent inhibition of HIV-1 integrase and the significant anti-inflammatory and cytotoxic activities, warrant further investigation.
Future research should focus on synthesizing and evaluating the specific 4-chloro-1-methyl-1H-indole-2-carboxylic acid molecule to obtain direct comparative efficacy data against current standards of care. In vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties, safety, and therapeutic potential of these compounds. Furthermore, exploring the structure-activity relationships within this series of derivatives could lead to the identification of even more potent and selective drug candidates. The insights provided in this guide aim to facilitate and inspire these future research endeavors.
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The Role of Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma: An Update. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. (URL: [Link])
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Indomethacin - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (URL: [Link])
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. (URL: [Link])
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Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC - NIH. (URL: [Link])
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. (URL: [Link])
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Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. (URL: [Link])
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HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PubMed Central. (URL: [Link])
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A Senior Application Scientist’s Guide to Assessing the Batch-to-Batch Consistency of Synthesized 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Introduction: Beyond the Certificate of Analysis
In the rigorous landscape of drug development and chemical research, 4-chloro-1-methyl-1H-indole-2-carboxylic acid serves as a critical structural motif and intermediate. Its molecular integrity and uniformity directly influence the yield, purity, and safety profile of downstream active pharmaceutical ingredients (APIs). While a Certificate of Analysis (CoA) provides a snapshot of a single batch's quality, true process control and predictable outcomes hinge on robust batch-to-batch consistency.[1] Inconsistent batches, even if they meet initial specifications, can introduce subtle variations in impurity profiles or physical properties, leading to unforeseen challenges in scale-up, formulation, and regulatory compliance.[1][]
This guide provides a comprehensive framework for researchers and drug development professionals to establish a multi-faceted analytical workflow for assessing the batch-to-batch consistency of 4-chloro-1-methyl-1H-indole-2-carboxylic acid. We will move beyond simple pass/fail criteria to a holistic understanding of chemical and physical attributes, ensuring that each new batch will behave predictably in your process. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize a deep understanding of the product and process.[3]
Pillar 1: Chromatographic Purity and Impurity Profiling
The cornerstone of consistency assessment is the separation and quantification of the main component from its process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose, while its coupling with Mass Spectrometry (LC-MS) is indispensable for impurity identification.[4][5]
The 'Why': Rationale for Method Selection
We employ a reversed-phase HPLC (RP-HPLC) method for several key reasons. The C18 stationary phase is ideal for retaining the moderately non-polar indole core of the target molecule. An acidic mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, well-defined analyte state that results in sharp, symmetrical peaks, which is essential for accurate quantification. A photodiode array (PDA) or UV detector is selected for its sensitivity to the chromophoric indole ring system.
LC-MS is used orthogonally to provide mass information, which is critical for identifying unknown impurities that may arise from variations in the synthesis.[6][7] This is a proactive measure to ensure no new, potentially genotoxic, impurities appear in subsequent batches.
Experimental Protocol: RP-HPLC-UV Method
Objective: To quantify the purity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid and profile known and unknown impurities.
Instrumentation & Columns:
-
HPLC or UPLC system with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (ACS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
Chromatographic Conditions:
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~10 mg of the batch sample and dissolve in 10 mL of diluent for a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.
System Suitability:
-
Tailing Factor: For the main peak, should be ≤ 1.5.
-
Theoretical Plates: For the main peak, should be ≥ 2000.
-
Repeatability: Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections of a standard solution.
Pillar 2: Definitive Structural Confirmation via NMR
While chromatography indicates purity, it does not definitively confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation, providing an atomic-level fingerprint of the molecule.[8][9] For batch-to-batch consistency, ¹H and ¹³C NMR spectra serve as a crucial identity test and can reveal significant structural impurities that might co-elute with the main peak in HPLC.
The 'Why': Rationale for NMR Analysis
A ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Any deviation in peak shifts, splitting patterns, or integration values between batches signals a potential structural difference or the presence of a significant impurity. ¹³C NMR provides complementary information on the carbon framework of the molecule.[10][11] Comparing the spectra of a new batch against a well-characterized reference standard is a powerful method for confirming consistent chemical structure.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the structural identity and integrity of 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample batch in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Acceptance Criteria:
-
The chemical shifts, multiplicities (splitting patterns), and integration of the new batch's ¹H NMR spectrum must match those of the reference standard within an acceptable tolerance (e.g., ±0.02 ppm).
-
The chemical shifts in the ¹³C NMR spectrum must match the reference standard within ±0.2 ppm.
-
No significant unassigned signals should be present.
Pillar 3: Solid-State Characterization with Thermal Analysis
The physical properties of a chemical intermediate are as critical as its chemical purity, profoundly impacting handling, solubility, and reaction kinetics in downstream processes.[1] Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the solid-state properties of a material, such as its melting point, crystallinity, and polymorphism.[12][13]
The 'Why': Rationale for DSC Analysis
A sharp, well-defined melting endotherm in a DSC thermogram is indicative of a highly crystalline and pure material.[14] A broad melting range or the presence of multiple thermal events could suggest the presence of impurities or, critically, different polymorphic forms.[15] Since polymorphs can have different stabilities and solubilities, ensuring a consistent crystalline form from batch to batch is essential for reproducible manufacturing.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and assess the crystalline consistency of the material.
Instrumentation:
-
Calibrated DSC instrument with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan to serve as the reference.
Analytical Conditions:
-
Temperature Program: Heat the sample from 25°C to a temperature sufficiently above its melting point (e.g., 250°C) at a constant rate of 10°C/min.
-
Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.
Data Analysis:
-
Determine the onset temperature and the peak maximum of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus).
-
Observe the thermogram for any other thermal events (e.g., recrystallization exotherms or additional endotherms).
Synthesizing the Data: A Comparative Framework
A robust assessment of batch-to-batch consistency relies on comparing data from all three analytical pillars against both a pre-defined specification and the results from a trusted reference batch.
Comparative Data Summary: Batches A, B, and C
| Parameter | Analytical Method | Specification | Batch A (Reference) | Batch B | Batch C | Consistency Verdict |
| Purity (Area %) | HPLC-UV | ≥ 99.0% | 99.7% | 99.6% | 98.5% | Batch C Fails |
| Impurity X (Area %) | HPLC-UV | ≤ 0.15% | 0.08% | 0.10% | 0.25% | Batch C Fails |
| Total Impurities | HPLC-UV | ≤ 0.50% | 0.30% | 0.40% | 1.50% | Batch C Fails |
| Structural Match | ¹H & ¹³C NMR | Matches Reference | N/A | Match | Match | Pass |
| Melting Point (Onset) | DSC | 208-212°C | 210.5°C | 210.2°C | 205.1°C | Batch C Fails |
| DSC Profile | DSC | Single Sharp Peak | Single Sharp Peak | Single Sharp Peak | Broad Peak | Batch C Fails |
Analysis of Results:
-
Batch B is deemed consistent with the reference Batch A . Its purity, impurity profile, and thermal behavior are all within specification and show minimal deviation from the reference.
-
Batch C is not consistent . Despite the NMR showing the correct primary structure, the low purity, high level of Impurity X, and depressed, broad melting point indicate significant issues. This batch would be rejected and an investigation into the manufacturing process would be triggered.
Visualizing the Workflow and Logic
To ensure a standardized and logical approach, the assessment process can be visualized as a workflow.
Caption: Workflow for assessing batch-to-batch consistency.
Caption: Logic map linking analytical observations to required actions.
Conclusion
Assessing the batch-to-batch consistency of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is not a single measurement but a holistic evaluation of its chemical and physical identity. By integrating chromatographic purity analysis, definitive structural confirmation by NMR, and solid-state characterization via DSC, a comprehensive and robust quality control system can be established.[1][] This multi-pronged approach, rooted in the principles of the ICH guidelines, ensures that each batch of this critical intermediate is not only within specification but is truly consistent, safeguarding the integrity and reproducibility of your research and development pipeline.[3]
References
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Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL: [Link]
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Title: Impurity Profiling Using Convergence Chromatography and Mass Spectrometry Source: Pharmaceutical Technology URL: [Link]
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Title: From Research to Market: Ensuring Quality through Batch Release Testing and ICH Compliance in Drug Development Source: Zenovel URL: [Link]
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Title: Confident pharmaceutical impurity profiling using high-res mass spec Source: Separation Science URL: [Link]
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Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]
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Title: Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs) Source: Ardena URL: [Link]
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Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL: [Link]
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Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
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Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source: At Tianming Pharmaceutical URL: [Link]
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Title: Guidance 027 Demonstration of Active Pharmaceutical Ingredient (API) Batch Homogeneity Source: GMP SOP URL: [Link]
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Title: Batch-to-batch consistency checks Source: Spectralys Biotech URL: [Link]
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Title: Ensuring Batch-to-Batch Consistency in Weight Variation Validation Source: Pharma.Tips URL: [Link]
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Title: Complete Guide to ICH Stability Testing for APIs & FPPs Source: YouTube URL: [Link]
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Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]
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Title: Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation Source: National Institutes of Health (PMC) URL: [Link]
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Title: TGA and DSC are key thermal analyses for solid state characterization Source: Holodiag URL: [Link]
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Title: 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL: [Link]
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Title: Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide Source: ResearchGate URL: [Link]
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Title: Synthesis and NMR spectra of [15N]indole Source: ResearchGate URL: [Link]
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Title: 13C NMR spectroscopy of indole derivatives Source: R Discovery URL: [Link]
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Title: ICH Guidelines Source: ReeSach URL: [Link]
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Title: Pharmaceutical Development Q8(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: 4-Chloro-1-methyl-1H-indole-2-carboxylic acid Source: PubChem URL: [Link]
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A Comparative Guide to the Validation of Indole-2-Carboxylic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This guide provides an in-depth comparison of the validation of several indole-2-carboxylic acid derivatives across different therapeutic areas, supported by experimental data from peer-reviewed literature. We will delve into the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Targeting Cancer - Multi-faceted Approaches
Indole-2-carboxylic acid derivatives have emerged as promising candidates for cancer therapy by targeting various key proteins involved in tumor growth, proliferation, and survival.
Dual Inhibition of IDO1 and TDO for Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing kynurenine, which suppresses the activity of immune cells. Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.[1]
A study by Cui et al. (2020) described the design, synthesis, and biological evaluation of a series of 6-acetamido-indole-2-carboxylic acid derivatives as dual IDO1/TDO inhibitors.[1]
The study identified compound 9o-1 as a potent dual inhibitor. Its performance was compared to other synthesized derivatives.
| Compound | IDO1 IC50 (μM) | TDO IC50 (μM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | double-digit nM | double-digit nM |
Table 1: Inhibitory activities of selected indole-2-carboxylic acid derivatives against IDO1 and TDO.[1]
The para-benzoquinone derivative 9p-O , an oxidation product of a precursor compound, demonstrated even more potent inhibition, reaching the double-digit nanomolar range.[1] This highlights the potential for further optimization of this chemical series. The validation of these compounds involved robust enzymatic assays and molecular modeling to predict their binding modes within the active sites of IDO1 and TDO.[1]
The following workflow outlines the typical steps for evaluating the inhibitory activity of compounds against IDO1 and TDO.
Multi-Targeting Kinase Pathways in Cancer
Indole-2-carboxamides have been investigated as inhibitors of key kinases involved in cancer cell proliferation and survival, such as EGFR and CDK2. A 2022 study synthesized and evaluated a novel series of these derivatives for their antiproliferative activity.[2]
Several compounds demonstrated potent inhibitory activity against both EGFR and CDK2, with some even surpassing the efficacy of the reference drugs.
| Compound | Antiproliferative GI50 (µM) vs. MCF-7 | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5d | 1.10 | 89 ± 6 | 25 |
| 5e | 0.95 | 93 ± 8 | 13 |
| 5h | 1.05 | - | 11 |
| 5j | 1.50 | 98 ± 8 | 34 |
| 5k | 1.25 | - | 19 |
| Erlotinib (ref.) | - | 80 ± 5 | - |
| Dinaciclib (ref.) | - | - | 20 |
Table 2: Comparative activity of indole-2-carboxamide derivatives against a breast cancer cell line (MCF-7) and their respective kinase targets.[2][3]
Notably, compounds 5e and 5h showed superior CDK2 inhibition compared to the reference compound dinaciclib.[2] Compound 5d exhibited EGFR inhibitory activity comparable to erlotinib.[2] This dual-targeting capability is a significant advantage in cancer therapy, as it can help to overcome resistance mechanisms.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxylic acid derivatives for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Part 2: Combating Infectious Diseases - HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6][7]
Comparative Performance of Indole-2-Carboxylic Acid-Based INSTIs:
A 2023 study by Meng et al. reported the discovery and optimization of indole-2-carboxylic acid derivatives as potent INSTIs.[8]
| Compound | Integrase Strand Transfer IC50 (µM) |
| Parent Compound (3) | - |
| 15 | Improved by 5.3-fold vs. parent |
| 18 | Improved by 6.5-fold vs. parent |
| 19a | 1.70 |
| 19b | 1.05 |
| 20a | 0.13 |
Table 3: Inhibitory activity of optimized indole-2-carboxylic acid derivatives against HIV-1 integrase strand transfer.[6][8]
Through structural optimizations, including the introduction of a long branch at the C3 position and a halogenated benzene ring at the C6 position, the inhibitory activity was significantly enhanced, with compound 20a exhibiting an impressive IC50 of 0.13 µM.[6][8]
Part 3: Neurological Disorders - Targeting the Glycine Binding Site
Indole-2-carboxylates have been validated as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor, which is implicated in various neurological disorders.
In Vitro and In Vivo Validation:
A study by Di Fabio et al. synthesized and evaluated a series of indole-2-carboxylates for their affinity to the glycine binding site and their in vivo efficacy.[9]
The lead compound, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (Compound 8 ), demonstrated high affinity and in vivo potency.[9]
| Parameter | Value |
| In Vitro Affinity (pKi) | 8.5 (nanomolar range) |
| In Vivo Potency (ED50, iv) | 0.06 mg/kg |
| In Vivo Potency (ED50, po) | 6 mg/kg |
Table 4: Validation data for an indole-2-carboxylate antagonist of the glycine binding site.[9]
The high in vitro affinity translated to potent in vivo activity in a mouse model of NMDA-induced convulsions, demonstrating the potential of this compound class for treating central nervous system disorders.[9]
-
Animal Model: Use male mice.
-
Compound Administration: Administer the test indole-2-carboxylate derivative intravenously (iv) or orally (po) at various doses.
-
NMDA Challenge: After a predetermined time, inject a convulsive dose of N-methyl-D-aspartate (NMDA) intracerebroventricularly.
-
Observation: Observe the mice for the presence or absence of generalized seizures.
-
Data Analysis: Calculate the ED50, the dose required to protect 50% of the animals from convulsions.
Conclusion
The peer-reviewed literature provides extensive validation for the therapeutic potential of indole-2-carboxylic acid derivatives across a spectrum of diseases. The versatility of this scaffold allows for fine-tuning of its pharmacological properties to achieve high potency and selectivity for various biological targets. The comparative data and detailed experimental protocols presented in this guide underscore the importance of rigorous scientific validation in the drug discovery process and highlight the promising future of indole-2-carboxylic acid derivatives as a source of novel therapeutics.
References
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Cui, G., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112020. [Link]
-
Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry, 40(6), 841-850. [Link]
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9629-9638. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9629-9638. [Link]
-
Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8041. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5244. [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Pharmaceuticals, 16(7), 1033. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-chloro-1-methyl-1H-indole-2-carboxylic acid
Navigating the lifecycle of a chemical intermediate like 4-chloro-1-methyl-1H-indole-2-carboxylic acid requires a commitment to safety and environmental stewardship that extends beyond the bench. As researchers and drug development professionals, our responsibility includes the safe and compliant disposal of this compound. This guide provides a comprehensive, step-by-step framework for managing its waste stream, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to ensure a deep, functional understanding of the "why" behind the "how," fostering a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 4-chloro-1-methyl-1H-indole-2-carboxylic acid is classified as a hazardous substance, and its handling requires adherence to specific safety precautions.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] While no specific classification on carcinogenic properties is currently available from major regulatory bodies like the EPA, IARC, NTP, or OSHA, the acute and chronic toxicity of this substance are not fully known.[2] This knowledge gap necessitates a cautious approach, treating the compound with the respect due to a potentially harmful substance.
| Property | Data | Source |
| Chemical Name | 4-chloro-1-methyl-1H-indole-2-carboxylic acid | PubChem |
| CAS Number | 23967-44-4 | [1] |
| Molecular Formula | C₁₀H₈ClNO₂ | [1] |
| GHS Hazard Statements | H315: Causes skin irritation | [1][3] |
| H319: Causes serious eye irritation | [1][3] | |
| H335: May cause respiratory irritation | [1] | |
| OSHA Status | Considered hazardous under 29 CFR 1910.1200 | [4] |
Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation dictates the mandatory use of appropriate engineering controls and personal protective equipment.
-
Engineering Controls : Always handle 4-chloro-1-methyl-1H-indole-2-carboxylic acid within a properly operating chemical fume hood.[2] This is the primary line of defense to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]
-
Skin Protection : Wear appropriate protective gloves and a lab coat to prevent skin exposure.[4] Disposable nitrile gloves are a suitable choice; they should be discarded immediately after contact with the chemical.[5]
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][5]
-
Section 3: Waste Segregation and Container Management
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. As a chlorinated organic compound, this substance requires special consideration.
Protocol for Waste Segregation:
-
Designate a Halogenated Waste Stream : Establish a specific waste stream for halogenated organic compounds. This is critical because chlorinated wastes often require high-temperature incineration to prevent the formation of toxic dioxins and furans.
-
Solid Waste : Collect all contaminated solid waste, such as used gloves, weigh boats, and contaminated paper towels, in a designated, compatible hazardous waste container.[6] This container must be separate from non-halogenated solid waste.
-
Unused Compound : Any unused or expired 4-chloro-1-methyl-1H-indole-2-carboxylic acid in its original container is considered hazardous waste and must be disposed of without being opened or mixed with other substances.[6]
-
Liquid Waste : Solutions containing the compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.
Container Selection and Labeling:
-
Container Integrity : Use only containers that are in good condition, free of leaks, and compatible with the chemical.[6][7] The container must have a secure, screw-on cap to prevent spills and evaporation.[6][7]
-
Mandatory Labeling : Label the waste container with the words "HAZARDOUS WASTE " before adding any material.[6] The label must include:
Section 4: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to ensure that waste is managed safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.
Caption: Disposal workflow for 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Detailed Procedural Steps:
-
Characterize and Segregate : At the point of generation, determine the nature of the waste (solid, liquid, pure compound) and place it into the correct, pre-labeled halogenated waste container.
-
Secure Containment : Keep the hazardous waste container tightly sealed at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.
-
Store Safely : Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be near the point of generation, under the control of laboratory personnel, and ideally have secondary containment to mitigate any potential leaks.[6]
-
Coordinate Disposal : Once the container is full, or if waste has been accumulated for the maximum time allowed by institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation : Maintain accurate records of the waste generated as required by your institution and regulatory agencies.
Section 5: Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4] Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[4]
-
Spill : For a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
Section 6: Regulatory Compliance
The disposal of 4-chloro-1-methyl-1H-indole-2-carboxylic acid is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds may fall under specific hazardous waste codes.[8] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures to protect laboratory personnel.[9][10] Always consult and adhere to the specific disposal guidelines provided by your institution's EHS department, as they are designed to be compliant with all relevant regulations.
References
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Material Safety Data Sheet acc. to OSHA and ANSI. (2008). Product name: Indole-2-carboxylic acid. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA. Available at: [Link]
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Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777909, 4-Chloro-1-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. EPA. Available at: [Link]
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Navigating the Safe Handling of 4-chloro-1-methyl-1H-indole-2-carboxylic acid: A Comprehensive Guide
Hazard Assessment: Understanding the Compound's Profile
4-chloro-1-methyl-1H-indole-2-carboxylic acid is a solid, powdered organic compound. Its structure, featuring a chlorinated indole ring and a carboxylic acid group, suggests a number of potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling protocols.
Based on analogous compounds, the primary hazards are anticipated to be:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.
-
Serious Eye Irritation: The powder can cause significant irritation and potential damage if it comes into contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust may lead to irritation of the nose, throat, and lungs.
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.
It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Nitrile gloves offer good resistance to a range of chemicals, including weak acids and chlorinated compounds, making them a suitable choice for handling this substance.[1][2][3] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[4] |
| Eye Protection | Chemical safety goggles. | Standard safety glasses do not provide a complete seal. Chemical safety goggles are necessary to protect against airborne powder and potential splashes. |
| Body Protection | A lab coat should be worn to protect the skin and clothing from contamination. | The lab coat should be kept fastened to provide maximum coverage. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if dust generation is likely. | A fume hood is the most effective engineering control for preventing inhalation of airborne contaminants.[5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing the risk of exposure and contamination. The following workflow is designed to guide the user through the safe handling of 4-chloro-1-methyl-1H-indole-2-carboxylic acid from receipt to use.
Preparation and Weighing
-
Designated Work Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to contain any dust.[6]
-
Surface Protection: Cover the work surface with absorbent bench paper to easily clean up any minor spills.[6]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) is within easy reach to minimize movement and the potential for spills.
-
Weighing:
Dissolution
-
Solvent Addition: If preparing a solution, add the solvent to the weighed solid in the fume hood.
-
Mixing: Use a vortex mixer or stir bar to ensure complete dissolution. Keep the container capped during mixing to prevent aerosols.
The following diagram illustrates the recommended workflow for handling the solid compound.
Caption: Workflow for handling solid 4-chloro-1-methyl-1H-indole-2-carboxylic acid.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Dampen the absorbent paper with water and carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for proper disposal.
-
Clean the spill area with soap and water.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air.
-
Seek medical attention if breathing becomes difficult or irritation persists.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is paramount to protecting both personnel and the environment. As a chlorinated organic compound, 4-chloro-1-methyl-1H-indole-2-carboxylic acid and its associated waste require specific disposal procedures.
-
Solid Waste:
-
Collect all solid waste, including contaminated weigh boats, absorbent paper, and gloves, in a clearly labeled, sealed container designated for "Chlorinated Organic Solid Waste."
-
-
Liquid Waste:
-
Segregation:
-
Keep chlorinated waste separate from non-chlorinated waste streams to ensure proper and cost-effective disposal by your institution's environmental health and safety (EHS) department.[9]
-
The following diagram outlines the decision-making process for waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
